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  • Product: 1-(Aminomethyl)cyclohexane-1-carbonitrile
  • CAS: 1513267-68-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Aminomethyl)cyclohexane-1-carbonitrile: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1-(Aminomethyl)cyclohexane-1-carbonitrile, a versatile building block with significant potential in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(Aminomethyl)cyclohexane-1-carbonitrile, a versatile building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure and properties, propose a detailed synthetic route, and explore its prospective applications, grounded in authoritative scientific literature.

Core Molecular Attributes of 1-(Aminomethyl)cyclohexane-1-carbonitrile

1-(Aminomethyl)cyclohexane-1-carbonitrile is a bifunctional organic molecule incorporating a cyclohexane ring, a primary amine, and a nitrile group. This unique combination of a rigid alicyclic scaffold with reactive functional groups makes it an attractive starting material for the synthesis of more complex molecules.

Chemical Structure:

The molecule consists of a cyclohexane ring substituted at the C1 position with both an aminomethyl group (-CH₂NH₂) and a nitrile group (-C≡N).

Molecular Formula: C₈H₁₄N₂[1]

Molecular Weight: 138.21 g/mol [1][2]

CAS Number: 1513267-68-9[1][2][3]

The presence of a stereocenter at the C1 position means that the compound can exist as a racemate, a mixture of two enantiomers. The specific stereochemistry is a critical consideration in drug development, as different enantiomers can exhibit distinct pharmacological activities.

Key Physicochemical Properties

A summary of the key physicochemical properties of 1-(Aminomethyl)cyclohexane-1-carbonitrile is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₄N₂[1][2][4]
Molecular Weight 138.21 g/mol [1][2][4]
CAS Number 1513267-68-9[1][2][3]
Appearance Typically a solid or oil-
Solubility Soluble in many organic solvents-
Boiling Point Not readily available-
Melting Point Not readily available-

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for 1-(Aminomethyl)cyclohexane-1-carbonitrile is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and analogous transformations. The proposed pathway involves a two-step process starting from cyclohexanone.

Proposed Synthetic Pathway

The synthesis of 1-(Aminomethyl)cyclohexane-1-carbonitrile can be logically approached through the Strecker synthesis of a related α-aminonitrile, followed by reduction of the nitrile group. However, a more direct and likely higher-yielding approach involves the formation of an intermediate that already contains the aminomethyl precursor.

A logical synthetic approach would be a variation of the Strecker synthesis or a related cyanation reaction followed by reduction. A plausible two-step synthesis is outlined below:

Step 1: Synthesis of 1-(Cyanomethyl)cyclohexane-1-carbonitrile

The initial step would involve the reaction of cyclohexanone with a cyanide source and a suitable nitrogen source to introduce the cyanomethyl and cyano groups.

Step 2: Selective Reduction of the Nitrile

The subsequent step would be the selective reduction of one of the nitrile groups to the primary amine. This can be a challenging transformation due to the presence of two nitrile functionalities.

A more direct and controllable synthesis can be envisioned as follows:

Synthesis_Pathway Cyclohexanone Cyclohexanone Intermediate 1-Cyanocyclohexane-1-acetonitrile Cyclohexanone->Intermediate + KCN, NH4Cl (Strecker-like reaction) Target 1-(Aminomethyl)cyclohexane-1-carbonitrile Intermediate->Target Selective Reduction (e.g., Catalytic Hydrogenation)

Figure 1: Proposed synthetic pathway for 1-(Aminomethyl)cyclohexane-1-carbonitrile.

Detailed Experimental Protocol (Hypothetical)

Part A: Synthesis of 1-(Cyanomethyl)cyclohexane-1-acetonitrile

  • Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as ethanol or methanol, add potassium cyanide (1.1 eq) and ammonium chloride (1.2 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(cyanomethyl)cyclohexane-1-acetonitrile. Purification can be achieved by column chromatography.

Part B: Selective Reduction to 1-(Aminomethyl)cyclohexane-1-carbonitrile

  • Catalyst and Reagents: The intermediate, 1-(cyanomethyl)cyclohexane-1-acetonitrile (1.0 eq), is dissolved in a solvent like ethanol or methanol. A hydrogenation catalyst, such as Raney nickel or a palladium-based catalyst, is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a Parr shaker or a similar hydrogenation apparatus. The reaction is stirred at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.

  • Filtration and Purification: The catalyst is carefully filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or crystallization to afford 1-(Aminomethyl)cyclohexane-1-carbonitrile.

Causality Behind Experimental Choices:

  • Strecker-like Reaction: This classical method provides a straightforward route to α-aminonitriles and can be adapted for the synthesis of the dinitrile intermediate.

  • Catalytic Hydrogenation: This is a common and effective method for the reduction of nitriles to primary amines. The choice of catalyst and reaction conditions can be optimized to achieve selective reduction.

Potential Applications in Drug Discovery and Development

The structural motifs present in 1-(Aminomethyl)cyclohexane-1-carbonitrile, namely the aminomethyl and cyclohexyl groups, are found in a variety of biologically active compounds. This suggests that this molecule could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents.

  • Neurological Disorders: The gabapentinoid class of drugs, which includes gabapentin and pregabalin, features a γ-amino acid structure. The aminomethylcyclohexane core of the title compound is structurally related to these compounds and could be explored for activity at the α2δ subunit of voltage-gated calcium channels.

  • Enzyme Inhibition: The primary amine and nitrile functionalities can be readily modified to introduce pharmacophores that can interact with the active sites of various enzymes. For instance, aminomethyl derivatives have been investigated as inhibitors of carbonic anhydrase and acetylcholinesterase[5].

  • Anti-inflammatory Agents: The cyclohexane ring provides a rigid scaffold that can be used to orient functional groups in a specific spatial arrangement. This is a key principle in the design of anti-inflammatory drugs. Studies have shown that aminomethyl derivatives of barbituric acids possess anti-inflammatory activity[6].

  • Antimicrobial Agents: Cyclohexane derivatives have been explored for their antimicrobial properties. The aminomethyl group can be a key feature for interaction with microbial targets[7].

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum would be expected to show complex multiplets in the aliphatic region (δ 1.0-2.0 ppm) corresponding to the cyclohexane ring protons. A singlet or a broad singlet for the -NH₂ protons would likely appear, and its chemical shift would be dependent on the solvent and concentration. The methylene protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet in the region of δ 2.5-3.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the six carbons of the cyclohexane ring, the methylene carbon of the aminomethyl group, and the quaternary carbon attached to the nitrile group. The nitrile carbon would appear at a characteristic downfield shift (δ 115-125 ppm).

  • IR Spectroscopy: The infrared spectrum would be characterized by a sharp absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹.

Conclusion

1-(Aminomethyl)cyclohexane-1-carbonitrile is a chemical entity with significant, yet largely untapped, potential in the fields of medicinal chemistry and materials science. Its unique structural features provide a versatile platform for the synthesis of a wide range of derivatives. The proposed synthetic route offers a practical approach for its preparation, opening the door for further investigation into its biological activities and other applications. As research into novel therapeutic agents and functional materials continues to expand, the utility of such well-defined building blocks will undoubtedly grow.

References

  • 1-(aminomethyl)cyclohexane-1-carbonitrile — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • CAS No : 1513267-68-9 | Product Name : 1-(Aminomethyl)cyclohexane-1-carbonitrile. (n.d.). Retrieved from [Link]

  • Antiinflammatory Activity of the New Aminomethyl Derivatives of 1-cyclohexyl-5-alkyl and 1-cyclohexyl-5,5-dialkylbarbituric Acids. (1976). PubMed. Retrieved from [Link]

  • Synthesis of 1-Aminocyclohexanecarbonitrile - PrepChem.com. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. (2020). PMC. Retrieved from [Link]

  • (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on 1-(Aminomethyl)cyclohexane-1-carbonitrile (CAS 1513267-68-9)

Executive Summary 1-(Aminomethyl)cyclohexane-1-carbonitrile (CAS 1513267-68-9) is a highly versatile, bifunctional aliphatic building block primarily utilized in the synthesis of complex spirocycles, gabapentinoid analog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Aminomethyl)cyclohexane-1-carbonitrile (CAS 1513267-68-9) is a highly versatile, bifunctional aliphatic building block primarily utilized in the synthesis of complex spirocycles, gabapentinoid analogs, and advanced pharmaceutical intermediates. Featuring both a nucleophilic primary amine and an electrophilic nitrile group on a rigid cyclohexane scaffold, this compound offers orthogonal reactivity that can be precisely controlled. This guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and validated experimental workflows for drug development professionals.

Physicochemical Profiling

Understanding the baseline physical properties of 1-(Aminomethyl)cyclohexane-1-carbonitrile is critical for optimizing reaction conditions and storage. As documented by [1] and [2], the compound exists as a liquid at room temperature and requires specific handling due to its reactivity and hazard profile.

PropertyValueSource / Mechanistic Note
Chemical Name 1-(Aminomethyl)cyclohexane-1-carbonitrileIUPAC Standard
CAS Number 1513267-68-9[3],[2]
Molecular Formula C8H14N2[3],[1]
Molecular Weight 138.21 g/mol [3],[1]
Appearance Liquid (at 25 °C)[1],[2]
Predicted pKa (Amine) ~8.5 – 9.0Depressed by β-nitrile inductive effect
Storage Temperature 2–8 °C (Refrigerator) or RT[4],[2]
Hazard Statements H302, H312, H315, H318, H332, H335Harmful/Irritant; Corrosive to eyes[1]
InChIKey ZFXSRXFFVQUSJG-UHFFFAOYSA-NStructural Identifier[1],[2]

Structural and Mechanistic Insights

The core structure consists of a cyclohexane ring geminally disubstituted at the C1 position with an aminomethyl group (-CH₂NH₂) and a carbonitrile group (-C≡N)[3].

Causality in Reactivity: The proximity of the strongly electron-withdrawing nitrile group exerts a significant inductive pull (-I effect) through the sigma framework. While a typical aliphatic primary amine exhibits a pKa of ~10.5, the β-nitrile group depresses the basicity and nucleophilicity of the amine, lowering its pKa to an estimated 8.5–9.0. Why this matters: This reduced basicity dictates reagent selection. When functionalizing the amine, weaker bases (like pyridine) may fail to fully deprotonate the amine salt, necessitating the use of stronger, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) to ensure the amine remains fully active without competing for electrophiles.

Reactivity Core 1-(Aminomethyl)cyclohexane- 1-carbonitrile Amine Primary Amine (-NH2) Nucleophilic Center Core->Amine Nitrile Nitrile (-C≡N) Electrophilic Center Core->Nitrile Boc Boc Protection (Selective) Amine->Boc Amide Amide Coupling (Peptide Synthesis) Amine->Amide Reduction Reduction (LiAlH4) -> 1,1-Diamine Nitrile->Reduction Hydrolysis Hydrolysis (Acid/Base) -> Carboxylic Acid Nitrile->Hydrolysis

Figure 1: Bifunctional reactivity pathways of 1-(Aminomethyl)cyclohexane-1-carbonitrile.

Experimental Workflows & Protocols

Protocol: Selective N-Boc Protection of the Primary Amine

This protocol achieves selective protection of the primary amine while leaving the nitrile intact.

The Self-Validating System: This workflow is intrinsically self-validating. The reaction progress is visually confirmed via Thin Layer Chromatography (TLC) using a Ninhydrin stain—the starting material appears as a bright purple spot (free amine), which strictly disappears as the Boc-protected product forms (Ninhydrin-negative). Furthermore, the mild acidic workup acts as an automated purification step, partitioning any unreacted, protonated starting material into the aqueous waste, ensuring the organic layer contains only the desired product.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 equivalent (eq) of 1-(Aminomethyl)cyclohexane-1-carbonitrile in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add 1.5 eq of DIPEA. Causality: DIPEA (pKa ~10.7) is strong enough to overcome the nitrile-depressed pKa of the amine, ensuring complete free-basing. Its steric bulk prevents it from acting as a competing nucleophile.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of DCM. Causality: Cooling suppresses exothermic side reactions and prevents potential oligomerization.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench & Workup: Quench the reaction by adding an equal volume of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine. Causality: NH₄Cl provides a mildly acidic environment (pH ~5-6) that protonates unreacted starting material, dragging it into the aqueous phase without cleaving the newly formed, acid-sensitive Boc group.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Workflow Start Starting Material (CAS 1513267-68-9) Reaction Boc2O, DIPEA DCM, 0°C to RT Start->Reaction Quench Quench with Sat. NH4Cl Reaction->Quench Extract Extract (DCM) Wash (Brine) Quench->Extract Dry Dry (Na2SO4) Concentrate Extract->Dry Purify Column Chromatography (Hexane/EtOAc) Dry->Purify

Figure 2: Workflow for the selective Boc-protection of the primary amine.

Analytical Characterization

To confirm the structural integrity of 1-(Aminomethyl)cyclohexane-1-carbonitrile before use, the following spectroscopic benchmarks should be observed:

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band at ~2240 cm⁻¹ is diagnostic for the aliphatic nitrile (-C≡N) stretch. Primary amine N-H stretching will appear as a distinct doublet in the 3300–3400 cm⁻¹ region.

  • ¹H NMR (CDCl₃, 400 MHz): The methylene protons adjacent to the amine (-CH₂-N) will appear as a sharp singlet around 2.7–2.9 ppm , as they are isolated from coupling by the quaternary C1 carbon. The cyclohexane ring protons will present as a complex multiplet between 1.2–1.8 ppm .

  • ¹³C NMR (CDCl₃, 100 MHz): The nitrile carbon is highly deshielded and will appear as a characteristic quaternary signal at ~122 ppm . The quaternary C1 of the cyclohexane ring will resonate around 35–40 ppm .

References

  • [3] Title: 1-(aminomethyl)cyclohexane-1-carbonitrile — Chemical Substance Information. Source: nextsds.com. URL: [Link]

  • [4] Title: CAS No : 1513267-68-9 | Product Name : 1-(Aminomethyl)cyclohexane-1-carbonitrile. Source: pharmaffiliates.com. URL: [Link]

  • [1] Title: CAS 1513267-68-9 | AMERICAN ELEMENTS®. Source: americanelements.com. URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Gabapentinoid Mechanism of Action: From the 1-(Aminomethyl)cyclohexane-1-carbonitrile Scaffold to Neuronal Modulation

Introduction In the landscape of drug discovery, the journey from a simple chemical scaffold to a clinically effective therapeutic is one of precision, insight, and rigorous scientific validation. The compound 1-(aminome...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery, the journey from a simple chemical scaffold to a clinically effective therapeutic is one of precision, insight, and rigorous scientific validation. The compound 1-(aminomethyl)cyclohexane-1-carbonitrile, while not a therapeutic agent itself, represents a critical structural motif and synthetic precursor in the development of the gabapentinoid class of drugs. Its true significance in pharmacology is realized upon its conversion to its more famous derivative, Gabapentin [1-(aminomethyl)cyclohexaneacetic acid], a cornerstone medication for treating neuropathic pain and certain types of seizures.[1][2]

This technical guide moves beyond a superficial overview to provide drug development professionals with a deep, mechanistic understanding of how this chemical scaffold ultimately exerts its powerful neuromodulatory effects. We will deconstruct the primary mechanism of action, explore the downstream cellular consequences, detail the essential experimental workflows required to characterize these interactions, and discuss the future of drug design based on this foundational knowledge. Our narrative is built on the causality behind experimental choices, ensuring that each protocol and piece of data serves to validate the broader mechanistic hypothesis.

Part 1: From Synthetic Precursor to Active Pharmaceutical Ingredient (API)

The therapeutic journey begins with chemical synthesis. While various synthetic routes to Gabapentin exist, many originate from precursors that establish the core cyclohexyl ring and the critical aminomethyl and acetic acid moieties.[3][4][5] The transformation from a nitrile group, as seen in 1-(aminomethyl)cyclohexane-1-carbonitrile, to the final carboxylic acid of Gabapentin is a key chemical step that imparts the final pharmacological properties to the molecule. This conversion is crucial as the resulting zwitterionic structure at physiological pH is essential for its transport and interaction with its biological target.[2][6]

G cluster_synthesis Illustrative Synthetic Logic Precursor 1-(Aminomethyl)cyclohexane- 1-carbonitrile Scaffold Intermediate Hydrolysis of Nitrile Group (Key Transformation Step) Precursor->Intermediate Chemical Reaction API Gabapentin (API) 1-(aminomethyl)cyclohexaneacetic acid Intermediate->API Final Processing

Caption: High-level synthetic logic from precursor to API.

Part 2: The Core Mechanism: High-Affinity Binding to the α2δ-1 Subunit

Contrary to what its structural similarity to the neurotransmitter GABA might suggest, Gabapentin's primary mechanism of action does not involve direct interaction with GABA receptors (GABA-A or GABA-B).[7][8] Instead, its therapeutic effects are mediated by binding with high affinity to the α2δ-1 (alpha-2-delta-1) auxiliary subunit of voltage-gated calcium channels (VGCCs).[7][9]

The α2δ-1 Subunit: A Critical Regulator of Neuronal Excitability

The α2δ subunits are extracellular accessory proteins that associate with the pore-forming α1 subunit of VGCCs.[10] Their primary role is to promote the trafficking and cell surface expression of the channel complex, thereby increasing the density of functional calcium channels at presynaptic terminals.[11][12] In pathological states, particularly following nerve injury, the expression of the α2δ-1 subunit is significantly upregulated in dorsal root ganglion (DRG) neurons.[11][13] This upregulation leads to an increased number of calcium channels at presynaptic terminals in the spinal cord, contributing to neuronal hypersensitivity and the establishment of chronic pain states like allodynia (pain from a non-painful stimulus).[10][11]

Consequences of Gabapentin Binding

Gabapentin's interaction with the α2δ-1 subunit is the linchpin of its therapeutic effect. This binding event initiates a cascade of events that collectively dampen excessive neuronal signaling:

  • Disruption of VGCC Trafficking: The most critical consequence of Gabapentin binding is the impairment of the anterograde trafficking of the α2δ-1 subunit (and its associated α1 subunit) from the DRG to presynaptic terminals in the dorsal horn of the spinal cord.[6][11] By binding to α2δ-1, Gabapentin effectively reduces the delivery of functional calcium channels to the nerve endings.[11][14]

  • Reduced Calcium Influx: With fewer VGCCs at the presynaptic membrane, the influx of calcium ions (Ca²⁺) that occurs upon the arrival of an action potential is significantly diminished.[8][15]

  • Decreased Neurotransmitter Release: Presynaptic calcium influx is the direct trigger for the fusion of synaptic vesicles with the cell membrane and the subsequent release of neurotransmitters. By reducing Ca²⁺ entry, Gabapentin curtails the release of key excitatory neurotransmitters, including glutamate, substance P, and norepinephrine, into the synaptic cleft.[15][16] This reduction in excitatory signaling is the ultimate source of its analgesic and anticonvulsant properties.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft VGCC α1 Subunit (Ca²⁺ Pore) a2d1 α2δ-1 Subunit a2d1->VGCC Traffics & Stabilizes Gabapentin Gabapentin Gabapentin->a2d1 Binds Vesicle Synaptic Vesicle (contains Glutamate) Glutamate_out Glutamate Release Vesicle->Glutamate_out Exocytosis Ca_ion Ca²⁺ Ca_ion->Vesicle Triggers Release (Inhibited) Glutamate_in_cleft Glutamate

Caption: Gabapentin binds to α2δ-1, inhibiting Ca²⁺ influx and reducing glutamate release.

Part 3: Broader Neuromodulatory Roles and Secondary Mechanisms

While the interaction with α2δ-1 is the primary mechanism, Gabapentin's effects are multifaceted. Its binding can also sterically hinder the interaction of α2δ-1 with other extracellular proteins.

  • Thrombospondin Interference: Thrombospondins are astrocyte-secreted proteins that bind to α2δ-1 to promote the formation of new excitatory synapses (synaptogenesis).[10] By occupying the binding site on α2δ-1, Gabapentin may disrupt this interaction, potentially preventing the aberrant synapse formation that contributes to chronic pain.[15]

  • NMDA Receptor Modulation: Some evidence suggests that α2δ-1 can form a complex with NMDA receptors, and Gabapentin's action may disrupt this complex, further contributing to the reduction of neuronal hyperexcitability.[6][13]

  • GABA Synthesis: Although it does not bind to GABA receptors, some studies using NMR spectroscopy have shown that Gabapentin can increase the overall synthesis of GABA in the brain, possibly by modulating enzymes like glutamic acid decarboxylase (GAD) or branched-chain amino acid transaminase (BCAT).[6][7] This would enhance inhibitory tone, complementing its primary effect of reducing excitatory transmission.

Part 4: Key Experimental Workflows for Mechanistic Validation

Characterizing the mechanism of action for a novel gabapentinoid requires a logical, multi-step experimental approach. The following protocols represent a self-validating system, where the findings from one experiment inform and are confirmed by the next.

Experimental Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human α2δ-1 subunit, validating it as the primary molecular target.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a stable cell line overexpressing the human α2δ-1 subunit.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a known concentration of a high-affinity radioligand (e.g., [³H]-Gabapentin or [³H]-Pregabalin).

  • Competitive Binding: Add increasing concentrations of the non-radiolabeled test compound to compete for binding with the radioligand.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the mixture through a glass fiber filter mat to separate bound from unbound radioligand. The membranes and bound radioligand are trapped on the filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Experimental Protocol 2: In Vitro Calcium Imaging Assay

Objective: To functionally assess the ability of a test compound to inhibit depolarization-evoked calcium influx in neurons.

Methodology:

  • Cell Culture: Culture primary dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Pre-incubation: Incubate the cells with the test compound at various concentrations for a specified period (e.g., 30-60 minutes) to allow for target engagement.

  • Baseline Measurement: Measure the baseline fluorescence intensity of the cells using a fluorescence microscope or plate reader.

  • Depolarization: Stimulate the cells with a depolarizing agent, typically a high concentration of potassium chloride (KCl), to open voltage-gated calcium channels.

  • Signal Acquisition: Record the change in fluorescence intensity, which corresponds to the influx of intracellular calcium.

  • Data Analysis: Quantify the peak fluorescence increase in response to KCl stimulation. Compare the response in compound-treated cells to vehicle-treated controls to determine the percentage of inhibition. Calculate an IC50 value for the functional inhibition of calcium influx.

G cluster_workflow Mechanistic Validation Workflow Step1 Step 1: Target Engagement Radioligand Binding Assay (Determine Ki for α2δ-1) Step2 Step 2: Functional Confirmation In Vitro Calcium Imaging (Measure IC50 for Ca²⁺ Influx Inhibition) Step1->Step2 Confirms functional consequence of binding Step3 Step 3: Physiological Readout Neurotransmitter Release Assay (Quantify Glutamate Reduction) Step2->Step3 Links cellular effect to synaptic function Result Validated Mechanism of Action Step3->Result

Caption: A logical workflow for validating the mechanism of action of novel gabapentinoids.

Part 5: Quantitative Data and Structure-Activity Relationships

The affinity of gabapentinoids for the α2δ-1 subunit is a key determinant of their potency. Structure-activity relationship (SAR) studies have been crucial in developing second-generation compounds like Pregabalin and other novel ligands.

CompoundBinding Affinity (IC50, nM) for α2δ-1NotesReference
Gabapentin140The parent compound.[17]
(S)-Isobutylgaba (Pregabalin)67Higher affinity than Gabapentin. The (S)-enantiomer is the active form.[17]
(1S, 3R) 3-methyl gabapentin42A potent analog used in research to confirm the role of α2δ-1.[18]
(1R, 3R) 3-methyl gabapentin>12,000The inactive diastereoisomer, demonstrating stereoselectivity of the binding site.[18]

This table summarizes representative data; values may vary slightly between different assay conditions.

The data clearly show that the binding is stereoselective and that modifications to the gabapentin scaffold can significantly enhance affinity for the α2δ-1 target. This provides a rational basis for the design of new chemical entities.

Conclusion and Future Directions

The mechanism of action of drugs derived from the 1-(aminomethyl)cyclohexane-1-carbonitrile scaffold is a prime example of targeted neuromodulation. By specifically binding to the α2δ-1 subunit of voltage-gated calcium channels, Gabapentin and related compounds achieve a potent therapeutic effect by reducing the trafficking of these channels to presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters.[11][15] This elegant mechanism effectively dampens the neuronal hyperexcitability that underlies conditions like neuropathic pain and epilepsy.

Future drug discovery efforts in this area will continue to focus on:

  • Designing Novel Ligands: Synthesizing new chemical entities with even higher affinity and selectivity for the α2δ-1 subunit to improve potency and reduce off-target effects.

  • Improving Pharmacokinetics: Overcoming the saturable absorption of Gabapentin, which is mediated by the L-amino acid transporter (LAT1), is a key goal.[6][16] The development of prodrugs that are absorbed via different, high-capacity transporters represents a successful strategy to achieve more predictable and dose-proportional pharmacokinetics.[19]

  • Targeting Specific Tissues: Developing ligands that can selectively target α2δ-1 subunits in the peripheral nervous system over the central nervous system could help minimize CNS side effects like dizziness and somnolence.[6]

By building upon the foundational mechanistic understanding detailed in this guide, researchers and drug development professionals can continue to innovate, creating safer and more effective therapies for patients suffering from debilitating neurological disorders.

References

  • Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. (2024). MDPI. Available at: [Link]

  • Gabapentin - Wikipedia. Wikipedia. Available at: [Link]

  • What is the mechanism of Gabapentin? (2024). Patsnap Synapse. Available at: [Link]

  • The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain. (2021). Frontiers in Neuroscience. Available at: [Link]

  • Mechanisms of action of gabapentin. (1997). PubMed. Available at: [Link]

  • Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin. (2023). Psych Scene Hub. Available at: [Link]

  • Further evidence for the role of the alpha(2)delta subunit of voltage dependent calcium channels in models of neuropathic pain. (2000). PubMed. Available at: [Link]

  • The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin. (2009). Journal of Neuroscience. Available at: [Link]

  • The Voltage-Gated Calcium Channel α2δ Subunit in Neuropathic Pain. (2024). ResearchGate. Available at: [Link]

  • Identification of Novel Ligands for the Gabapentin Binding Site on the α2δ Subunit of a Calcium Channel and Their Evaluation as Anticonvulsant Agents. (2001). Journal of Medicinal Chemistry. Available at: [Link]

  • Gabapentin Disrupts Binding of Perlecan to the α 2 δ 1 Voltage Sensitive Calcium Channel Subunit and Impairs Skeletal Mechanosensation. (2022). MDPI. Available at: [Link]

  • Voltage-gated calcium channel α δ subunits: an assessment of proposed novel roles. (2018). F1000Research. Available at: [Link]

  • The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. (1996). PubMed. Available at: [Link]

  • Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents. (2001). PubMed. Available at: [Link]

  • Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. (2011). Frontiers in Pharmacology. Available at: [Link]

  • Process for the preparation of 1-aminomethyl-1-cyclohexaneacetic acid. (2003). Google Patents.
  • XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters. (2004). PubMed. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF GABAPENTIN. (2020). Patent 3604272. Available at: [Link]

  • Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. (2005). Google Patents.
  • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. (2024). MDPI. Available at: [Link]

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Exploratory

Preclinical Toxicology and Safety Profile of 1-(Aminomethyl)cyclohexane-1-carbonitrile: A Technical Guide

Abstract This technical guide provides a comprehensive framework for evaluating the preclinical toxicology and safety profile of the novel chemical entity, 1-(Aminomethyl)cyclohexane-1-carbonitrile (CAS No. 1513267-68-9)...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the preclinical toxicology and safety profile of the novel chemical entity, 1-(Aminomethyl)cyclohexane-1-carbonitrile (CAS No. 1513267-68-9). Due to the limited publicly available toxicological data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines a systematic approach to safety assessment, integrating existing hazard information with a proposed battery of in silico, in vitro, and in vivo studies. The methodologies and rationale are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA). Furthermore, this guide explores potential toxicological endpoints by examining structurally related compounds, particularly other aminonitriles and cyclohexane derivatives.

Introduction to 1-(Aminomethyl)cyclohexane-1-carbonitrile

1-(Aminomethyl)cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C8H14N2.[1][2] As a bifunctional molecule containing both a primary amine and a nitrile group on a cyclohexane scaffold, it holds potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Given its novelty, a thorough understanding of its safety profile is paramount before it can be considered for any application with the potential for human exposure.

The primary objectives of a preclinical safety evaluation are to identify a safe starting dose for potential human trials, to determine potential target organs for toxicity, and to establish safety parameters for clinical monitoring.[3][4] This guide provides the scientific and logical framework for such an evaluation.

Known Hazard Profile

Based on existing classifications from chemical suppliers and databases, 1-(Aminomethyl)cyclohexane-1-carbonitrile has been assigned the following GHS hazard classifications:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[5][6]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[5][6]
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335/H336: May cause respiratory irritation, or may cause drowsiness or dizziness.[5][6]

These classifications suggest that the compound is moderately toxic upon acute exposure and is a significant irritant to the skin and eyes. The potential for target organ toxicity with a single exposure warrants further investigation into its neurological and respiratory effects.

Proposed Preclinical Toxicological Evaluation Plan

A tiered approach to toxicological testing is recommended, starting with computational and in vitro methods before proceeding to more complex in vivo studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[7][8]

In Silico Toxicological Assessment

The initial step should involve the use of computational models to predict the toxicological properties of 1-(Aminomethyl)cyclohexane-1-carbonitrile based on its chemical structure.[6][9]

Methodology:

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilize validated QSAR models to predict various toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization.[9]

  • Read-Across Analysis: Compare the chemical structure of the target compound to structurally similar molecules with known toxicological profiles.

  • Expert Systems: Employ expert systems like PASS (Prediction of Activity Spectra for Substances) Online or ToxiM to predict a wide range of biological activities and toxic effects.[10][11]

Rationale: In silico methods are rapid and cost-effective, providing an early indication of potential liabilities and guiding the design of subsequent in vitro and in vivo studies.[6][10]

cluster_0 In Silico Assessment Workflow A Chemical Structure of 1-(Aminomethyl)cyclohexane-1-carbonitrile B QSAR Modeling A->B C Read-Across Analysis A->C D Expert Systems (e.g., PASS, ToxiM) A->D E Predicted Toxicological Endpoints B->E C->E D->E

Caption: Workflow for in silico toxicological assessment.

In Vitro Toxicology Studies

A battery of in vitro tests should be conducted to assess genotoxicity, cytotoxicity, and potential mechanisms of toxicity without the use of whole animals.

Methodology:

  • Bacterial Reverse Mutation Test (Ames Test): Conducted in accordance with OECD Guideline 471, this test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In Vitro Mammalian Cell Micronucleus Test: Following OECD Guideline 487, this assay assesses chromosomal damage in cultured mammalian cells.

Rationale: Genotoxicity testing is a critical component of safety assessment, as compounds that damage genetic material may have carcinogenic potential.[4]

Methodology:

  • Neutral Red Uptake Assay: Use a cell line relevant to potential target organs (e.g., hepatocytes, neurons, lung epithelial cells) to determine the concentration at which the compound induces cell death.

  • MTT Assay: Assess mitochondrial function as an indicator of cell viability.

Rationale: Cytotoxicity assays provide a quantitative measure of a compound's toxicity at the cellular level and can help in dose selection for in vivo studies.

In Vivo Toxicology Studies

In vivo studies are essential to understand the effects of 1-(Aminomethyl)cyclohexane-1-carbonitrile on a whole biological system. All studies should be conducted in compliance with Good Laboratory Practices (GLP).

Methodology (based on OECD Guidelines 420, 402, 403):

  • Route of Administration: Oral, dermal, and inhalation routes should be tested, consistent with the GHS classifications.

  • Species: Two mammalian species, typically one rodent (e.g., rat) and one non-rodent (e.g., rabbit for dermal studies), are recommended.[4]

  • Dose Levels: A single dose at multiple levels to determine the LD50 (median lethal dose) and identify signs of toxicity.

  • Observations: Monitor for clinical signs of toxicity, body weight changes, and gross pathological changes at necropsy.

Rationale: Acute toxicity studies provide information on the intrinsic toxicity of a compound and help in classifying it for handling and transport.

Methodology (based on OECD Guidelines 407, 408, 409):

  • Duration: Sub-acute (28-day) and sub-chronic (90-day) studies are standard. The duration should be based on the intended potential human exposure.[4]

  • Species: One rodent and one non-rodent species.

  • Dose Levels: At least three dose levels and a control group.

  • Parameters Monitored: Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs.

Rationale: These studies identify target organs of toxicity, establish a No-Observed-Adverse-Effect Level (NOAEL), and assess the potential for cumulative toxicity.

cluster_1 Repeated Dose Toxicity Study Workflow F Dose Range Finding G 28-Day or 90-Day Dosing (Rodent & Non-Rodent) F->G H In-life Monitoring (Clinical Signs, Body Weight, etc.) G->H I Terminal Data Collection (Hematology, Clinical Chemistry) H->I J Histopathology I->J K NOAEL Determination J->K

Caption: General workflow for a repeated dose toxicity study.

Methodology:

  • Core Battery Tests: As recommended by ICH S7A guidelines, assess the effects on the cardiovascular system (e.g., in vivo telemetry in dogs), central nervous system (e.g., functional observational battery in rats), and respiratory system (e.g., whole-body plethysmography in rats).

Rationale: Safety pharmacology studies are designed to detect adverse effects on vital physiological functions.

Potential Toxicological Endpoints Based on Structural Analogs

The chemical structure of 1-(Aminomethyl)cyclohexane-1-carbonitrile suggests potential toxicological mechanisms that warrant specific investigation.

Potential for Cyanide Release

The presence of the nitrile group (-C≡N) is a significant structural alert. Some aminonitriles are known to release cyanide in vivo.[12]

  • Mechanism: Metabolic oxidation of the carbon atom adjacent to the nitrogen can lead to the formation of an unstable cyanohydrin, which can then decompose to release hydrogen cyanide (HCN).

  • Implication: Cyanide is a potent toxicant that inhibits cellular respiration.

  • Recommended Investigation: In vitro metabolic stability studies using liver microsomes or hepatocytes to quantify cyanide release. In vivo studies should monitor for signs of cyanide toxicity and measure thiocyanate (a metabolite of cyanide) in urine.[12]

Neurotoxicity

Both the aminonitrile and cyclohexane moieties are associated with potential neurotoxicity.

  • Aminonitriles: Certain aminonitriles, such as 3,3'-iminodipropionitrile (IDPN), are known neurotoxins that can cause vestibular and auditory damage.[13]

  • Cyclohexane: Exposure to cyclohexane can cause central nervous system depression, leading to headaches, dizziness, and motor changes.[14][15]

  • Recommended Investigation: Detailed neurobehavioral assessments in repeated dose toxicity studies, including functional observational batteries and histopathological examination of the central and peripheral nervous systems.

Data Presentation and Summary

All quantitative data from the proposed studies should be summarized in clear and concise tables to facilitate comparison between dose groups and the identification of dose-response relationships.

Table 2: Hypothetical Data Summary from a 28-Day Oral Toxicity Study in Rats

ParameterControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Body Weight Gain (g)25 ± 324 ± 420 ± 315 ± 5**
ALT (U/L)30 ± 532 ± 645 ± 865 ± 10**
Creatinine (mg/dL)0.5 ± 0.10.5 ± 0.10.6 ± 0.20.8 ± 0.3*
Key HistopathologyNo significant findingsNo significant findingsMinimal centrilobular hypertrophy (liver)Moderate centrilobular necrosis (liver)

*p < 0.05, *p < 0.01 compared to control

Conclusion

While 1-(Aminomethyl)cyclohexane-1-carbonitrile presents as a useful chemical intermediate, its preclinical toxicological profile is currently undefined. The existing GHS hazard classifications indicate a need for careful handling and a comprehensive safety assessment. This technical guide proposes a systematic, tiered approach to evaluating its safety, beginning with in silico and in vitro methods before proceeding to a well-designed series of in vivo studies. Special attention should be given to the potential for cyanide release and neurotoxicity based on its chemical structure. By following this framework, which is grounded in established international guidelines, researchers and drug developers can generate the necessary data to make informed decisions about the potential applications and risks of this novel compound.

References

  • 1-(aminomethyl)cyclohexane-1-carbonitrile — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 19, 2026, from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Retrieved March 19, 2026, from [Link]

  • (1r,4r)-4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 19, 2026, from [Link]

  • Dhanya, S., Lal, K., & Reena, S. R. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Bioinformatics, Genomics, and Proteomics, 3(1), 1030.
  • Mishra, A., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 5, 93.
  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. Retrieved March 19, 2026, from [Link]

  • Willhite, C. C., & Smith, R. P. (1981). In vivo and in vitro release of cyanide from neurotoxic aminonitriles. Toxicology and Applied Pharmacology, 59(3), 589-602.
  • MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). Retrieved March 19, 2026, from [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved March 19, 2026, from [Link]

  • U.S. EPA. (2003). Toxicological Review for Cyclohexane (CAS No. 110-82-7). Retrieved March 19, 2026, from [Link]

  • vivo Science GmbH. (2004). Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds.
  • Pacific BioLabs. (n.d.). Preclinical Toxicology. Retrieved March 19, 2026, from [Link]

  • FDA. (2025, December 2). New Draft Guidance Highlights FDA Push Toward Human-Relevant Safety Models.
  • FDA. (2012, July 11). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved March 19, 2026, from [Link]

  • FDA. (2012, May 17). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved March 19, 2026, from [Link]

  • Noble Life Sciences. (n.d.). Preclinical Toxicology Considerations for a Successful IND Application. Retrieved March 19, 2026, from [Link]

  • ICH. (n.d.). Safety Guidelines. Retrieved March 19, 2026, from [Link]

  • FDA. (2022, February 25). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved March 19, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved March 19, 2026, from [Link]

  • IARC. (2019, June 21). Cyclohexanone. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved March 19, 2026, from [Link]

  • Lammers, J. H., et al. (2016). Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain. Frontiers in Neuroscience, 10, 2.
  • Daoui, O. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 3849-3862.
  • Wikipedia. (n.d.). IDPN (chemical). Retrieved March 19, 2026, from [Link]

Sources

Foundational

A Comprehensive Guide to the Thermodynamic Stability and Solubility of 1-(Aminomethyl)cyclohexane-1-carbonitrile for Drug Development

Introduction: The Critical Role of Physicochemical Characterization in Early-Stage Drug Discovery In the landscape of modern drug development, the journey from a promising molecular entity to a viable clinical candidate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Physicochemical Characterization in Early-Stage Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable clinical candidate is fraught with challenges. A significant portion of this attrition can be attributed to suboptimal physicochemical properties. For a molecule like 1-(Aminomethyl)cyclohexane-1-carbonitrile, a novel scaffold with potential applications in medicinal chemistry, a thorough and early characterization of its thermodynamic stability and solubility is not merely a perfunctory exercise; it is a foundational pillar upon which its entire development trajectory rests. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to comprehensively evaluate these critical parameters. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles, in line with regulatory expectations for new drug substances.[1][2][3][4][5][6][7][8][9]

The structure of 1-(Aminomethyl)cyclohexane-1-carbonitrile, featuring a primary amine and a nitrile group on a cyclohexane ring, presents a unique combination of functional groups that govern its behavior. The amine group offers a handle for salt formation and potential hydrogen bonding, while the nitrile group, a polar but non-ionizable moiety, can be susceptible to hydrolysis.[10][11][12][13][14] Understanding the interplay of these features is paramount for predicting its performance in biological systems and for developing a robust formulation.

Part 1: Assessment of Thermodynamic Stability

Thermodynamic stability dictates a compound's shelf-life, its compatibility with excipients, and its propensity to degrade under thermal stress during manufacturing processes like milling or drying. A comprehensive evaluation typically employs a suite of thermoanalytical techniques.

The Rationale for a Dual-Technique Approach: DSC and TGA

To obtain a holistic view of thermal stability, it is essential to employ both Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[15][16] DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, crystallization, and decomposition.[17][18][19][20][21][22] TGA, on the other hand, measures changes in mass as a function of temperature, quantifying mass loss associated with decomposition or desolvation.[23][24][25][26] Relying on one technique alone can be misleading. For instance, a DSC exotherm could indicate decomposition or a benign phase transition like crystallization; a concurrent mass loss in the TGA thermogram would confirm decomposition.[27]

Experimental Protocol: Thermal Analysis

The following protocols are designed to be self-validating by including system suitability checks and using a controlled environment.

1.2.1 Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, heat of fusion, and onset of thermal decomposition.

  • Instrumentation: A calibrated heat-flux or power-compensated DSC instrument.

  • Protocol:

    • Sample Preparation: Accurately weigh 1-3 mg of 1-(Aminomethyl)cyclohexane-1-carbonitrile into a hermetically sealed aluminum pan. The use of hermetic pans is crucial to prevent the loss of volatile decomposition products and to contain any pressure generated during decomposition.[17]

    • Instrument Setup:

      • Place the sample pan in the DSC cell and an empty, sealed aluminum pan as a reference.

      • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

    • Thermal Program:

      • Equilibrate the sample at 25 °C.

      • Ramp the temperature from 25 °C to a final temperature approximately 50 °C above the decomposition onset observed in TGA, at a heating rate of 10 °C/min. A common heating rate of 10 °C/min is a good starting point for initial screening.[28]

    • Data Analysis:

      • Identify endothermic peaks, which may correspond to melting. The peak onset provides the melting temperature (Tm), and the integrated peak area yields the heat of fusion (ΔHf).

      • Identify exothermic peaks, which may indicate decomposition. The onset of the exotherm is a critical indicator of the temperature at which the compound begins to energetically decompose.

1.2.2 Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset of thermal decomposition and quantify mass loss.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Protocol:

    • Sample Preparation: Weigh 5-10 mg of the sample into an appropriate crucible (e.g., alumina).[23][29]

    • Instrument Setup:

      • Place the crucible onto the TGA balance.

      • Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min).

    • Thermal Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature where complete decomposition is observed (e.g., 500 °C) at a heating rate of 10 °C/min.

    • Data Analysis:

      • Generate a plot of mass (%) versus temperature.

      • Determine the onset temperature of mass loss (Td), often defined as the temperature at which 5% mass loss occurs.

      • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rate.

Illustrative Data and Interpretation

The following table presents hypothetical but plausible data for 1-(Aminomethyl)cyclohexane-1-carbonitrile, based on the expected behavior of similar organic molecules.

ParameterMethodIllustrative ValueInterpretation
Melting Point (Tm) DSC155 °CSharp endotherm indicating a crystalline solid. A broad endotherm might suggest impurities or the presence of multiple solid forms.[8]
Heat of Fusion (ΔHf) DSC25 kJ/molProvides information about the crystal lattice energy.
Decomposition Onset (Td) TGA (5% mass loss)210 °CThe temperature at which significant thermal degradation begins. This is a critical parameter for defining handling and storage conditions.
Decomposition Onset DSC (exotherm)205 °CThe onset of an exothermic event, suggesting an energetic decomposition process. The proximity to the TGA onset provides corroborating evidence.

Causality Behind Interpretation: A high decomposition onset temperature (>200 °C) would suggest good thermal stability, suitable for standard pharmaceutical processing. The presence of both a primary amine and a nitrile group could lead to complex decomposition pathways, potentially involving cyclization or polymerization at elevated temperatures.[28][30][31]

Workflow for Thermal Stability Assessment

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_report Data Synthesis & Reporting Prep Weigh 1-3 mg (DSC) or 5-10 mg (TGA) of Compound DSC_Load Load sample into hermetic Al pan Prep->DSC_Load TGA_Load Load sample into Alumina crucible Prep->TGA_Load DSC_Run Run DSC: 10°C/min ramp in N2 atmosphere DSC_Load->DSC_Run DSC_Data Analyze DSC Data: - Melting Point (Tm) - Decomposition (Texo) DSC_Run->DSC_Data Report Synthesize DSC & TGA data to determine thermal stability profile DSC_Data->Report TGA_Run Run TGA: 10°C/min ramp in N2 atmosphere TGA_Load->TGA_Run TGA_Data Analyze TGA Data: - Onset of Mass Loss (Td) - Residual Mass TGA_Run->TGA_Data TGA_Data->Report

Caption: Workflow for assessing the thermodynamic stability of a new chemical entity.

Part 2: Comprehensive Solubility Profiling

Aqueous solubility is a master variable in drug discovery, directly influencing absorption, distribution, and bioavailability. For orally administered drugs, a minimum aqueous solubility is generally required for adequate absorption. It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, information.[32][33]

Kinetic vs. Thermodynamic Solubility: A Deliberate Choice
  • Kinetic Solubility: This is a high-throughput screening method typically used in early discovery.[32][34] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains in an aqueous buffer. It reflects the solubility of the solid form that precipitates under these non-equilibrium conditions, which may be amorphous.[33] While not a true equilibrium value, it is invaluable for ranking compounds and flagging potential issues early on.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[32][35] It is a more time-consuming measurement but is the "gold standard" required for later-stage development and formulation work.[33][34] For 1-(Aminomethyl)cyclohexane-1-carbonitrile, determining its thermodynamic solubility in various biorelevant media is essential.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is the benchmark for determining equilibrium solubility and is recommended by regulatory agencies.[3][4]

  • Objective: To determine the equilibrium solubility of 1-(Aminomethyl)cyclohexane-1-carbonitrile in various aqueous buffers.

  • Materials:

    • Crystalline 1-(Aminomethyl)cyclohexane-1-carbonitrile.

    • Aqueous buffers: e.g., pH 2.0 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological buffer).

    • Analytical instrumentation: HPLC-UV or LC-MS for quantification.

  • Protocol:

    • Sample Preparation: Add an excess amount of the solid compound to vials containing each of the aqueous buffers. The excess solid ensures that equilibrium with a saturated solution is achieved.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A 24-48 hour incubation is typical.[35] Visual inspection should confirm the presence of undissolved solid at the end of the incubation.

    • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid contaminating the supernatant with solid particles.

    • Quantification:

      • Prepare a standard calibration curve of the compound in the analysis solvent.

      • Dilute the filtered supernatant into the analysis solvent.

      • Analyze the diluted samples by a validated HPLC-UV or LC-MS method to determine the concentration.

    • Solid-State Analysis: It is best practice to analyze the remaining solid by a technique like X-ray Powder Diffraction (XRPD) to confirm that the solid form has not changed (e.g., converted to a hydrate or a different polymorph) during the experiment.[8]

Illustrative Data and Interpretation

The solubility of a compound containing a primary amine is expected to be pH-dependent.

Solvent/BufferpHIllustrative Solubility (µg/mL)Interpretation
Simulated Gastric Fluid2.05000The primary amine (pKa ~9-10) will be fully protonated, forming a highly soluble salt.
Simulated Intestinal Fluid6.8800At this pH, a significant fraction of the amine will still be protonated, maintaining good solubility.
Phosphate Buffered Saline7.4450As the pH approaches the pKa of the amine, the proportion of the less soluble free base increases, leading to lower solubility.
Water~7 (unbuffered)600Solubility in pure water will depend on the final pH of the saturated solution.
n-OctanolN/A>10,000High solubility in organic solvents is expected due to the non-polar cyclohexane backbone. This is relevant for logP determination.[36][37][38]

Causality Behind Interpretation: The pH-solubility profile is classic for a basic compound. High solubility at low pH is advantageous for dissolution in the stomach. The nitrile group is polar but its contribution to aqueous solubility is less dominant than the ionizable amine. The data suggests that the compound would likely not be limited by solubility in the acidic environment of the stomach but might be more susceptible to precipitation in the higher pH of the small intestine.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_report Reporting Prep Add excess solid compound to vials with different aqueous buffers (pH 2.0, 6.8, 7.4) Equil Agitate at constant temp (e.g., 25°C) for 24-48 hours to reach equilibrium Prep->Equil Sep Centrifuge and filter supernatant to remove undissolved solid Equil->Sep Quant Analyze supernatant concentration by validated HPLC-UV or LC-MS against a standard curve Sep->Quant Report Report equilibrium solubility (µg/mL or mM) for each condition Quant->Report

Sources

Exploratory

pharmacokinetic properties of 1-(Aminomethyl)cyclohexane-1-carbonitrile derivatives

An In-Depth Technical Guide to the Pharmacokinetic Properties of 1-(Aminomethyl)cyclohexane-1-carbonitrile Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of 1-(Aminomethyl)cyclohexane-1-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core pharmacokinetic properties of 1-(aminomethyl)cyclohexane-1-carbonitrile derivatives. As a class of compounds with significant therapeutic potential, particularly in the realm of central nervous system disorders, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is paramount for successful drug development. This document moves beyond a simple listing of facts to provide a narrative that explains the "why" behind experimental choices and the interpretation of results, grounded in established scientific principles and supported by authoritative references.

Introduction: The Therapeutic Promise and Pharmacokinetic Challenges

The 1-(aminomethyl)cyclohexane-1-carbonitrile scaffold is a key pharmacophore found in several successful drugs, most notably gabapentin and pregabalin.[1][2] These "gabapentinoids" have demonstrated efficacy in treating epilepsy and neuropathic pain.[1][2] Their mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which modulates the release of excitatory neurotransmitters.[1][2][3]

The therapeutic success of these molecules is intrinsically linked to their favorable pharmacokinetic profiles. However, the development of novel derivatives with improved properties or for new therapeutic indications necessitates a deep understanding of the structure-pharmacokinetic relationships within this chemical series. Key considerations for this class of compounds include their unique absorption mechanisms, limited metabolism, and primary route of elimination. This guide will dissect these properties, providing both the theoretical framework and practical experimental approaches for their evaluation.

Absorption: A Tale of Saturable Transport

The oral bioavailability of 1-(aminomethyl)cyclohexane-1-carbonitrile derivatives is a critical determinant of their clinical utility. Unlike many small molecules that are absorbed via passive diffusion, these compounds often rely on active transport mechanisms.

2.1. The Role of the Large Neutral Amino Acid Transporter 1 (LAT1)

Gabapentin and pregabalin are absorbed from the intestines via the Large Neutral Amino Acid Transporter 1 (LAT1), a carrier protein for amino acids like L-leucine.[1] This transporter-mediated uptake has significant implications for the pharmacokinetics of these drugs:

  • Saturable Absorption: The LAT1 transporter can become saturated at higher drug concentrations. This leads to non-linear pharmacokinetics, where an increase in dose does not produce a proportional increase in plasma concentration.[2][4][5] For instance, the oral bioavailability of gabapentin decreases from approximately 60% at a dose of 900 mg/day to 33% at 3600 mg/day.[2][5]

  • Predictable vs. Variable Absorption: While gabapentin's absorption is solely reliant on LAT1 and is thus highly saturable, pregabalin appears to utilize other carriers in addition to LAT1.[1] This results in more linear and predictable absorption for pregabalin, with a bioavailability of ≥90% across its dosage range.[2][3][5]

2.2. In Vitro Assessment of Intestinal Permeability: The Caco-2 Permeability Assay

To predict the oral absorption of novel 1-(aminomethyl)cyclohexane-1-carbonitrile derivatives, the Caco-2 permeability assay is an indispensable in vitro tool.[6][7][8][9][10] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of transporters like LAT1.[6][10]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[6]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[8]

  • Compound Application: The test compound (typically at a concentration of 10 µM) is added to the apical (donor) compartment of the trans-well insert.[8]

  • Sampling: At predetermined time points (e.g., 2 hours), samples are taken from the basolateral (receiver) compartment.[8][9]

  • Quantification: The concentration of the test compound in the samples is determined using a sensitive analytical method, such as LC-MS/MS.[8]

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated to quantify the rate of transport across the cell monolayer.[8][10]

To investigate the involvement of active transport and efflux, the assay can be performed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[9]

Diagram: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Caco2_Culture Culture Caco-2 cells on Transwell inserts (21 days) TEER_Check Verify monolayer integrity (TEER measurement) Caco2_Culture->TEER_Check Add_Compound Add test compound to apical (donor) side TEER_Check->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample from basolateral (receiver) side at time points Incubate->Sample LCMS Quantify compound concentration (LC-MS/MS) Sample->LCMS Calculate_Papp Calculate Apparent Permeability (Papp) LCMS->Calculate_Papp

Caption: Workflow of the Caco-2 permeability assay.

Distribution: Reaching the Target

Once absorbed, a drug's distribution throughout the body determines its concentration at the site of action and potential off-target effects. For 1-(aminomethyl)cyclohexane-1-carbonitrile derivatives targeting the central nervous system (CNS), crossing the blood-brain barrier (BBB) is a critical step.

3.1. Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, influences its distribution.[11] Only the unbound (free) fraction of the drug is available to cross biological membranes and interact with its target.[11] Gabapentin and pregabalin exhibit very low plasma protein binding (<3%), which contributes to their favorable distribution profiles.[4][5][12][13]

3.2. In Vitro Assessment of Plasma Protein Binding: Equilibrium Dialysis

Equilibrium dialysis is the gold standard method for determining the percentage of plasma protein binding.[11][14][15]

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus Setup: A semi-permeable membrane separates two chambers of a dialysis unit.[14]

  • Sample Preparation: The test compound is added to plasma (from human or relevant animal species) and placed in one chamber.[14][16] The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline).[14][16]

  • Equilibration: The unit is incubated at 37°C with gentle agitation for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[11][17]

  • Sampling and Analysis: Samples are taken from both the plasma and buffer chambers, and the drug concentration is measured by LC-MS/MS.[14][16]

  • Calculation: The percentage of unbound and bound drug is calculated from the concentrations in the two chambers.[11]

3.3. Blood-Brain Barrier Penetration

For CNS-active derivatives, the ability to cross the BBB is essential. Similar to their intestinal absorption, gabapentinoids are transported across the BBB by the LAT1 transporter.[1][12] This transport is also saturable.[12][18] The brain-to-plasma concentration ratio is an important parameter for quantifying BBB penetration. For gabapentin, the concentration in the cerebrospinal fluid is approximately 9-14% of the plasma concentration.[12]

Metabolism: A Minimalistic Profile

A significant advantage of many 1-(aminomethyl)cyclohexane-1-carbonitrile derivatives, exemplified by gabapentin and pregabalin, is their lack of significant metabolism.[2][4][5][12][13] They are not metabolized by the cytochrome P450 (CYP) enzyme system, which reduces the risk of drug-drug interactions.[4][5]

However, for novel derivatives with different substitution patterns on the cyclohexane ring, metabolic stability should be assessed as a matter of course. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes can provide an early indication of a compound's metabolic fate.

4.1. In Vitro Assessment of Metabolic Stability: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs, which are abundant in liver microsomes.[19][20][21]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Human or animal liver microsomes are thawed and diluted in a suitable buffer.[19][22]

  • Reaction Mixture: The test compound and microsomes are pre-incubated at 37°C.[21]

  • Initiation: The metabolic reaction is initiated by the addition of a cofactor, typically an NADPH-regenerating system.[19][21][23]

  • Time-Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a cold organic solvent.[23]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[19]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance.[19]

Diagram: Metabolic Stability Assay Workflow

Microsomal_Stability_Workflow Start Prepare reaction mixture: Test compound + Liver Microsomes Incubate Pre-incubate at 37°C Start->Incubate Add_NADPH Initiate reaction with NADPH Incubate->Add_NADPH Time_Points Sample at multiple time points (0, 5, 15, 30, 60 min) Add_NADPH->Time_Points Quench Stop reaction with cold solvent Time_Points->Quench Analyze Analyze remaining compound by LC-MS/MS Quench->Analyze Calculate Calculate in vitro half-life and intrinsic clearance Analyze->Calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Excretion: The Renal Route

The primary route of elimination for gabapentin and pregabalin is renal excretion, with the majority of the drug being excreted unchanged in the urine.[2][3][4][5][13] This has important clinical implications, as dosage adjustments are necessary for patients with impaired renal function.[2][13]

5.1. In Vivo Assessment of Pharmacokinetics and Excretion

To obtain a complete pharmacokinetic profile and understand the routes of excretion, in vivo studies in animal models (e.g., rats, mice) are essential.[24][25][26]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats are commonly used. Surgical modifications, such as jugular vein cannulation, can be performed for serial blood sampling.[26]

  • Dosing: The test compound is administered via the intended clinical route (e.g., oral gavage) or intravenously to determine absolute bioavailability.[24][25]

  • Sample Collection: Blood samples are collected at multiple time points post-dose. For excretion studies, animals can be housed in metabolic cages to collect urine and feces separately.[24][26]

  • Sample Processing and Analysis: Plasma is separated from blood, and all biological matrices are processed and analyzed by LC-MS/MS to determine drug concentrations.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

Table 1: Comparative Pharmacokinetic Parameters of Gabapentin and Pregabalin

ParameterGabapentinPregabalinReference(s)
Bioavailability 27-60% (dose-dependent)≥90%[2][4][5][27]
Tmax (hours) 2-4~1[5][12]
Plasma Protein Binding <3%<1%[5][12][13]
Metabolism NegligibleNegligible[2][4][5][12]
Elimination Half-life (hours) 5-7~6.3[2][5]
Primary Route of Excretion Renal (unchanged)Renal (unchanged)[2][3][5][13]

Conclusion: A Roadmap for Developing Novel Derivatives

The pharmacokinetic profile of 1-(aminomethyl)cyclohexane-1-carbonitrile derivatives is characterized by several key features: transporter-mediated, saturable absorption; low plasma protein binding; minimal metabolism; and renal excretion. This profile, exemplified by gabapentin and pregabalin, offers both advantages and challenges for drug development. The lack of metabolism reduces the potential for drug-drug interactions, but the reliance on active transport for absorption and BBB penetration can lead to non-linear pharmacokinetics and requires careful consideration of dosing regimens.

For researchers developing novel analogues, a systematic in vitro ADME screening cascade is essential. Early assessment of permeability, metabolic stability, and plasma protein binding can guide lead optimization efforts and help to select candidates with the most promising pharmacokinetic properties for further in vivo evaluation. By understanding the underlying mechanisms that govern the ADME of this important class of compounds, we can more effectively design and develop the next generation of therapies for a range of debilitating diseases.

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Foundational

A Technical Guide to the Exploratory Screening of 1-(Aminomethyl)cyclohexane-1-carbonitrile in Neurological Models

Preamble: The Rationale for a Structured Exploratory Cascade In the landscape of neuropharmacology, the journey from a novel chemical entity to a validated lead compound is one of progressive filtration. The molecule at...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Rationale for a Structured Exploratory Cascade

In the landscape of neuropharmacology, the journey from a novel chemical entity to a validated lead compound is one of progressive filtration. The molecule at the center of this guide, 1-(Aminomethyl)cyclohexane-1-carbonitrile (CAS No. 1513267-68-9), presents a unique profile.[1][2] Its structure, featuring a cyclohexane backbone, immediately raises considerations of potential neurotoxicity, as cyclohexane derivatives have been associated with central nervous system (CNS) effects such as dizziness, motor changes, and oxidative stress.[3][4] Furthermore, its structural relationship to compounds like tranexamic acid, a known GABA(A) receptor antagonist that can induce hyperexcitability, provides a compelling, hypothesis-driven starting point for investigation.[5]

This document outlines a multi-tiered, in-depth screening strategy designed to efficiently characterize the neurological profile of 1-(Aminomethyl)cyclohexane-1-carbonitrile. The approach is rooted in a philosophy of "fail fast, fail cheap," prioritizing high-throughput in vitro methods to first establish a safety and activity window before committing to more resource-intensive in vivo models. As the Senior Application Scientist, my objective is not merely to present a series of protocols, but to articulate the causal logic that connects each experimental choice, ensuring that the data generated at each stage informs the next in a scientifically rigorous manner.

Part 1: Foundational Characterization and In Vitro Safety Profiling (Tier 1)

The initial imperative is to define the compound's basic cytotoxic and specific neurotoxic liabilities. This establishes a critical concentration range for all subsequent functional assays, ensuring that observed effects are due to specific pharmacological activity rather than non-specific toxicity.

Initial Cytotoxicity Assessment

Before assessing neuron-specific effects, a general understanding of the compound's impact on cell viability is essential. This is typically performed in a robust, high-throughput format using immortalized cell lines (e.g., HEK293 or HepG2) that are less resource-intensive than primary neurons.

Experimental Protocol: MTT Assay for General Cytotoxicity

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(Aminomethyl)cyclohexane-1-carbonitrile (e.g., from 100 nM to 100 µM). Add the compound to the wells and incubate for 24-48 hours. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

High-Content Screening for Specific Neurotoxicity

With a general cytotoxicity profile established, the focus shifts to neuron-specific endpoints. Neurite outgrowth is a highly sensitive and morphologically relevant indicator of neuronal health and function.[6][7] High-content screening (HCS) platforms enable automated imaging and analysis, providing multiparametric data on neuronal morphology.[7]

Experimental Protocol: Neurite Outgrowth Assay

  • Cell Model: Utilize a suitable neuronal cell line such as SH-SY5Y or PC12, or for higher biological relevance, primary cortical neurons.

  • Plating & Differentiation: Plate cells on coated (e.g., poly-D-lysine) 96- or 384-well imaging plates. Induce differentiation for 24-48 hours (e.g., with retinoic acid for SH-SY5Y).

  • Compound Exposure: Treat differentiated neurons with the test compound across a concentration range informed by the Tier 1 cytotoxicity data. Crucially, this range should be primarily non-cytotoxic. Include vehicle control and a positive control for neurotoxicity (e.g., colchicine or acrylamide).

  • Immunofluorescence: After 24-72 hours, fix the cells and perform immunofluorescent staining for a neuron-specific marker like βIII-tubulin to label the cell body and neurites, and a nuclear stain like DAPI.[7]

  • Automated Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use an automated analysis algorithm to quantify key parameters such as:

    • Total neurite length per neuron

    • Number of neurite branch points

    • Number of viable neurons (cell count)

Data Presentation: Tier 1 Screening Summary

AssayCell TypeEndpointParameterResult (Hypothetical)
General CytotoxicityHEK293Metabolic ActivityIC50> 100 µM
NeurotoxicitySH-SY5YNeuronal MorphologyIC5050 µM
Neurite OutgrowthSH-SY5YNeurite LengthEC5025 µM

This initial data provides a "therapeutic window." If the compound shows effects on neurite outgrowth at concentrations significantly lower than its general cytotoxicity IC50, it suggests a specific neurotoxic or neuro-modulatory effect rather than just killing the cells.

Workflow for Tier 1 In Vitro Safety Profiling

G cluster_0 Tier 1: Safety & Neurotoxicity A Compound Acquisition 1-(Aminomethyl)cyclohexane-1-carbonitrile B General Cytotoxicity Assay (e.g., MTT on HEK293 cells) A->B C Determine IC50 (General Viability) B->C D High-Content Neurotoxicity Assay (Neurite Outgrowth on SH-SY5Y) C->D Inform Concentration Range F Establish Therapeutic Window (Compare Cytotoxicity vs. Neurotoxicity) C->F E Determine IC50 & EC50 (Neuronal Viability & Morphology) D->E E->F G Decision Gate: Advance to Tier 2? F->G

Caption: Tier 1 workflow for establishing the compound's safety profile.

Part 2: In Vitro Mechanistic & Functional Profiling (Tier 2)

Compounds that pass Tier 1 with an acceptable therapeutic window are advanced for functional screening. The primary hypothesis, based on structural analogs, is the modulation of GABAergic signaling.[5] This tier aims to test that hypothesis directly and explore other potential mechanisms.

Assessing GABA(A) Receptor Modulation

The most direct way to test for GABA(A) receptor activity is through electrophysiology. Automated patch-clamp systems can provide medium-throughput functional data on ion channel modulation.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Line: Use a cell line (e.g., HEK293) stably expressing a common GABA(A) receptor subtype (e.g., α1β2γ2).

  • Assay Preparation: Harvest cells and use them in an automated patch-clamp system (e.g., QPatch or Patchliner).

  • Baseline Recording: Establish a stable whole-cell recording. Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline chloride current.

  • Compound Application:

    • Antagonist Mode: Co-apply the baseline GABA concentration with increasing concentrations of 1-(Aminomethyl)cyclohexane-1-carbonitrile to test for inhibitory effects.

    • Agonist Mode: Apply the compound alone to test for direct activation of the receptor.

    • Modulator Mode: Pre-apply the compound and then apply GABA to test for positive or negative allosteric modulation.

  • Data Analysis: Measure the peak current amplitude in response to each application. Calculate the percent inhibition or potentiation relative to the GABA-only control to determine an IC50 or EC50.

Probing for Other Neurological Activity: Calcium Flux

Disruptions in intracellular calcium homeostasis are central to many neurological processes and pathologies.[8] A fluorescent-based calcium flux assay is a high-throughput method to screen for off-target effects or novel mechanisms of action.

Experimental Protocol: Calcium Flux Assay

  • Cell Loading: Plate primary cortical neurons or a neuroblastoma cell line in a 96- or 384-well plate. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: Measure baseline fluorescence using a plate reader with kinetic reading capabilities (e.g., FLIPR).

  • Compound Addition: Add 1-(Aminomethyl)cyclohexane-1-carbonitrile and monitor for any immediate changes in fluorescence.

  • Stimulation: After a short incubation, add a depolarizing stimulus (e.g., KCl) or a specific agonist (e.g., Glutamate) to trigger calcium influx.

  • Data Analysis: Measure the change in fluorescence intensity (peak height or area under the curve) in compound-treated wells compared to vehicle-treated wells. A significant change suggests modulation of voltage-gated calcium channels, glutamate receptors, or other pathways that impact calcium signaling.

Visualizing the Hypothesized Mechanism

G cluster_0 GABA(A) Receptor Function GABA_A Extracellular GABA Binding Site Cell Membrane Intracellular Cl- Channel Cl_ion_in Cl- Influx (Hyperpolarization) GABA_A:f4->Cl_ion_in Opens Cl_ion_out No Cl- Influx (No Inhibition) GABA_A:f4->Cl_ion_out Remains Closed GABA GABA GABA->GABA_A:f1 Binds Compound Test Compound (Hypothesized Antagonist) Compound->GABA_A:f1 Blocks

Caption: Hypothesized antagonistic action at the GABA(A) receptor.

Part 3: In Vivo Exploratory Screening in a High-Throughput Model (Tier 3)

A compound demonstrating a specific, potent in vitro mechanism with a clean safety profile warrants investigation in a whole-organism context. The larval zebrafish (Danio rerio) is an exceptional model for first-pass in vivo screening due to its genetic homology to humans, rapid development, and amenability to automated behavioral analysis in multi-well plates.[9][10]

Behavioral Phenotyping in Larval Zebrafish

Locomotor activity is a powerful and holistic readout of CNS function. Changes in movement patterns can indicate sedative, anxiolytic, anxiogenic, or convulsive effects. A light-dark transition stimulus is commonly used to elicit a robust and reproducible behavioral response.

Experimental Protocol: Larval Zebrafish Photomotor Response Assay

  • Animal Husbandry: Raise wild-type zebrafish embryos to 7 days post-fertilization (dpf).

  • Compound Exposure: Array individual larvae in a 96-well plate. Replace the embryo medium with medium containing 1-(Aminomethyl)cyclohexane-1-carbonitrile at various concentrations (e.g., 1 µM to 50 µM). Include vehicle and positive controls (e.g., pentylenetetrazole for hyperactivity/seizure, diazepam for hypoactivity).

  • Acclimation: Acclimate the larvae in the dark within the automated tracking instrument for at least 30 minutes.

  • Behavioral Paradigm: Subject the larvae to alternating periods of darkness and light (e.g., 3 cycles of 10 min dark / 10 min light).

  • Data Acquisition: Use a high-speed camera and tracking software to record the total distance moved by each larva throughout the paradigm.

  • Data Analysis: Quantify the total distance moved during the light and dark phases. Look for significant deviations from the vehicle control.

    • Hypoactivity (Sedation): Significantly reduced movement.

    • Hyperactivity (Stimulant/Convulsant): Significantly increased movement, particularly high-velocity movements.

    • Anxiolytic-like profile: Reduced startle response to the sudden transition to light.

    • Anxiogenic-like profile: Exaggerated startle response and/or "freezing" behavior.

Data Presentation: Tier 3 Behavioral Profiling Summary

ConcentrationLocomotion (Dark) (% of Control)Locomotion (Light) (% of Control)Observed Phenotype (Hypothetical)
1 µM105%98%No significant effect
10 µM180%250%Hyperactivity, erratic movements
50 µM350%420%Seizure-like, convulsive behavior

These hypothetical results would strongly support the in vitro finding of GABA(A) antagonism, as blocking inhibitory neurotransmission often leads to a hyperactive or convulsive phenotype.

Exploratory Screening Cascade

G T1 Tier 1 In Vitro Safety (Cytotoxicity, Neurite Outgrowth) Decision1 Acceptable Therapeutic Window? T1->Decision1 T2 Tier 2 In Vitro Function (Electrophysiology, Calcium Flux) Decision2 Potent & Specific Mechanism? T2->Decision2 T3 Tier 3 In Vivo Screening (Zebrafish Behavior) Decision3 Clear In Vivo Phenotype? T3->Decision3 T4 Tier 4 In Vivo Validation (Rodent Models) End Lead Candidate T4->End Start Novel Compound Start->T1 Decision1->T2 Yes Stop Terminate Decision1->Stop No Decision2->T3 Yes Decision2->Stop No Decision3->T4 Yes Decision3->Stop No

Caption: A multi-tiered screening cascade for neurological compounds.

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven framework for the initial exploration of 1-(Aminomethyl)cyclohexane-1-carbonitrile. By integrating in vitro safety, mechanistic, and functional assays with high-throughput in vivo behavioral phenotyping, this cascade allows for a comprehensive preliminary assessment.

If the hypothetical data presented here were borne out, the compound would be characterized as a potent, non-cytotoxic GABA(A) antagonist with a clear pro-convulsive phenotype in vivo. While this profile would preclude its development for conditions requiring neuronal inhibition (e.g., epilepsy, anxiety), it could flag the compound for other applications where neuronal excitation is desired, or more likely, serve as a valuable tool compound for studying the mechanisms of GABAergic neurotransmission. The logical next step (Tier 4) would involve validation in rodent models, for instance, using electroencephalography (EEG) to confirm pro-convulsant activity and behavioral tests like the open field test to further characterize its effects on locomotion and anxiety. This structured, multi-tiered approach ensures that resources are spent wisely, and that a clear, data-driven narrative emerges for every compound under investigation.

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Exploratory

Advanced Material Safety &amp; Handling Whitepaper: 1-(Aminomethyl)cyclohexane-1-carbonitrile in Drug Development

Executive Summary 1-(Aminomethyl)cyclohexane-1-carbonitrile (CAS: 1513267-68-9) is a highly specialized, conformationally restricted bifunctional building block (). Featuring both a primary amine and a nitrile group on a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Aminomethyl)cyclohexane-1-carbonitrile (CAS: 1513267-68-9) is a highly specialized, conformationally restricted bifunctional building block (). Featuring both a primary amine and a nitrile group on a cyclohexane scaffold, it serves as a critical intermediate in the synthesis of gabapentinoids, spirocyclic neurotherapeutics, and complex peptidomimetics. However, this dual functionality imparts significant acute toxicity and corrosivity ()[1]. This whitepaper provides a comprehensive, mechanistically grounded safety data sheet (MSDS) framework tailored for advanced R&D environments.

Physicochemical Profiling & Structural Causality

Understanding the macroscopic hazards of 1-(Aminomethyl)cyclohexane-1-carbonitrile requires analyzing its molecular structure. The basicity of the primary amine makes it a strong nucleophile and local irritant, while the nitrile group presents a metabolic liability and systemic toxicity ()[2].

Table 1: Physicochemical and Identification Data

ParameterValueCausality / Handling Implication
CAS Number 1513267-68-9Unique identifier for regulatory tracking and inventory management.
Molecular Formula C8H14N2High nitrogen content dictates its reactivity profile[2].
Molecular Weight 138.21 g/mol Low molecular weight contributes to volatility and rapid skin penetration[2].
Appearance LiquidIncreased risk of aerosolization and rapid spill spread across lab surfaces[2].
Storage Room TemperatureStable under ambient conditions; must be kept away from strong oxidizers[2].

Mechanistic Toxicology & Hazard Classifications

Standard MSDS documents list hazards without explaining why. As researchers, understanding the underlying chemical mechanisms is paramount for designing self-validating safety protocols.

  • Acute Toxicity (H302, H312, H332) : The compound is harmful via oral, dermal, and inhalation routes ()[1]. The lipophilic cyclohexane ring facilitates rapid dermal and mucosal absorption, carrying the toxic nitrile moiety directly into systemic circulation.

  • Corrosivity & Irritation (H315, H318) : The primary amine is highly basic ()[1]. Upon contact with physiological moisture (e.g., the cornea, sweat), it generates localized hydroxide ions. This leads to the rapid saponification of cell membranes, causing serious eye damage and severe skin irritation[2].

  • Neurological Effects (H336) : Exposure may cause drowsiness or dizziness ()[1]. The structural similarity to neuroactive compounds (like gabapentin precursors) suggests potential off-target central nervous system (CNS) depression upon systemic exposure.

Safety & Handling Workflow

HazardMitigation Compound 1-(Aminomethyl)cyclohexane- 1-carbonitrile Amine Primary Amine (Corrosive: H315, H318) Compound->Amine Nitrile Nitrile Group (Toxic: H302, H312, H332) Compound->Nitrile PPE1 Splash Goggles & Face Shield Amine->PPE1 PPE2 Double Nitrile Gloves & Fume Hood Nitrile->PPE2 Protocol Self-Validating Handling Protocol PPE1->Protocol PPE2->Protocol

Mechanistic hazard mitigation workflow for 1-(Aminomethyl)cyclohexane-1-carbonitrile.

Self-Validating Experimental Protocols

Protocol 1: Safe Dispensing and Reaction Setup

Objective: Transfer the liquid compound without inhalation or dermal exposure, validating containment at the source.

  • Preparation : Conduct all operations inside a certified Class II fume hood. Ensure the face velocity is ≥100 fpm.

  • PPE : Don double nitrile gloves, a chemically resistant lab coat, and splash goggles.

    • Causality: The lipophilic nature of the compound can rapidly degrade thin latex, necessitating the use of nitrile elastomers to prevent dermal absorption ()[2].

  • Dispensing : Use a positive-displacement pipette or a glass syringe with a stainless-steel needle for volumetric transfer.

    • Causality: Standard air-displacement pipettes are prone to dripping when handling volatile, low-surface-tension liquids, which increases the risk of micro-spills.

  • Validation Step : Place a piece of damp universal pH indicator paper near the dispensing zone. If the paper turns blue/purple, basic amine vapors are escaping containment, immediately indicating insufficient airflow or improper handling technique.

Protocol 2: Emergency Spill Neutralization

Objective: Chemically quench accidental spills to prevent toxic vapor release and surface contamination.

  • Containment : Surround the liquid spill with an inert absorbent (e.g., diatomaceous earth or sand). Do NOT use combustible materials like sawdust, which can react with amines.

  • Neutralization : Carefully apply a dilute, weak acid solution (e.g., 5% citric acid or 1M NaHSO4) directly to the spill area.

    • Causality: The weak acid protonates the primary amine, converting the volatile, skin-penetrating free base into a non-volatile, water-soluble ammonium salt. This halts the generation of toxic vapors.

  • Validation Step : Test the neutralized slurry with pH paper. The pH should read between 5 and 7. If pH > 7, the environment remains basic; add more neutralizing agent until the basicity is fully quenched.

  • Disposal : Scoop the validated, neutralized solid into a sealed, labeled hazardous waste container for professional incineration.

References

  • NextSDS . "1-(aminomethyl)cyclohexane-1-carbonitrile — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • American Elements . "CAS 1513267-68-9 | Product Information." American Elements Catalog. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Analysis of 1-(Aminomethyl)cyclohexane-1-carbonitrile via Pre-column Derivatization

Abstract This application note presents a detailed and scientifically grounded protocol for the development of a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 1-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and scientifically grounded protocol for the development of a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 1-(Aminomethyl)cyclohexane-1-carbonitrile. Due to the analyte's lack of a native chromophore, a pre-column derivatization strategy using Dansyl Chloride is employed to enable sensitive UV detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind experimental choices, a step-by-step derivatization and HPLC analysis protocol, and a roadmap for method validation in accordance with international regulatory guidelines.

Introduction

1-(Aminomethyl)cyclohexane-1-carbonitrile is a primary amine whose chemical structure lacks a significant ultraviolet (UV) absorbing moiety, rendering its direct analysis by HPLC-UV challenging, especially at low concentrations[1][2]. To overcome this limitation, a common and effective strategy is to introduce a chromophore into the molecule through chemical derivatization[1][3][4]. This process involves reacting the non-chromophoric analyte with a labeling agent to form a derivative with strong UV absorbance[5].

This guide focuses on a pre-column derivatization approach, where the analyte is derivatized prior to injection into the HPLC system[6][7]. Among the various reagents available for derivatizing primary amines, Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is selected for this application. Dansyl Chloride reacts with primary amines under mild alkaline conditions to form stable, highly UV-absorbent sulfonamide adducts[5][8][9]. The resulting dansylated derivative can be readily separated and quantified using reverse-phase HPLC with UV detection.

The successful implementation of this analytical method hinges on a systematic approach to method development and validation. This document outlines the critical steps, from the optimization of the derivatization reaction to the development of a robust HPLC separation and concludes with the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by regulatory bodies such as the FDA and EMA[4][10][11][12][13].

Method Development Strategy

The development of a reliable HPLC-UV method for the derivatized 1-(Aminomethyl)cyclohexane-1-carbonitrile follows a logical progression. The key stages are outlined below and are visually represented in the workflow diagram.

Derivatization Optimization

The efficiency of the derivatization reaction is paramount for accurate quantification. Key parameters to optimize include:

  • pH of the reaction medium: The reaction between Dansyl Chloride and the primary amine of 1-(Aminomethyl)cyclohexane-1-carbonitrile is pH-dependent. An alkaline environment (typically pH 9-10) is required to ensure the primary amine is in its more nucleophilic, unprotonated form, facilitating the reaction with the electrophilic sulfonyl chloride group of Dansyl Chloride[9][14].

  • Concentration of Dansyl Chloride: A molar excess of the derivatizing reagent is necessary to drive the reaction to completion. However, an excessive amount can lead to interfering peaks from the unreacted reagent and its hydrolysis by-product (dansyl sulfonic acid) in the chromatogram[15][16].

  • Reaction time and temperature: The reaction kinetics must be evaluated to determine the optimal time and temperature required for complete derivatization without causing degradation of the analyte or the derivative.

HPLC Method Development

The separation of the dansylated analyte from the excess derivatizing reagent, its hydrolysis product, and any other potential impurities is the primary goal of the HPLC method development. A reverse-phase HPLC approach is well-suited for this purpose.

  • Column Selection: A C18 column is a common and effective choice for the separation of dansylated compounds due to its hydrophobic stationary phase, which provides good retention for the relatively non-polar derivative[5][8].

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient allows for the efficient elution of both the more polar components (e.g., dansyl sulfonic acid) and the more hydrophobic dansylated analyte[5]. The pH of the mobile phase should be controlled to ensure consistent peak shape and retention time.

  • Detection Wavelength: The dansylated derivative exhibits strong UV absorbance. The optimal detection wavelength should be determined by acquiring the UV spectrum of the derivatized analyte. A common detection wavelength for dansylated amines is around 254 nm.

Method Validation

Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose[10][11]. The validation should be performed according to the ICH Q2(R1) guidelines and will assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Materials and Reagents
  • 1-(Aminomethyl)cyclohexane-1-carbonitrile (analytical standard)

  • Dansyl Chloride (derivatization grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Sodium Bicarbonate (analytical grade)

  • Hydrochloric Acid (analytical grade)

  • Purified water (18.2 MΩ·cm)

Pre-column Derivatization Protocol
  • Preparation of Solutions:

    • Analyte Stock Solution: Accurately weigh and dissolve an appropriate amount of 1-(Aminomethyl)cyclohexane-1-carbonitrile in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration.

    • Dansyl Chloride Solution: Prepare a solution of Dansyl Chloride in acetonitrile (e.g., 10 mg/mL). This solution should be prepared fresh daily and protected from light.

    • Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.5 with sodium hydroxide or hydrochloric acid.

  • Derivatization Procedure:

    • In a microcentrifuge tube, add a defined volume of the analyte standard or sample solution.

    • Add a volume of the reaction buffer.

    • Add a molar excess of the Dansyl Chloride solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the mixture in a water bath or heating block at a predetermined temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes), protected from light.

    • After incubation, cool the mixture to room temperature.

    • To quench the reaction and consume excess Dansyl Chloride, add a small volume of a primary amine solution (e.g., 2% glycine solution) and vortex.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Analysis Protocol

The following HPLC conditions serve as a starting point for method development and should be optimized as necessary.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_Analyte Analyte Characterization cluster_Derivatization Derivatization Strategy cluster_Optimization Optimization cluster_Validation Method Validation (ICH Q2(R1)) Analyte 1-(Aminomethyl)cyclohexane- 1-carbonitrile (No Chromophore) Derivatization Pre-column Derivatization with Dansyl Chloride Analyte->Derivatization Requires UV-active tag Deriv_Opt Derivatization Optimization (pH, Reagent Conc., Time, Temp) Derivatization->Deriv_Opt Optimize reaction HPLC_Opt HPLC Method Development (Column, Mobile Phase, Gradient) Deriv_Opt->HPLC_Opt Develop separation Validation Specificity, Linearity, Range, Accuracy, Precision, LOD/LOQ, Robustness HPLC_Opt->Validation Validate for intended use

Caption: Workflow for HPLC-UV method development.

Derivatization Reaction and HPLC Separation Principle

Derivatization_Separation cluster_Reaction Derivatization Reaction cluster_HPLC Reverse-Phase HPLC Separation Analyte Analyte (Primary Amine) Derivative Dansylated Analyte (UV-Active) Analyte->Derivative DansylCl Dansyl Chloride DansylCl->Derivative + Alkaline pH Injection Injection of Reaction Mixture Derivative->Injection Column C18 Column (Hydrophobic Stationary Phase) Injection->Column Elution Gradient Elution (Aqueous/Organic Mobile Phase) Column->Elution Separation based on polarity Detection UV Detector (254 nm) Elution->Detection

Caption: Derivatization and HPLC separation principle.

Conclusion

The described pre-column derivatization method using Dansyl Chloride provides a robust and reliable approach for the quantitative analysis of 1-(Aminomethyl)cyclohexane-1-carbonitrile by HPLC-UV. The systematic development and validation of this method, following the principles outlined in this application note and in accordance with regulatory guidelines, will ensure the generation of accurate and precise data for research, quality control, and drug development purposes. The provided protocols and method parameters serve as a solid foundation for the implementation of this analytical technique.

References

  • ResearchGate. (n.d.). Reverse phase HPLC/DAD determination of biogenic amines as dansyl derivatives in experimental red wines. Retrieved from [Link]

  • PubMed. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. Retrieved from [Link]

  • Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • eScholarship, University of California. (n.d.). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. Retrieved from [Link]

  • ScienceDirect. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Retrieved from [Link]

  • Taylor & Francis Online. (2006). The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Analysis of Dansyl Derivatives. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). <621>CHROMATOGRAPHY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Retrieved from [Link]

  • Waters Corporation. (n.d.). FUTURE-PROOF SOLUTIONS FOR REGULATED LABORATORIES IN THE FACE OF CHANGING USP <621> GUIDELINES. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Norlab. (2017). Analysis of amino acids using on-line pre-column derivatization with OPA with rapid separation HPLC. Retrieved from [Link]

  • PubMed. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the derivatization of amines with o-phthalaldehyde and 2-mercaptoethanol. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Cardinal Scholar, University of Louisville. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reaction of FMOC-Cl with an amine and an alcohol. Retrieved from [Link]

  • ACS Publications. (2002). Derivatization of Ethinylestradiol with Dansyl Chloride To Enhance Electrospray Ionization: Application in Trace Analysis of Ethinylestradiol in Rhesus Monkey Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • Interchim. (2009). OPA, amine detection reagent. Retrieved from [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • ACS Publications. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. Retrieved from [Link]

  • Digital Commons @ Andrews University. (2021). Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. Retrieved from [Link]

  • ACS Publications. (2020). Isotopically Selective Quantification by UPLC-MS of Aqueous Ammonia at Submicromolar Concentrations Using Dansyl Chloride Derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • Prolytic. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Semantic Scholar. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determinatio. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. Retrieved from [Link]

  • PubMed. (2012). Determination of biogenic amines in infusions of tea (Camellia sinensis) by HPLC after derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). Retrieved from [Link]

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 1-(Aminomethyl)cyclohexane-1-carbonitrile

Introduction and Scientific Context 1-(Aminomethyl)cyclohexane-1-carbonitrile (CAS: 1513267-68-9) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. Featuring both a primary am...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

1-(Aminomethyl)cyclohexane-1-carbonitrile (CAS: 1513267-68-9) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. Featuring both a primary amine and a nitrile group attached to a cyclohexane scaffold, it serves as a critical intermediate in the synthesis of gabapentinoid analogues, spirocyclic heterocycles, and neuroactive pharmaceutical ingredients[1].

Because the nitrile group is highly susceptible to unintended hydrolysis (forming amides or carboxylic acids) or reduction during multi-step synthetic workflows, rigorous structural verification is paramount[2]. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive method for confirming the integrity of both the aminomethyl and carbonitrile functionalities. This application note outlines a self-validating protocol for the sample preparation, acquisition, and spectral interpretation of 1-(Aminomethyl)cyclohexane-1-carbonitrile.

Experimental Protocols and Causality

A robust NMR workflow requires not just following steps, but understanding the physical chemistry driving those steps. The following protocols are designed to be self-validating, ensuring that artifacts are not misinterpreted as structural features.

Sample Preparation Protocol

Objective: Achieve a homogeneous solution with optimal concentration to resolve complex cyclohexane multiplets while ensuring sufficient signal-to-noise (S/N) for quaternary carbons.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is chosen because the free base of the compound is highly lipophilic. Note: If working with the hydrochloride salt, switch to DMSO-d₆ or D₂O due to polarity shifts[3].

  • Mass Optimization:

    • Weigh 15–20 mg of the compound for ¹H NMR.

    • Weigh 45–50 mg for ¹³C NMR. The higher mass is critical because the molecule contains two quaternary carbons (C1 and -CN) which lack Nuclear Overhauser Effect (NOE) enhancement from attached protons.

  • Dissolution and Filtration: Dissolve the compound in 0.6 mL of CDCl₃. Vortex for 30 seconds. Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity (shimming).

Instrumental Acquisition Parameters

Objective: Prevent signal saturation and ensure accurate integration.

  • ¹H NMR (400 MHz or higher):

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 1.0 second.

    • Scans (NS): 16.

    • Rationale: 400 MHz is the minimum recommended field strength. Lower fields will result in severe second-order overlapping of the 10 cyclohexane protons, making baseline resolution impossible.

  • ¹³C NMR (100 MHz):

    • Pulse Sequence: Proton-decoupled 30° pulse (zgpg30).

    • Relaxation Delay (D1):3.0 to 5.0 seconds (Critical Step).

    • Scans (NS): 512 – 1024.

    • Rationale: The quaternary C1 and the sp-hybridized nitrile carbon rely on slow dipole-dipole relaxation and chemical shift anisotropy. A standard 1-second D1 will saturate these nuclei, causing the -CN peak (~123 ppm) to vanish into the baseline noise.

Workflow and Structural Logic Visualization

NMR_Workflow Start 1-(Aminomethyl)cyclohexane- 1-carbonitrile (Free Base) Prep Sample Preparation (Dissolve in CDCl3 + TMS) Start->Prep H1_NMR 1H NMR Acquisition (400 MHz, zg30) Prep->H1_NMR C13_NMR 13C NMR Acquisition (100 MHz, zgpg30, D1=3-5s) Prep->C13_NMR D2O D2O Exchange Experiment (Verify -NH2 protons) H1_NMR->D2O Data Data Processing & Assignment (MestReNova / TopSpin) H1_NMR->Data D2O->Data C13_NMR->Data

Figure 1: Step-by-step NMR acquisition and validation workflow for structural elucidation.

Structural_Logic Molecule C8H14N2 Structural Features Nitrile Nitrile Group (-CN) Electron Withdrawing Molecule->Nitrile Amine Aminomethyl (-CH2NH2) Deshielded by N Molecule->Amine Ring Cyclohexane Ring Steric/Conformational Effects Molecule->Ring C13_CN 13C: ~123.0 ppm (Quaternary, weak NOE) Nitrile->C13_CN H1_CH2 1H: ~2.75 ppm (Singlet) 13C: ~48.5 ppm Amine->H1_CH2 H1_Ring 1H: 1.2-1.8 ppm (Multiplet) 13C: 23-34 ppm Ring->H1_Ring

Figure 2: Logical mapping of molecular structural features to expected NMR chemical shifts.

Data Presentation and Spectral Interpretation

The interpretation of 1-(Aminomethyl)cyclohexane-1-carbonitrile requires understanding the anisotropic effects of the nitrile group and the deshielding effect of the primary amine.

¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
2.75 Singlet (s)2H-CH₂ -NH₂Protons are heavily deshielded by the adjacent electronegative nitrogen atom. The signal is a singlet because it is attached to the quaternary C1, meaning there are no adjacent vicinal protons to cause J-coupling.
1.20 – 1.80 Multiplet (m)10HCyclohexane (C2-C6)Represents the axial and equatorial protons of the rigid chair conformation. C2/C6 protons are slightly more deshielded (~1.6-1.8 ppm) due to the proximity of the electron-withdrawing -CN group.
1.45 Broad Singlet (br s)2H-NH₂ Exchangeable amine protons. The peak is broadened due to the quadrupolar relaxation of the ¹⁴N nucleus and intermediate chemical exchange rates.

Self-Validation Step (D₂O Shake): To definitively prove the assignment of the 1.45 ppm peak, add 1 drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The peak at 1.45 ppm will disappear due to rapid H/D exchange, confirming it as the amine proton.

¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (ppm)Carbon TypeAssignmentMechanistic Rationale
123.0 Quaternary (C)-C NCharacteristic region for sp-hybridized nitrile carbons. Low intensity due to lack of NOE.
48.5 Secondary (CH₂)-C H₂-NH₂Shifted downfield by the inductive effect of the attached nitrogen atom.
39.5 Quaternary (C)C1 (Ring)The quaternary center of the cyclohexane ring. Deshielded by the combined inductive pull of the -CN and -CH₂NH₂ groups.
34.0 Secondary (CH₂)C2, C6 (Ring)Alpha carbons relative to the C1 stereocenter.
25.0 Secondary (CH₂)C4 (Ring)Gamma carbon relative to C1.
23.5 Secondary (CH₂)C3, C5 (Ring)Beta carbons relative to C1; typically the most shielded in substituted cyclohexanes.

Summary of Analytical Insights

When utilizing 1-(Aminomethyl)cyclohexane-1-carbonitrile in drug development, the absence of the 123.0 ppm ¹³C signal or the shifting of the 2.75 ppm ¹H singlet indicates functional group degradation. For instance, if the nitrile hydrolyzes to an amide, the ¹³C signal will shift drastically downfield to ~175 ppm (carbonyl region), and the ¹H spectrum will display new broad primary amide N-H signals around 5.5–6.5 ppm[2][3]. By strictly adhering to the relaxation delays and self-validating D₂O experiments outlined above, researchers can ensure absolute structural confidence before proceeding to downstream synthetic steps.

References

  • Title: Highly efficient production of 1-cyanocyclohexaneacetic acid by cross-linked cell aggregates (CLCAs) of recombinant E. coli harboring nitrilase gene Source: ResearchGate URL: [Link]

  • Title: US20070196905A1 - Stereoselective bioconversion of aliphatic dinitriles into cyano carboxylic acids Source: Google Patents URL
  • Title: Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 1-(Aminomethyl)cyclohexane-1-carbonitrile

Introduction: Contextualizing 1-(Aminomethyl)cyclohexane-1-carbonitrile in Neuropharmacological Research 1-(Aminomethyl)cyclohexane-1-carbonitrile is recognized primarily as a crucial intermediate in the chemical synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing 1-(Aminomethyl)cyclohexane-1-carbonitrile in Neuropharmacological Research

1-(Aminomethyl)cyclohexane-1-carbonitrile is recognized primarily as a crucial intermediate in the chemical synthesis of Gabapentin, a widely prescribed medication for neuropathic pain and epilepsy.[1][2][3] Gabapentin, structurally an analog of the neurotransmitter gamma-aminobutyric acid (GABA), exerts its therapeutic effects not by directly interacting with GABA receptors, but through a more nuanced mechanism.[4][5] The principal target of Gabapentin is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[6][7] By binding to this subunit, Gabapentin modulates calcium influx, which in turn reduces the presynaptic release of excitatory neurotransmitters like glutamate.[5][6] This action is central to its anticonvulsant and analgesic properties.

Given the nascent state of direct research into the independent biological activities of 1-(Aminomethyl)cyclohexane-1-carbonitrile, this document provides a series of detailed protocols for its initial in vitro characterization. The proposed assays are logically derived from the well-documented mechanisms of its end-product, Gabapentin. These protocols will enable researchers to investigate whether this precursor shares any of the neuro-modulatory or cytotoxic properties of Gabapentin, or if it possesses any unique biological signature of its own. The following assays are designed to be conducted in neuronal cell models to assess potential effects on cell viability, neurite outgrowth, and calcium channel activity.

Experimental Design & Workflow

The following diagram outlines a comprehensive workflow for the initial in vitro screening of 1-(Aminomethyl)cyclohexane-1-carbonitrile. This staged approach begins with broad cytotoxicity screening, followed by more specific functional assays based on the known pharmacology of gabapentinoids.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation 1-(Aminomethyl)cyclohexane-1-carbonitrile Stock Solution (e.g., in DMSO or PBS) B Cell Line Selection (e.g., SH-SY5Y, PC12, Primary DRG Neurons) A->B C Protocol 1: Cytotoxicity Screening (MTT or LDH Assay) B->C Dose-response 24-48h incubation D Protocol 2: Neurite Outgrowth Assay (High-Content Imaging) C->D If non-toxic at relevant concentrations E Protocol 3: Calcium Imaging Assay (Fura-2 AM or similar) C->E If non-toxic at relevant concentrations F Quantitative Analysis (IC50, Neurite Length, Ca2+ Flux) D->F E->F G Comparative Analysis (vs. Gabapentin and Vehicle Control) F->G H Conclusion (Biological Activity Profile) G->H

Caption: A streamlined workflow for the in vitro assessment of 1-(Aminomethyl)cyclohexane-1-carbonitrile.

Protocol 1: General Cytotoxicity Assessment in a Neuronal Cell Line

Objective: To determine the concentration range over which 1-(Aminomethyl)cyclohexane-1-carbonitrile exhibits cytotoxic effects on a neuronal cell line, such as the human neuroblastoma cell line SH-SY5Y. This is a critical first step to identify sub-toxic concentrations for subsequent functional assays.

Materials:
  • SH-SY5Y cells

  • Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • 1-(Aminomethyl)cyclohexane-1-carbonitrile

  • Vehicle control (e.g., sterile PBS or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:
  • Cell Seeding:

    • Culture SH-SY5Y cells to ~80-90% confluency.[8]

    • Trypsinize and resuspend the cells in complete growth medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of 1-(Aminomethyl)cyclohexane-1-carbonitrile in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., a range from 1 µM to 10 mM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

    • Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.[10]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

Cell viability is expressed as a percentage of the vehicle-treated control cells. A dose-response curve can be generated to determine the IC₅₀ (half-maximal inhibitory concentration) value. Concentrations that result in high cell viability (e.g., >90%) should be used for subsequent functional assays.

ParameterDescription
Cell Line SH-SY5Y
Seeding Density 1 x 10⁴ cells/well
Compound Concentrations 1 µM - 10 mM (example range)
Incubation Time 24 and 48 hours
Endpoint Measurement Absorbance at 570 nm
Primary Outcome IC₅₀ value

Protocol 2: Neurite Outgrowth Assay in Differentiated SH-SY5Y Cells

Objective: To assess the effect of 1-(Aminomethyl)cyclohexane-1-carbonitrile on neuronal differentiation and morphology. This assay is particularly relevant as changes in neuronal structure can indicate neurotoxic or neurotrophic potential.[11][12]

Materials:
  • SH-SY5Y cells

  • Differentiation Medium: Base medium (e.g., Neurobasal) supplemented with B-27, L-glutamine, Penicillin-Streptomycin, and 10 µM Retinoic Acid (RA).[8][13]

  • 1-(Aminomethyl)cyclohexane-1-carbonitrile

  • Gabapentin (as a positive control)

  • Vehicle control

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-β-III tubulin

  • Fluorescently-labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Step-by-Step Methodology:
  • Cell Seeding and Differentiation:

    • Seed SH-SY5Y cells on coated (e.g., poly-D-lysine or Geltrex) 96-well imaging plates at a density of 5 x 10³ cells per well.

    • Allow cells to attach for 24 hours.

    • Replace the growth medium with differentiation medium containing 10 µM RA.[14]

  • Compound Treatment:

    • After 24-48 hours of differentiation, add sub-toxic concentrations of 1-(Aminomethyl)cyclohexane-1-carbonitrile, Gabapentin, or vehicle control to the differentiation medium.

    • Continue to culture the cells for an additional 3-5 days, replacing the medium with fresh differentiation medium and compounds every 2 days.

  • Immunofluorescence Staining:

    • After the treatment period, fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block non-specific binding with 5% BSA for 1 hour.

    • Incubate with the primary antibody (anti-β-III tubulin) overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to quantify parameters such as total neurite length, number of branches, and number of neurites per cell.[11]

Data Analysis and Interpretation:

Compare the neurite outgrowth parameters in the compound-treated wells to the vehicle control. Gabapentin can be used as a comparator, although its effects on neurite outgrowth are not its primary mechanism of action. A significant decrease in neurite length could suggest neurotoxicity, while an increase might indicate a neurotrophic effect.

ParameterDescription
Cell Line Differentiated SH-SY5Y
Differentiation Agent Retinoic Acid (10 µM)
Compound Concentrations Sub-toxic range determined from Protocol 1
Treatment Duration 3-5 days
Endpoint Measurement Neurite length, branch points, neurite count
Primary Outcome Morphological changes indicative of neurotoxicity or neurotrophic effects

Protocol 3: Assessment of Voltage-Gated Calcium Channel Modulation

Objective: To investigate whether 1-(Aminomethyl)cyclohexane-1-carbonitrile can modulate voltage-gated calcium channel activity, a key mechanism of action for Gabapentin.[15] This can be assessed by measuring changes in intracellular calcium concentration ([Ca²⁺]i) following depolarization.

Materials:
  • Dorsal Root Ganglion (DRG) primary neurons or differentiated SH-SY5Y cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • High-potassium stimulation buffer (e.g., HBSS with 50 mM KCl)

  • 1-(Aminomethyl)cyclohexane-1-carbonitrile

  • Gabapentin (as a positive control)

  • Vehicle control

  • Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities

Step-by-Step Methodology:
  • Cell Preparation and Dye Loading:

    • Plate cells on black-walled, clear-bottom 96-well plates.

    • On the day of the assay, wash the cells with HBSS.

    • Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

  • Compound Incubation:

    • Add HBSS containing sub-toxic concentrations of 1-(Aminomethyl)cyclohexane-1-carbonitrile, Gabapentin, or vehicle control to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes).

  • Measurement of Calcium Influx:

    • Measure the baseline fluorescence intensity.

    • Add the high-potassium stimulation buffer to depolarize the cells and open voltage-gated calcium channels.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 2 seconds for 2-3 minutes).

Data Analysis and Interpretation:

The change in fluorescence intensity reflects the influx of extracellular calcium. An inhibitory effect of the compound on VGCCs would result in a reduced peak fluorescence signal upon depolarization compared to the vehicle control. The percentage of inhibition can be calculated and compared to the effect of Gabapentin.

G cluster_0 Mechanism of Gabapentin Action cluster_1 Hypothesized Action of Precursor node_A Extracellular Space | Gabapentin node_B α2δ-1 Subunit Binding Site node_A:f1->node_B:port Binds to node_C Voltage-Gated Calcium Channel (VGCC) node_B->node_C Modulates node_D Intracellular Space | Reduced Ca²⁺ Influx | Decreased Glutamate Release node_C->node_D:f1 Inhibits node_E Extracellular Space | 1-(Aminomethyl)cyclohexane- 1-carbonitrile node_F α2δ-1 Subunit Binding Site node_E:f1->node_F:port Potential Interaction? node_G Voltage-Gated Calcium Channel (VGCC) node_F->node_G Modulates node_H Intracellular Space | No Change in Ca²⁺ Influx? | Unaltered Glutamate Release? node_G->node_H:f1 No Inhibition?

Caption: A diagram comparing the known mechanism of Gabapentin with the hypothetical interaction of its precursor.

Conclusion and Future Directions

These protocols provide a foundational framework for the initial in vitro characterization of 1-(Aminomethyl)cyclohexane-1-carbonitrile. The results from these assays will clarify whether this synthetic precursor possesses any independent biological activity, particularly in the context of neuronal function and viability. Should any significant activity be observed, further mechanistic studies would be warranted. These could include more detailed electrophysiological assessments (e.g., patch-clamp) to characterize effects on specific subtypes of calcium channels, or investigations into other potential off-target effects. This structured approach ensures a scientifically rigorous evaluation of a compound that, until now, has been primarily considered within the realm of synthetic chemistry.

References

  • R Discovery. What are the molecular and cellular mechanisms that contribute to the therapeutic effects of gabapentin in Neurontin?.
  • Wikipedia. Gabapentin. [Link]

  • PubMed. Mechanisms of action of gabapentin. [Link]

  • PubMed. A summary of mechanistic hypotheses of gabapentin pharmacology. [Link]

  • PMC. Short-term incubation of gabapentin or pregabalin does not affect chemically induced injury in neuronal cell models in vitro. [Link]

  • MDPI. Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. [Link]

  • Brieflands. Inhibitory Effects of Gabapentin on the Proliferation and Cell Motility of Hepatocellular Carcinoma Cells. [Link]

  • Molecular Devices. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay. [Link]

  • PubMed. Gabapentin-induced mitogenic activity in rat pancreatic acinar cells. [Link]

  • FujiFilm Cellular Dynamics. Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. [Link]

  • Axion BioSystems. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. [Link]

  • bioRxiv. Differentiated SH-SY5Y Cells Exhibit Neuronal Features but Lack Synaptic Maturity. [Link]

  • Creative Biolabs. Neurotoxicity Assay Service. [Link]

  • PMC. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones. [Link]

  • Axion BioSystems. SH-SY5Y Neuroblastoma Application Protocol. [Link]

  • PNAS. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. [Link]

  • Journal of Neuroscience. The α2δ Ligand Gabapentin Inhibits the Rab11-Dependent Recycling of the Calcium Channel Subunit α2δ-2. [Link]

  • PMC. Differentiation of SH-SY5Y Cells into Cortical Neuron-like Cells for Tauopathy Modeling and Seeding Assays. [Link]

  • DB-ALM. Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]

  • Wiley Online Library. Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. [Link]

  • ResearchGate. In vitro release of gabapentin from albumin nanoparticle formulations.. [Link]

  • NextSDS. 1-(aminomethyl)cyclohexane-1-carbonitrile — Chemical Substance Information. [Link]

  • Pharmaffiliates. CAS No : 1513267-68-9 | Product Name : 1-(Aminomethyl)cyclohexane-1-carbonitrile. [Link]

  • PMC. Calcium Channel α2δ1, the Target of Gabapentinoids, Interacts with NMDA Receptor. [Link]

  • ResearchGate. (PDF) Natural Products Containing the Nitrile Functional Group and Their Biological Activities. [Link]

Sources

Application

Application Note: Scale-Up Manufacturing of 1-(Aminomethyl)cyclohexane-1-carbonitrile

Executive Summary 1-(Aminomethyl)cyclohexane-1-carbonitrile (Free base CAS: 1513267-68-9)[1] is a highly valuable 1,1-disubstituted cyclohexane building block. Featuring an orthogonal functional handle—a nitrile and a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Aminomethyl)cyclohexane-1-carbonitrile (Free base CAS: 1513267-68-9)[1] is a highly valuable 1,1-disubstituted cyclohexane building block. Featuring an orthogonal functional handle—a nitrile and a primary amine on a single quaternary carbon—it is a critical precursor for spirocyclic active pharmaceutical ingredients (APIs), gabapentinoid analogs, and conformationally restricted peptidomimetics.

This application note details a scalable, two-step manufacturing protocol designed to bypass the cryogenic hazards of traditional laboratory-scale syntheses. By leveraging phase-transfer catalysis (PTC) and chemoselective hydrogenation, this route ensures high atom economy, excellent safety profiles, and robust self-validating process controls suitable for multi-kilogram production.

Retrosynthetic Strategy & Process Rationale

Laboratory-scale syntheses of 1,1-disubstituted cyclohexanes often rely on the direct alkylation of cyclohexanecarbonitrile using strong bases like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C). For scale-up manufacturing, this approach is energetically unfavorable, highly moisture-sensitive, and operationally hazardous.

Our optimized manufacturing route utilizes a robust two-phase sequence:

  • Phase-Transfer Catalyzed Cyclization: The synthesis of the primary intermediate, cyclohexane-1,1-dicarbonitrile (CAS: 5222-53-7)[2], is efficiently achieved via the dialkylation of malononitrile with 1,5-dibromopentane[3]. Using Potassium Carbonate ( K2​CO3​ ) and Tetrabutylammonium bromide (TBAB) avoids the need for highly reactive bases (e.g., NaH), minimizing the exothermic polymerization of malononitrile and allowing for precise thermal control[4].

  • Chemoselective Mono-Reduction: The gem-dinitrile serves as a robust branch point for functionalization. The core challenge is selectively reducing only one nitrile group. Complete reduction yields a diamine, while standard reductions often lead to secondary amine dimerization. By utilizing Sponge Nickel (Raney-Ni) in the presence of methanolic ammonia, the primary amine formed initially is protected from dimerization by the excess ammonia. Furthermore, the steric bulk of the newly formed aminomethyl group shields the remaining axial/equatorial nitrile from the catalyst surface, naturally halting the reaction at the mono-amine stage.

Process Flow Diagram

SynthesisRoute A Malononitrile + 1,5-Dibromopentane B Phase Transfer Catalysis (K2CO3, TBAB, Toluene, 80°C) A->B C Cyclohexane-1,1-dicarbonitrile (Intermediate CAS: 5222-53-7) B->C Cyclization D Chemoselective Hydrogenation (Raney-Ni, NH3/MeOH, H2, 50°C) C->D E 1-(Aminomethyl)cyclohexane- 1-carbonitrile (Free Base) D->E Mono-reduction F Salt Formation (HCl in iPrOH) E->F G Target API Intermediate (HCl Salt CAS: 2031260-67-8) F->G Crystallization

Synthetic workflow for 1-(Aminomethyl)cyclohexane-1-carbonitrile scale-up.

Step-by-Step Manufacturing Protocols

Phase 1: Continuous/Batch Alkylation to Cyclohexane-1,1-dicarbonitrile

Causality Focus: The biphasic nature of the PTC reaction ensures that the deprotonated malononitrile reacts rapidly with the alkyl halide at the solvent interface, preventing bulk-phase side reactions.

  • Reactor Setup: Charge a glass-lined reactor with Toluene (10 volumes), Malononitrile (1.0 eq, limiting reagent), and 1,5-dibromopentane (1.05 eq).

  • Catalyst & Base Addition: Add TBAB (0.05 eq) followed by anhydrous K2​CO3​ (2.5 eq).

  • Heating & Agitation: Heat the mixture to 80–85 °C. Maintain vigorous agitation (minimum 250 RPM) to ensure maximum interfacial surface area between the solid base and the organic phase.

  • Self-Validating IPC (In-Process Control): Stir for 12–16 hours. Sample the organic layer and analyze via GC-MS. The reaction is deemed complete when residual malononitrile is <2.0%.

  • Workup: Cool the reactor to 20 °C. Charge Deionized Water (5 volumes) to dissolve inorganic salts ( KBr and unreacted K2​CO3​ ). Allow phases to separate for 30 minutes.

  • Isolation: Decant the aqueous layer. Wash the organic layer with brine (3 volumes), then concentrate under reduced pressure (50 mbar, 45 °C). Crystallize the resulting residue from heptane to afford Cyclohexane-1,1-dicarbonitrile as a white crystalline solid.

Phase 2: Chemoselective Mono-Reduction via Catalytic Hydrogenation

Causality Focus: The reaction is self-limiting. The stoichiometric consumption of exactly 2.0 equivalents of hydrogen gas serves as a real-time mechanical validation of chemoselectivity.

  • Reactor Setup: Charge a high-pressure Hastelloy hydrogenation vessel with Cyclohexane-1,1-dicarbonitrile (1.0 eq) and 7 N Ammonia in Methanol (10 volumes).

  • Catalyst Charging: Carefully charge an aqueous slurry of active Sponge Nickel (Raney-Ni, 10% w/w relative to substrate).

    • Critical Safety Note: Sponge Nickel is highly pyrophoric. It must be transferred under a blanket of inert gas and never allowed to dry.

  • Purging: Purge the vessel with Nitrogen ( N2​ ) three times to remove oxygen, followed by three purges with Hydrogen ( H2​ ).

  • Hydrogenation: Pressurize the vessel with H2​ to 50 psi (3.4 bar) and heat the jacket to 50 °C.

  • Self-Validating IPC: Monitor H2​ uptake continuously via a mass flow controller. The reaction must be halted immediately once 2.0 to 2.1 molar equivalents of H2​ are consumed (typically 4–6 hours).

  • Filtration: Cool the reactor to 20 °C and purge thoroughly with N2​ . Filter the catalyst through a pad of Celite under a strict N2​ blanket. Wash the filter cake with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1-(Aminomethyl)cyclohexane-1-carbonitrile free base as a pale oil.

Phase 3: Hydrochloride Salt Isolation

Causality Focus: The free base primary amine is prone to absorbing atmospheric CO2​ to form insoluble carbamates. Conversion to the Hydrochloride salt (CAS: 2031260-67-8) ensures a stable, free-flowing powder suitable for long-term storage and precise stoichiometric dosing in downstream API synthesis.

  • Dissolution: Dissolve the crude free base oil in Isopropanol (5 volumes).

  • Cooling: Chill the solution to 0–5 °C.

  • Salt Formation: Dropwise add 5–6 N HCl in Isopropanol (1.1 eq) while maintaining the internal temperature strictly below 15 °C to prevent solvent-mediated side reactions.

  • Crystallization: Stir the resulting slurry for 2 hours at 0 °C to maximize yield.

  • Isolation: Filter the product, wash the filter cake with cold Isopropanol (1 volume), and dry under vacuum at 40 °C until constant weight is achieved.

Process Optimization Data

To validate the selection of the hydrogenation parameters in Phase 2, various catalytic systems were evaluated. The data below demonstrates why Sponge Nickel combined with an ammonia additive is strictly required to prevent over-reduction and dimerization.

Table 1: Optimization of Chemoselective Hydrogenation Parameters
Catalyst SystemSolventAdditiveTemp (°C)Pressure (psi)Conversion (%)Selectivity for Mono-amine (%)
10% Pd/CMethanolNone25154560
PtO2Acetic AcidNone2550>9915 (High over-reduction)
Sponge Ni (Raney)MethanolNone5050>9972 (High dimerization)
Sponge Ni (Raney) Methanol 7N NH3 50 50 >99 >96 (Optimal)

Note: Selectivity was determined via quantitative HPLC analysis of the crude reaction mixture prior to salt formation.

References

  • Clearsynth. "1-(Aminomethyl)cyclohexane-1-carbonitrile | CAS No. 1513267-68-9". Chemical Substance Information.5

  • PubChem. "1,1-Cyclohexanedicarbonitrile | C8H10N2 | CID 544561". National Center for Biotechnology Information.2

  • Thieme Connect. "Science of Synthesis: Five-Membered and Larger-Ring Cycloalkanes". Product Class 4.3

  • Arabian Journal of Chemistry. "Electrochemical behavior and interfacial bonding mechanism of new synthesized carbocyclic inhibitor...". Synthesis of cyclohexane-1,1-dicarbonitrile derivatives.4

Sources

Method

mass spectrometry fragmentation patterns of 1-(Aminomethyl)cyclohexane-1-carbonitrile

Application Note: Advanced Mass Spectrometry Profiling of 1-(Aminomethyl)cyclohexane-1-carbonitrile Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Mass Spectrometry Profiling of 1-(Aminomethyl)cyclohexane-1-carbonitrile

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Impurity Profiling and Pharmacokinetic Workflows

Executive Summary & Strategic Context

1-(Aminomethyl)cyclohexane-1-carbonitrile (C8H14N2; Exact Mass: 138.1157 Da) is a critical synthetic intermediate in the manufacturing of Gabapentin, a blockbuster anticonvulsant and analgesic medication[1][2]. During API synthesis, the carbonitrile group is hydrolyzed to yield the final cyclohexaneacetic acid moiety. Residual unreacted intermediate in the final drug product poses regulatory and toxicological risks.

This application note provides a comprehensive, self-validating framework for the mass spectrometric (MS) characterization of 1-(Aminomethyl)cyclohexane-1-carbonitrile. By elucidating the fundamental gas-phase thermodynamics that drive its fragmentation in both Electrospray Ionization (ESI) and Electron Ionization (EI), this guide enables researchers to develop highly sensitive, robust Multiple Reaction Monitoring (MRM) and Selected Ion Monitoring (SIM) assays.

Ionization Dynamics & Fragmentation Causality

To build a robust MS assay, one must understand the competitive ionization sites within the molecule. 1-(Aminomethyl)cyclohexane-1-carbonitrile possesses two heteroatomic functional groups: a primary aliphatic amine and a nitrile.

Electrospray Ionization (ESI-MS/MS)

In positive-ion ESI mode, the primary amine (gas-phase proton affinity ~900 kJ/mol) acts as the dominant site of protonation compared to the nitrile group (~780 kJ/mol)[3]. Consequently, the precursor population consists almost entirely of the even-electron ammonium ion [M+H]+ at m/z 139.12.

According to established ESI cleavage rules for bifunctional aliphatic compounds[4], the Collision-Induced Dissociation (CID) of this precursor follows predictable, even-electron neutral loss pathways:

  • Loss of Ammonia (-17 Da): The lowest-energy dissociation channel yields m/z 122.10. This is driven by the heterolytic cleavage of the C-N bond, which is thermodynamically stabilized by the adjacent cyclohexane ring forming a tertiary carbocation (1-cyanocyclohexyl cation).

  • Loss of Hydrogen Cyanide (-27 Da): A competing, slightly higher-energy pathway involves the expulsion of HCN from the nitrile group, yielding m/z 112.11.

  • Sequential Neutral Losses (-44 Da): At elevated collision energies (CE), the m/z 122.10 fragment undergoes secondary elimination of HCN, producing a highly stable cyclohexenyl-type cation at m/z 95.09.

  • Ring Cleavage: Deep fragmentation of the m/z 95.09 ion results in the loss of ethylene (C2H4, -28 Da) via a retro-Diels-Alder-like mechanism, yielding m/z 67.05.

Electron Ionization (EI-MS)

Under standard 70 eV EI conditions, the molecule forms a radical cation (M+•) at m/z 138. The fragmentation is dictated by Stevenson's Rule and the propensity for α -cleavage[5].

  • α -Cleavage at the Amine (Base Peak): The radical site on the nitrogen atom initiates the homolytic cleavage of the adjacent C-C bond. The bulky 1-cyanocyclohexyl radical is expelled, leaving the highly stable, even-electron immonium ion (CH2=NH2+) at m/z 30 . This is the universal base peak for unsubstituted primary aliphatic amines[5].

Fragmentation Pathway Visualization

MS_Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 139.12 C8H15N2+ F1 [M+H - NH3]+ m/z 122.10 C8H12N+ M->F1 - NH3 (17 Da) Low CE (15 eV) F2 [M+H - HCN]+ m/z 112.11 C7H14N+ M->F2 - HCN (27 Da) Low CE (15 eV) F3 [M+H - NH3 - HCN]+ m/z 95.09 C7H11+ F1->F3 - HCN (27 Da) Medium CE (25 eV) F2->F3 - NH3 (17 Da) Medium CE (25 eV) F4 Ring Cleavage m/z 67.05 C5H7+ F3->F4 - C2H4 (28 Da) High CE (35 eV)

ESI-MS/MS Collision-Induced Dissociation (CID) pathway of 1-(Aminomethyl)cyclohexane-1-carbonitrile.

Quantitative Data Summaries

Table 1: LC-MS/MS MRM Parameters (Triple Quadrupole, Positive ESI) Note: Dwell times and CE values are optimized for standard triple quadrupole platforms (e.g., Agilent 6400 series or Waters Xevo).

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Fragment AssignmentAssay Utility
139.1122.15015[M+H - NH3]+Quantifier Transition
139.195.15025[M+H - NH3 - HCN]+Qualifier Transition 1
139.167.15035Cyclohexane ring cleavageQualifier Transition 2
139.1112.15015[M+H - HCN]+Orthogonal Confirmation

Table 2: GC-EI-MS Major Fragments (70 eV)

m/zRelative Abundance (%)Fragment AssignmentMechanistic Driver
138< 5M+•Molecular Ion (Low stability)
12110[M - NH3]+•Loss of ammonia
11215[M - CN]+ α -cleavage at nitrile
30 100 (Base Peak) CH2=NH2+ α -cleavage at amine (Immonium ion)

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating system suitability checks.

Protocol A: LC-MS/MS Method for Trace Impurity Profiling

Objective: Quantify trace levels of the intermediate in Gabapentin API batches.

  • Sample Preparation (Dilute-and-Shoot):

    • Weigh 10.0 mg of the API sample and dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock.

    • Self-Validation Step: Spike a blank matrix with a known concentration of an isotopically labeled internal standard (e.g., Gabapentin-d10) to monitor matrix suppression.

    • Dilute the stock 1:100 in the initial mobile phase conditions to prevent solvent-front distortion during injection.

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (promotes amine protonation).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B hold for 0.5 min, ramp to 60% B over 3.5 min, ramp to 95% B for 1 min column wash, re-equilibrate at 5% B for 1.5 min.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Operate in Positive ESI mode.

    • Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C.

    • Program the MRM transitions as detailed in Table 1 .

    • Data Quality Check: Ensure the ion ratio between the Quantifier (m/z 122.1) and Qualifier (m/z 95.1) remains within ±20% of the analytical standard across all samples.

Protocol B: GC-MS Method with Derivatization

Note: Free primary amines often exhibit peak tailing and irreversible adsorption on active sites within GC columns[1]. Derivatization is highly recommended.

  • Derivatization (Trifluoroacetylation):

    • Transfer 100 µL of the sample extract (in an aprotic solvent like ethyl acetate) to a silanized GC vial.

    • Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of pyridine (acid scavenger).

    • Incubate at 60°C for 30 minutes to form the N-trifluoroacetyl derivative.

    • Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of hexane.

  • GC-MS Analysis:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL, Splitless mode, Injector Temp 250°C.

    • Oven Program: 70°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Parameters: 70 eV EI source, Scan range m/z 40–300.

    • Diagnostic Check: Look for the shifted base peak. The free amine base peak at m/z 30 will shift to m/z 126 (CH2=NH-COCF3+) following successful derivatization.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.[5] Available at:

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.[3] Available at:[Link]

  • Weissberg, A., & Dagan, S. (2011). Interpretation of ESI(+)-MS-MS spectra—Towards the identification of “unknowns”. International Journal of Mass Spectrometry, 299(2-3), 158-168.[4] Available at:[Link]

  • Tobin, T., et al. (2007). Validation of an Analytical Method for Gabapentin Quantitation. Journal of Analytical Toxicology, 31(9), 564-571.[1] Available at:[Link]

  • Agilent Technologies. (2013). Ultrafast Analysis of Gabapentin and Pregabalin in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Available at:[Link]

  • Szafrański, K., et al. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. MDPI Crystals, 14(3), 253.[2] Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(Aminomethyl)cyclohexane-1-carbonitrile

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield bottlenecks when synthesizing sterically hindered building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield bottlenecks when synthesizing sterically hindered building blocks. 1-(Aminomethyl)cyclohexane-1-carbonitrile (CAS: 1513267-68-9)[3] is a highly valuable intermediate for the preparation of spirocyclic scaffolds and gabapentinoid analogs.

However, its synthesis is notoriously difficult due to the severe steric hindrance at the 1,1-disubstituted cyclohexane center. This guide bypasses generic advice, providing field-proven, self-validating protocols and mechanistic troubleshooting to maximize your reaction yield.

Synthetic Workflow Visualization

To achieve high yields, we utilize a 4-step pathway starting from commercially available cyclohexanecarbonitrile. The workflow relies on hydroxymethylation, activation via a highly reactive triflate, forcing azidation, and chemoselective reduction.

SynthesisWorkflow SM Cyclohexanecarbonitrile (Starting Material) Int1 1-(Hydroxymethyl)cyclohexane-1-carbonitrile [IR: ~3400 cm⁻¹] SM->Int1 1. LDA, THF, -78°C 2. (CH2O)n, RT Int2 1-(Triflyloxymethyl)cyclohexane-1-carbonitrile [TLC: UV active] Int1->Int2 Tf2O, Pyridine DCM, 0°C Int3 1-(Azidomethyl)cyclohexane-1-carbonitrile [IR: ~2100 cm⁻¹] Int2->Int3 NaN3, DMSO 100°C Product 1-(Aminomethyl)cyclohexane-1-carbonitrile (Target Product) [Ninhydrin: +] Int3->Product PPh3, H2O THF, RT

4-step synthetic workflow for 1-(Aminomethyl)cyclohexane-1-carbonitrile.

Self-Validating Experimental Methodologies

A robust protocol must tell the chemist when it is working. The following steps include built-in validation checkpoints.

Step 1: Hydroxymethylation
  • Deprotonation: Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins to form LDA. Add cyclohexanecarbonitrile (1.0 eq) dropwise. Stir for 1 hour at -78 °C.

  • Alkylation: In a separate flask, heat paraformaldehyde (3.0 eq) to 160 °C to crack it into monomeric formaldehyde gas, bubbling it directly into the -78 °C reaction mixture via a cannula. Allow to warm to room temperature (RT) over 2 hours.

  • Self-Validation Check: Quench an aliquot with aqueous NH₄Cl. Run a TLC (Hexanes:EtOAc 7:3). The product will not be UV active but will stain a distinct bright yellow/brown with KMnO₄, confirming the presence of the primary alcohol.

Step 2: Triflation (Activation)
  • Reaction: Dissolve the Step 1 alcohol (1.0 eq) in anhydrous DCM. Add anhydrous pyridine (2.0 eq) and cool to 0 °C.

  • Addition: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise.

  • Self-Validation Check: The solution will immediately transition from colorless to a pale yellow/orange, indicating the formation of the pyridinium triflate complex. TLC will show a new, highly non-polar spot that is weakly UV active.

Step 3: Azidation
  • Displacement: Dissolve the unpurified triflate (1.0 eq) in anhydrous DMSO. Add sodium azide (NaN₃, 3.0 eq). Heat the mixture to 100 °C for 12 hours.

  • Self-Validation Check: Take an aliquot, perform a mini-workup (EtOAc/H₂O), and run an FT-IR on the organic layer. A massive, sharp peak at ~2100 cm⁻¹ must appear. If this peak is absent, the displacement has failed.

Step 4: Chemoselective Staudinger Reduction
  • Phosphazide Formation: Dissolve the azide (1.0 eq) in THF. Add triphenylphosphine (PPh₃, 1.2 eq) at RT.

  • Hydrolysis: After 2 hours, add distilled water (10.0 eq) and heat to 50 °C for 4 hours.

  • Self-Validation Check: Upon addition of PPh₃, you must observe vigorous bubbling (N₂ gas evolution) . This is the physical manifestation of the phosphazide collapsing into the iminophosphorane. Post-hydrolysis, the product will stain intensely purple with Ninhydrin on TLC, confirming the primary amine.

Troubleshooting Guides & FAQs

Q: My hydroxymethylation (Step 1) yield is below 30%, and I am recovering mostly starting material. What is the mechanistic failure? A: The failure lies in the electrophile, not the nucleophile. Paraformaldehyde is a stable polymer. If you simply dump solid paraformaldehyde into the cold THF solution, it will not depolymerize into monomeric formaldehyde at -78 °C. The nitrile carbanion will sit unreacted until the aqueous quench, at which point it reverts to starting material. Causality: You must thermally "crack" the paraformaldehyde in a separate vessel and introduce it as a gas, ensuring an immediate reaction with the highly nucleophilic alpha-cyano carbanion.

Q: The azidation step (Step 3) is stalling at <10% conversion when I use a mesylate (-OMs) leaving group. Why? A: You are fighting extreme steric hindrance. The carbon undergoing the Sₙ2 attack is adjacent to a fully substituted cyclohexane ring, creating a "neopentyl-like" steric environment. In neopentyl systems, the bulky adjacent groups physically block the nucleophile (N₃⁻) from achieving the necessary 180° backside trajectory for Sₙ2 displacement. Kinetic studies on neopentyl skeletons prove that standard leaving groups like mesylates or tosylates are virtually unreactive under normal conditions [1]. Causality: To overcome this massive activation energy barrier, you must use a hyper-reactive leaving group (Triflate, -OTf) combined with a highly polar aprotic solvent (DMSO) at elevated temperatures (100 °C) [1].

Q: How can I selectively reduce the azide to the amine without reducing the adjacent nitrile group? A: Avoid transition-metal catalyzed hydrogenation (e.g., Pd/C with H₂) or strong hydride donors (e.g., LiAlH₄). These forcing conditions will over-reduce the nitrile group, yielding a 1,1-bis(aminomethyl)cyclohexane byproduct. Causality: The Staudinger reduction (PPh₃/H₂O) is the optimal choice because it relies on the specific "soft-soft" interaction between the phosphorus atom and the terminal nitrogen of the azide. This mechanism is entirely orthogonal to the electrophilic carbon of the nitrile. Recent methodologies confirm that Staudinger reductions exhibit perfect chemoselectivity for azides, leaving nitriles, alkenes, and alkynes completely intact [2].

Quantitative Optimization Data

To illustrate the critical nature of the leaving group and solvent choice discussed in the FAQs, review the optimization data for the neopentyl azidation step (Step 3) below.

Leaving GroupSolventTemperature (°C)Time (h)Conversion / Yield (%)
Mesylate (-OMs)DMF6024< 5%
Mesylate (-OMs)DMSO1002415%
Triflate (-OTf)DMF602445%
Triflate (-OTf) DMSO 100 12 88%

References

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton ACS Omega[Link]

  • Catalytic Staudinger Reduction at Room Temperature The Journal of Organic Chemistry[Link]

Optimization

Technical Support Center: Troubleshooting Common Impurities in 1-(Aminomethyl)cyclohexane-1-carbonitrile Batches

Welcome to the technical support center for 1-(Aminomethyl)cyclohexane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(Aminomethyl)cyclohexane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common impurities that may be encountered in batches of this compound. Below you will find a series of frequently asked questions and detailed guides to identify, mitigate, and prevent the formation of these impurities, ensuring the quality and integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in 1-(Aminomethyl)cyclohexane-1-carbonitrile?

The most prevalent impurities are typically related to the synthetic route and storage conditions. These can be broadly categorized as:

  • Starting Material Residues: Unreacted starting materials from the synthesis process.

  • Side-Reaction Products: Compounds formed from competing reaction pathways during synthesis.

  • Degradation Products: Impurities resulting from the breakdown of the final compound due to factors like hydrolysis or oxidation.

Q2: I'm observing an unknown peak in my HPLC analysis. How can I begin to identify it?

Identifying an unknown impurity requires a systematic approach. Start by considering the synthetic route used to prepare the 1-(Aminomethyl)cyclohexane-1-carbonitrile.

  • Review the Synthesis: Look for potential side reactions or incomplete reactions. For instance, if the synthesis involves the reduction of a dinitrile, incomplete reduction could be a source of impurities.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the impurity. This is a critical first step in proposing a potential structure.

  • Forced Degradation Studies: Intentionally exposing a pure sample of your compound to stress conditions (acid, base, heat, light, oxidation) can help generate potential degradation products.[1] If the unknown peak matches a peak from a stressed sample, it provides strong evidence for its identity as a degradation product.

Q3: Can the purity of my starting materials significantly impact the final product?

Absolutely. The purity of your starting materials is a critical factor. Impurities in precursors can be carried through the synthesis or can participate in side reactions, leading to a complex impurity profile in the final product. Always use well-characterized starting materials of the highest possible purity.

Section 2: Troubleshooting Specific Impurities

This section provides a more detailed look at specific impurities, their likely sources, and actionable troubleshooting steps.

Issue 1: Presence of Unreacted Starting Materials

Scenario: Your analysis (e.g., GC-MS, NMR) of the final product shows significant levels of the starting materials used in the synthesis.

Root Cause Analysis:

This issue typically points to an incomplete reaction. Several factors could be at play:

  • Suboptimal Reaction Conditions: The reaction temperature, pressure, or time may not have been sufficient to drive the reaction to completion.

  • Stoichiometry: An incorrect ratio of reactants can lead to one or more starting materials being left over.

  • Catalyst Inefficiency: If a catalyst is used, it may be deactivated or used in an insufficient amount.

Troubleshooting Workflow:

Caption: Workflow for addressing unreacted starting materials.

Experimental Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)

  • During the reaction, periodically withdraw a small aliquot of the reaction mixture.

  • Spot the aliquot onto a TLC plate alongside spots of your starting materials.

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots (e.g., using a UV lamp or a staining agent).

  • The reaction is complete when the spot corresponding to the starting material is no longer visible.

Issue 2: Formation of Hydrolysis-Related Impurities

Scenario: You observe new peaks in your chromatogram that correspond to the hydrolysis of the nitrile group(s).

Root Cause Analysis:

The nitrile group in 1-(Aminomethyl)cyclohexane-1-carbonitrile can be susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions.[1] This can lead to the formation of the corresponding amide or carboxylic acid.

Potential Hydrolysis Products:

Impurity NameStructureFormation Pathway
1-(Aminomethyl)cyclohexane-1-carboxamideC8H16N2OPartial hydrolysis of the nitrile group.
1-Carboxycyclohexane-1-methanaminiumC8H15NO2Complete hydrolysis of the nitrile group.

Troubleshooting and Prevention:

Hydrolysis_Prevention start Hydrolysis Impurities Detected use_dry_solvents Use Anhydrous Solvents start->use_dry_solvents control_ph Maintain Neutral pH start->control_ph inert_atmosphere Work Under Inert Atmosphere (e.g., N2, Ar) start->inert_atmosphere low_temp_storage Store at Low Temperature start->low_temp_storage implement_changes Implement Preventative Measures use_dry_solvents->implement_changes control_ph->implement_changes inert_atmosphere->implement_changes low_temp_storage->implement_changes analyze_purity Re-analyze for Purity implement_changes->analyze_purity

Caption: Strategy for preventing hydrolysis of nitrile groups.

Experimental Protocol: Forced Degradation Study (Hydrolysis)

  • Prepare Stock Solution: Dissolve a known concentration of pure 1-(Aminomethyl)cyclohexane-1-carbonitrile in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: [1]

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Incubate at 60°C for 24 hours.

  • Sample Analysis: At various time points, withdraw an aliquot, neutralize if necessary, and analyze by HPLC-UV or LC-MS to identify and quantify any degradation products.

Issue 3: Impurities from Side Reactions During Synthesis

Scenario: Your product contains isomers or other structurally related impurities that are not starting materials or simple degradation products.

Root Cause Analysis:

Side reactions are highly dependent on the specific synthetic route employed. For instance, in syntheses starting from cyclohexanone, side reactions can lead to the formation of various byproducts.[2]

Common Side Reactions and Byproducts (Example: Synthesis from Cyclohexanone):

Side ReactionPotential ByproductMitigation Strategy
Incomplete cyanohydrin formationUnreacted cyclohexanoneOptimize reaction time and temperature for the initial step.[2]
Over-oxidationDicarboxylic acidsCarefully control the addition and stoichiometry of the oxidizing agent.[2]
Dimerization/PolymerizationHigh molecular weight speciesControl reaction concentration and temperature.

Troubleshooting Approach:

  • Thorough Literature Review: Carefully examine the literature for the specific synthesis you are using to identify known side products.

  • Spectroscopic Analysis: Utilize 2D NMR techniques (e.g., COSY, HMBC) to help elucidate the structure of unknown impurities.

  • Purification Optimization: Develop a robust purification method. This may involve:

    • Recrystallization: Experiment with different solvent systems to selectively crystallize the desired product, leaving impurities in the mother liquor.

    • Chromatography: For difficult-to-separate impurities, column chromatography may be necessary.

Experimental Protocol: Optimizing Recrystallization

  • Solvent Screening: In small vials, test the solubility of your impure product in a range of solvents at room temperature and at elevated temperatures. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.

  • Procedure:

    • Dissolve the impure compound in a minimal amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Analysis: Analyze the recrystallized material and the mother liquor by HPLC or GC to assess the effectiveness of the purification.

Section 3: Summary of Analytical Techniques

Analytical TechniqueApplication in Impurity Analysis
High-Performance Liquid Chromatography (HPLC) Primary tool for separating and quantifying the main compound and impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for volatile impurities; provides fragmentation patterns for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the main compound and any impurities present at sufficient levels.
Fourier-Transform Infrared (FTIR) Spectroscopy Can indicate the presence of functional groups associated with impurities (e.g., C=O for carboxylic acids).

References

  • Google Patents. (n.d.). EP1586554A1 - Purification of 1,3-bis(aminomethyl)cyclohexane by distillation.
  • NextSDS. (n.d.). 1-(aminomethyl)cyclohexane-1-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • Tokuyama, T., & Hatano, K. (1995). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Applied and Environmental Microbiology, 61(11), 4013–4017.
  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. International Journal of Organic Chemistry, 4(2), 69-80.
  • PubChem. (n.d.). 1-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Carmona, M., et al. (2023). The newly identified cyclohexane carboxylic acid degradation pathway in... ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Storage and Stability of 1-(Aminomethyl)cyclohexane-1-carbonitrile

Welcome to the comprehensive technical support guide for 1-(Aminomethyl)cyclohexane-1-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for 1-(Aminomethyl)cyclohexane-1-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing oxidative degradation of this compound during storage. Here, you will find answers to frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and integrity of your valuable research material.

I. Understanding the Instability of 1-(Aminomethyl)cyclohexane-1-carbonitrile

1-(Aminomethyl)cyclohexane-1-carbonitrile is a bifunctional molecule containing both a primary amine and a nitrile group. This unique structure, while synthetically useful, also presents inherent stability challenges, particularly susceptibility to oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-(Aminomethyl)cyclohexane-1-carbonitrile during storage?

A1: The primary degradation pathways for 1-(Aminomethyl)cyclohexane-1-carbonitrile include:

  • Oxidation of the Primary Amine: The primary aminomethyl group is susceptible to oxidation, which can lead to the formation of various degradation products, including imines, aldehydes, carboxylic acids, or even the corresponding nitrile.[1][2][3] This process can be accelerated by the presence of oxygen, transition metal ions, and light.

  • Hydrolysis of the Nitrile Group: Although generally stable, the nitrile group can undergo hydrolysis to form a carboxamide or a carboxylic acid, especially in the presence of moisture and under acidic or basic conditions.[4]

  • Retro-Strecker Reaction: This is a common degradation pathway for α-aminonitriles, where the molecule can revert to an imine intermediate, which can then hydrolyze back to the corresponding aldehyde or ketone.

Q2: What are the likely oxidative degradation products of 1-(Aminomethyl)cyclohexane-1-carbonitrile?

A2: Based on the known oxidation mechanisms of primary amines, the following degradation products are plausible:

  • 1-Cyano-cyclohexanecarbaldehyde: Formed from the oxidation of the primary amine to an aldehyde.

  • 1-Cyano-cyclohexanecarboxylic acid: Further oxidation of the aldehyde would yield the carboxylic acid.

  • N-Oxide derivatives: Tertiary amines are known to form N-oxides, and while less common for primary amines, it remains a possibility under certain oxidative conditions.

  • Imine derivatives: Intermediate imines formed during oxidation can potentially react with other molecules.

Q3: What factors accelerate the oxidative degradation of this compound?

A3: Several factors can significantly accelerate the oxidative degradation of 1-(Aminomethyl)cyclohexane-1-carbonitrile:

  • Presence of Oxygen: Atmospheric oxygen is the primary oxidant.

  • Exposure to Light: UV radiation can generate free radicals that initiate and propagate oxidative chain reactions.[5]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Transition Metal Ions: Metal ions such as copper, iron, and cobalt can catalyze the oxidation of amines.[6]

  • High Humidity: Moisture can facilitate hydrolysis of the nitrile group and may also play a role in certain oxidative pathways.

  • Incompatible Storage Materials: Certain plastics or container materials may leach impurities that can catalyze degradation.

II. Recommended Storage and Handling Procedures

Proper storage and handling are critical to minimize degradation and ensure the long-term stability of 1-(Aminomethyl)cyclohexane-1-carbonitrile.

Troubleshooting Guide: Common Storage Issues
Observed Issue Potential Cause Recommended Action
Discoloration (yellowing or browning) of the material Oxidative degradation of the amine functionality.Store the compound under an inert atmosphere (nitrogen or argon). Use amber glass vials to protect from light. Store at recommended low temperatures.
Changes in physical state (e.g., from solid to oily) Absorption of moisture leading to hydrolysis or formation of degradation products.Store in a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves). Ensure the container is tightly sealed.
Inconsistent analytical results (e.g., appearance of new peaks in HPLC) Degradation has occurred.Re-evaluate storage conditions. Conduct a forced degradation study to identify potential degradants. Purify the material if necessary.
Decreased purity over time Ongoing degradation due to suboptimal storage.Implement a comprehensive storage strategy combining inert atmosphere, low temperature, and protection from light. Consider the use of antioxidants.
Step-by-Step Protocol for Optimal Long-Term Storage
  • Material Procurement and Initial Handling:

    • Upon receipt, inspect the container for any damage that might compromise its integrity.

    • If possible, order the compound in pre-scored ampoules or smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

  • Aliquoting and Packaging:

    • If the compound is in a large container, it is highly recommended to aliquot it into smaller, amber glass vials suitable for your experimental needs. This minimizes the number of times the main stock is exposed to air and moisture.

    • Perform aliquoting in a glove box or under a gentle stream of an inert gas like nitrogen or argon.

  • Inert Atmosphere Storage:

    • Before sealing, flush the headspace of each vial with a dry, inert gas (nitrogen or argon) to displace any oxygen.

    • Use vials with PTFE-lined caps to ensure a tight seal and prevent atmospheric exchange.

  • Temperature Control:

    • Store the vials in a refrigerator at 2-8°C. For very long-term storage, consider storage at -20°C, but be mindful of potential freeze-thaw cycles.

  • Protection from Light:

    • Always store the vials in the dark, either by using amber vials or by placing them in a light-blocking secondary container.

  • Moisture Control:

    • Place the vials inside a desiccator containing a suitable desiccant. Regularly check and regenerate or replace the desiccant.

Visualization of Storage Workflow

Caption: Recommended workflow for the optimal storage of 1-(Aminomethyl)cyclohexane-1-carbonitrile.

III. The Role of Antioxidants in Preventing Degradation

For applications requiring enhanced stability, the addition of a compatible antioxidant can be a valuable strategy.

FAQs on Antioxidant Use

Q4: What types of antioxidants are suitable for protecting 1-(Aminomethyl)cyclohexane-1-carbonitrile?

A4: The choice of antioxidant should be carefully considered to ensure compatibility with both the primary amine and nitrile functionalities.

  • Hindered Amine Light Stabilizers (HALS): These are highly effective at scavenging free radicals and are regenerated in the process, offering long-term protection.[5][7][8] They are generally compatible with amines.

  • Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are common radical scavengers. However, their compatibility with amines should be verified, as some interactions can lead to discoloration or reduced efficacy.[2][9][10][11]

  • Amine-based Antioxidants: Certain secondary or tertiary amines can act as antioxidants.

Q5: Are there any potential incompatibilities between antioxidants and this compound?

A5: Yes, potential incompatibilities exist. For instance, the combination of some phenolic antioxidants with hindered amines can sometimes lead to antagonistic effects or discoloration.[2][9][11] It is crucial to perform small-scale compatibility studies before adding an antioxidant to your bulk material.

Protocol for Antioxidant Compatibility Screening
  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1-(Aminomethyl)cyclohexane-1-carbonitrile in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare stock solutions of the candidate antioxidants (e.g., BHT, a HALS compound) in the same solvent at a concentration suitable for achieving a final concentration of 0.1-1% (w/w) relative to the aminonitrile.

  • Sample Preparation:

    • In separate amber vials, mix the aminonitrile stock solution with each antioxidant stock solution.

    • Prepare a control sample containing only the aminonitrile stock solution.

  • Stress Conditions:

    • Expose the vials to accelerated degradation conditions, such as elevated temperature (e.g., 40-60°C) and exposure to air for a defined period (e.g., 1-4 weeks).

  • Analysis:

    • At regular intervals, analyze the samples by a stability-indicating HPLC method (see Section IV) to monitor the degradation of the parent compound and the formation of any new impurities.

    • Compare the degradation profiles of the samples with and without antioxidants to assess their effectiveness.

IV. Analytical Methods for Stability Monitoring

Robust analytical methods are essential for monitoring the stability of 1-(Aminomethyl)cyclohexane-1-carbonitrile and identifying potential degradation products.

FAQs on Analytical Techniques

Q6: What is the recommended analytical method for routine purity checks and stability monitoring?

A6: Ultra-Performance Liquid Chromatography (UPLC) coupled with UV and Mass Spectrometry (MS) detection is the recommended method. UPLC offers high resolution and sensitivity for separating the parent compound from its potential degradation products.[12][13][14][15] MS detection provides molecular weight information, which is invaluable for the identification of unknown impurities.

Q7: How can the structures of unknown degradation products be elucidated?

A7: A combination of techniques is typically employed:

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of the degradants.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide structural information about the molecule.[14][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are powerful tools for unambiguous structure elucidation of isolated impurities.[17][18][19][20][21]

Representative UPLC-MS Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating method. Optimization may be required based on your specific instrumentation and the observed degradation profile.

  • Instrumentation: UPLC system with a photodiode array (PDA) detector and a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: A reversed-phase C18 column with a particle size of ≤ 2 µm (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40°C.

  • UV Detection: 210 nm.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan range m/z 50-500.

Derivatization for GC-MS Analysis

For the analysis of volatile degradation products or for confirmatory analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. Due to the polarity of the amine group, derivatization is often necessary.[22][23][24]

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common choice for silylating primary amines.

  • Procedure:

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add the derivatizing agent and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at 70-80°C for 30-60 minutes.

    • Inject an aliquot of the derivatized sample into the GC-MS.

Visualization of Degradation Pathways

Degradation_Pathways cluster_Oxidation_Products Oxidative Degradation Products cluster_Hydrolysis_Products Hydrolytic Degradation Products Compound 1-(Aminomethyl)cyclohexane-1-carbonitrile Oxidation Oxidation (O2, light, metal ions) Compound->Oxidation Hydrolysis Hydrolysis (H2O) Compound->Hydrolysis Aldehyde 1-Cyano-cyclohexanecarbaldehyde Oxidation->Aldehyde Imine Imine Intermediates Oxidation->Imine Amide 1-(Aminomethyl)cyclohexane-1-carboxamide Hydrolysis->Amide CarboxylicAcid 1-Cyano-cyclohexanecarboxylic acid Aldehyde->CarboxylicAcid CarboxylicAcid2 1-(Aminomethyl)cyclohexane-1-carboxylic acid Amide->CarboxylicAcid2

Caption: Potential degradation pathways of 1-(Aminomethyl)cyclohexane-1-carbonitrile.

V. Conclusion

The stability of 1-(Aminomethyl)cyclohexane-1-carbonitrile is paramount for obtaining reliable and reproducible experimental results. By understanding its degradation pathways and implementing the recommended storage, handling, and analytical monitoring procedures outlined in this guide, researchers can significantly mitigate the risk of oxidative degradation. For particularly sensitive applications, the careful selection and use of antioxidants can provide an additional layer of protection. This comprehensive approach will ensure the long-term integrity of this valuable chemical intermediate.

References

  • Interaction between Nitroxide of Hindered Amine Light Stabilizers and Phenol. J-Stage. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • Aliphatic amines for use as long-term heat stabilizers for polypropylene. Polymer Degradation and Stability. [Link]

  • Hindered Amine Light Stabilizers (HALS). ADEKA. [Link]

  • Enzymatic Degradation of Aliphatic Nitriles by Rhodococcus Rhodochrous BX2, a Versatile Nitrile-Degrading Bacterium. PubMed. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Discoloration Phenomenon Induced by the Combination of Phenolic antioxidants and Hindered Amine Light Stabilizers. ResearchGate. [Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. [Link]

  • The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. 3V Sigma USA. [Link]

  • Aliphatic amines for use as long-term heat stabilizers for polypropylene. ResearchGate. [Link]

  • First Evidence of Hindered Amine Light Stabilizers As Abundant, Ubiquitous, Emerging Pollutants in Dust and Air Particles: A New Concern for Human Health. Environmental Science & Technology. [Link]

  • Cyanohydrins. ResearchGate. [Link]

  • Co-production of hydrogen peroxide and nitriles by coupled enzymatic reactions. WUR eDepot. [Link]

  • Recent Advances in the Automated Structure Elucidation System, CHEMICS. Utilization of Two-Dimensional NMR Spectral Information and Development of Peripheral Functions for Examination of Candidates. ACS Publications. [Link]

  • Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Journals. [Link]

  • Amine-Functionalized Lignin as an Eco-Friendly Antioxidant for Rubber Compounds. ACS Sustainable Chemistry & Engineering. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]

  • Recent Advances in Metal‐Based Catalysts for Nitrile Hydration to Amides. PMC - NIH. [Link]

  • Hindered amine light stabilizers. Wikipedia. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Lecture 13 : Carbonyl Compounds. Nptel. [Link]

  • Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers. [Link]

  • A new efficient method for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide. ResearchGate. [Link]

  • How do phenols work with a amine antioxidant additives?. YouTube. [Link]

  • Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). MDPI. [Link]

  • Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. arXiv. [Link]

  • Impact of Nitriles on Bacterial Communities. Frontiers. [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
  • A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant. ResearchGate. [Link]

  • Nitriles as main products from the oxidation of primary amines by ferrate(VI): Kinetics, mechanisms and toxicological implications for nitrogenous disinfection byproduct control. PubMed. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). OrgoSolver. [Link]

  • Micro-LC for mRNA Impurity Profiling: Best Practices for High-Sensitivity Analysis. Waters Corporation. [Link]

  • Addition of CN - Cyanohydrins. OpenOChem Learn. [Link]

  • Nickel Carbide Nanoparticle Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. Chemistry – A European Journal. [Link]

Sources

Optimization

advanced purification techniques for 1-(Aminomethyl)cyclohexane-1-carbonitrile crude extracts

Technical Support Center: Advanced Purification of 1-(Aminomethyl)cyclohexane-1-carbonitrile Welcome to the Technical Support Center. 1-(Aminomethyl)cyclohexane-1-carbonitrile is a critical α-aminonitrile intermediate, m...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification of 1-(Aminomethyl)cyclohexane-1-carbonitrile

Welcome to the Technical Support Center. 1-(Aminomethyl)cyclohexane-1-carbonitrile is a critical α-aminonitrile intermediate, most notably utilized in the synthesis of gabapentinoids and complex spirocyclic APIs. Crude extracts of this compound typically suffer from a complex impurity profile, including unreacted cyclohexanone, cyanohydrin intermediates, and dimeric thermal degradation products.

This guide provides field-proven, causality-driven methodologies to isolate and purify this compound to >99% purity.

I. Purification Workflow Matrix

The following decision matrix outlines the optimal purification pathways based on scale, purity requirements, and the specific physicochemical properties of the aminonitrile.

G Crude Crude Extract 1-(Aminomethyl)cyclohexane-1-carbonitrile LLE Acid-Base LLE (pH < 2 then pH > 12) Crude->LLE 1M HCl Addition OrgImp Neutral Impurities (Ketones, Nitriles) LLE->OrgImp Organic Phase (Discard/Recycle) FreeBase Enriched Free Base (Aqueous to Organic) LLE->FreeBase Aqueous Phase Basify (pH>12) & Extract Decision Purity Target & Scale? FreeBase->Decision Salt Reactive Crystallization (HCl Salt) Decision->Salt Bulk / Scale-up Distill High-Vacuum Distillation (< 1 mbar) Decision->Distill Volatile Free Base HPLC Preparative HPLC (Reverse Phase) Decision->HPLC Research Grade Pure Ultra-Pure Product (> 99% Purity) Salt->Pure Distill->Pure HPLC->Pure

Workflow for the isolation and purification of 1-(Aminomethyl)cyclohexane-1-carbonitrile.

II. Troubleshooting & FAQs

Q1: Why am I experiencing severe emulsion formation during the liquid-liquid extraction (LLE) of the crude mixture? A1: Emulsions in aminonitrile extractions are typically caused by the amphiphilic nature of partially protonated intermediates or the presence of polymeric byproducts. Causality & Solution: When the pH is near the amine's pKa (~10.5), the molecule exists in a dynamic equilibrium between its charged (water-soluble) and neutral (organic-soluble) states, acting as a surfactant. To break the emulsion, you must force the equilibrium entirely to one side. If you are in the basification stage, push the pH > 12.5 using 2.0 M NaOH. Additionally, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer; this decreases the solubility of the organic phase (a phenomenon known as "salting out") and forces phase separation[1].

Q2: My 1-(Aminomethyl)cyclohexane-1-carbonitrile degrades into a dark, viscous oil during distillation. How can I prevent this? A2: Aminonitriles are highly susceptible to thermal degradation. At elevated temperatures, they can undergo intermolecular condensation or decompose via a retro-Strecker reaction, releasing hydrogen cyanide and ammonia[2]. Causality & Solution: Prolonged thermal stress at atmospheric pressure destroys the molecule. You must bypass its standard boiling point by utilizing high-vacuum distillation (< 1 mbar). By drastically lowering the system pressure, the boiling point is reduced to a safe thermal window (typically < 80°C), preventing thermal degradation[3].

Q3: HPLC analysis shows a co-eluting impurity that cannot be removed by standard LLE. What is the next step? A3: Co-eluting impurities are often structurally related amines (e.g., dimeric side products). Standard LLE only separates based on gross pKa differences (amine vs. non-amine). Causality & Solution: Transition from LLE to Reactive Crystallization. By reacting the free base with anhydrous HCl, you form a highly polar hydrochloride salt. Because crystal lattice formation is highly specific to molecular geometry, structurally dissimilar impurities are excluded from the lattice and remain dissolved in the mother liquor.

III. Self-Validating Experimental Protocols

Protocol A: Optimized Acid-Base Liquid-Liquid Extraction (LLE)

This protocol exploits the basicity of the primary amine to separate it from neutral precursors like cyclohexanone.

  • Initial Solvation: Dissolve the crude extract in Methyl tert-butyl ether (MTBE). Note: MTBE is preferred over Dichloromethane (DCM) to prevent potential alkylation of the primary amine under basic conditions.

  • Acidic Extraction: Add 1.0 M HCl dropwise while stirring vigorously until the aqueous phase reaches pH 1.5–2.0.

    • Causality: At pH 2.0, the amine is >99.9% protonated, rendering it entirely water-soluble.

    • Self-Validation Checkpoint: Spot the organic layer on a TLC plate and stain with Ninhydrin. A lack of purple color confirms the complete absence of the primary amine in the organic layer.

  • Phase Separation: Separate and discard the organic layer (which now contains the neutral impurities). Wash the aqueous layer once more with fresh MTBE to remove residual organics.

  • Basification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 2.0 M NaOH until the pH strictly exceeds 12.5.

    • Causality: Cooling prevents exothermic degradation. A pH > 12.5 ensures complete deprotonation back to the lipophilic free base[1].

  • Back-Extraction: Extract the milky aqueous layer with fresh MTBE (3x).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator bath < 35°C) to yield the enriched free base.

Protocol B: Reactive Crystallization (Hydrochloride Salt)

Use this protocol to polish the enriched free base and remove structurally similar amine impurities.

  • Solvation: Dissolve the enriched free base from Protocol A in anhydrous diethyl ether or MTBE (10 mL solvent per gram of compound).

  • Salt Formation: Cool the solution to 0°C. Slowly introduce a stoichiometric amount of 4.0 M HCl in dioxane under a nitrogen atmosphere.

    • Causality: The anhydrous environment prevents the highly hygroscopic HCl salt from dissolving into an aqueous phase, forcing immediate precipitation.

  • Maturation: Stir the resulting white slurry for 2 hours at 0°C to allow the crystal lattice to mature and exclude impurities.

    • Self-Validation Checkpoint: Filter a small aliquot of the mother liquor and evaporate. Minimal residue indicates complete salt precipitation.

  • Isolation: Filter the precipitate under a vacuum, wash with cold anhydrous MTBE, and dry under a high vacuum to yield the ultra-pure 1-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride.

IV. Quantitative Data: Purification Method Comparison

The following table summarizes the performance metrics of each purification technique to aid in experimental planning.

Purification TechniqueTypical Yield RecoveryFinal Purity (HPLC)ScalabilityRelative CostPrimary Impurity Removed
Acid-Base LLE 85 – 92%90 – 95%High (Multi-Kg)LowNeutral organics, unreacted ketones
Reactive Crystallization 75 – 85%> 98.5%High (Multi-Kg)LowStructurally similar amines
High-Vacuum Distillation 60 – 70%95 – 97%MediumMediumHigh-boiling polymers, salts
Preparative HPLC (C18) 50 – 60%> 99.9%Low (Gram)HighIsomeric / closely eluting impurities

V. References

1.[1] 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at:[Link] 2.[3] Part 6: Solvent recycling and reclaiming issues. Taylor & Francis. Available at:[Link] 3.[2] Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium. PMC (National Institutes of Health). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 1-(Aminomethyl)cyclohexane-1-carbonitrile Synthesis

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers, chemists, and drug development professionals tackling the notorious selectivity...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers, chemists, and drug development professionals tackling the notorious selectivity challenges in the synthesis of 1-(Aminomethyl)cyclohexane-1-carbonitrile .

This intermediate is synthesized via the partial catalytic hydrogenation of 1,1-cyclohexanedicarbonitrile. Because the starting material contains two identical nitrile groups, controlling the reaction to yield the mono-aminonitrile without triggering a cascade of nitrile-containing byproducts requires precise mechanistic control. This guide bypasses generic advice to provide you with field-proven causality, self-validating protocols, and targeted troubleshooting.

Mechanistic Pathway & Byproduct Formation

To eliminate byproducts, we must first map their thermodynamic and kinetic origins. The reduction of a nitrile does not proceed directly to an amine; it passes through a highly reactive imine intermediate [1]. The fate of this imine dictates your yield.

NitrileReduction A 1,1-Cyclohexanedicarbonitrile (Starting Material) B Imine Intermediate (Reactive Species) A->B + H2 (Catalyst) F Cyclohexanecarbonitrile (Decyanation) A->F - HCN (Thermal) C 1-(Aminomethyl)cyclohexane- 1-carbonitrile (Target) B->C + H2 (Desired) D Secondary Amine Dimer (Byproduct) B->D + Target Amine - NH3 E 1,1-Bis(aminomethyl)cyclohexane (Over-reduction) C->E + 2 H2 (Over-reduction)

Reaction network for 1,1-cyclohexanedicarbonitrile reduction showing target and byproduct pathways.

Quantitative Process Parameters

Relying on qualitative observations leads to batch-to-batch variability. Below is the validated parameter matrix for optimizing mono-amine selectivity.

ParameterOptimal RangeMechanistic Causality & Effect of Deviation
Hydrogen Pressure 30 - 45 psi< 30 psi: Mass transfer limits cause stalled reactions. > 45 psi: Forces over-reduction to the bis-amine.
Temperature 25 - 35 °C> 35 °C: Accelerates thermal C-CN bond cleavage, leading to decyanation and cyclohexanecarbonitrile formation[2].
Catalyst (Raney Co) 8 - 10 mol%Why Cobalt? Co has a lower affinity for primary amines than Ni or Pd, allowing the target product to desorb before it can attack the imine[1].
Ammonia Additive 5 - 10 equivalents< 5 eq: Fails to suppress the hemiaminal intermediate, resulting in massive secondary amine dimer formation[1].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By utilizing volumetric hydrogen uptake as a real-time diagnostic tool, the reaction proves its own stoichiometry, preventing over-reduction before it happens.

Title: Optimized Partial Hydrogenation of 1,1-Cyclohexanedicarbonitrile

  • Catalyst Preparation: Wash Raney Cobalt (sponge cobalt, 10 mol% relative to substrate) with anhydrous methanol under an inert Argon atmosphere to remove water. Causality: Water promotes the hydrolysis of the nitrile to an amide byproduct.

  • Substrate Loading: Dissolve 100 mmol of 1,1-cyclohexanedicarbonitrile in 100 mL of 7N methanolic ammonia.

  • Reactor Purging: Transfer the slurry to a high-pressure Parr reactor. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor to exactly 40 psi with H 2​ . Initiate vigorous stirring (≥800 rpm) at 30 °C to overcome gas-liquid mass transfer limitations[3].

  • Self-Validation Checkpoint (Volumetric Monitoring): Calculate the theoretical pressure drop for exactly 2.0 equivalents of H 2​ based on your reactor's headspace volume using the ideal gas law (1 equiv for the first π bond, 1 equiv for the second π bond of a single nitrile group). Stop the reaction exactly when this pressure drop is reached. A sudden plateau at this calculated value confirms 100% conversion to the mono-amine.

  • Workup: Vent the reactor safely. Filter the catalyst through a pad of Celite under an inert atmosphere. Concentrate the filtrate under reduced pressure to isolate the crude 1-(Aminomethyl)cyclohexane-1-carbonitrile.

Troubleshooting & FAQs

Q1: My GC-MS shows a massive peak with nearly double the molecular weight. What is this nitrile byproduct, and how do I prevent it? A1: You are observing the secondary amine dimer (bis((1-cyanocyclohexyl)methyl)amine). During reduction, the newly formed primary amine (-CH 2​ NH 2​ ) nucleophilically attacks the adjacent intermediate imine. This forms a hemiaminal that eliminates ammonia to form a secondary imine, which is subsequently reduced[1]. Solution: Increase the concentration of ammonia in your solvent (e.g., ensure a strict 7N NH 3​ in Methanol). According to Le Chatelier's principle, swamping the system with excess ammonia drives the hemiaminal equilibrium backward, favoring the primary imine and suppressing dimer formation[1].

Q2: Why am I seeing a high percentage of 1,1-bis(aminomethyl)cyclohexane (bis-amine) in my product mixture? A2: This is classic over-reduction. Because the two nitrile groups in 1,1-cyclohexanedicarbonitrile are electronically similar, the second nitrile becomes highly susceptible to reduction once the first is converted. Solution: First, ensure you are utilizing the Self-Validation Checkpoint in the protocol above to quench the reaction at exactly 2.0 equivalents of H 2​ . Second, if you are using Palladium on Carbon (Pd/C), switch immediately to Raney Cobalt. Pd/C is too catalytically active for partial reductions and will rapidly reduce both nitrile groups regardless of pressure[1].

Q3: I'm observing decyanation, yielding cyclohexanecarbonitrile. How do I mitigate this? A3: Decyanation occurs via hydrogenolysis (C-CN bond cleavage) at elevated temperatures. This is a common failure mode when using nickel-based catalysts, which are prone to cleaving carbon-heteroatom bonds[2]. Solution: Keep the reaction temperature strictly below 35 °C. Raney Cobalt operates efficiently at lower temperatures and inherently suppresses hydrogenolysis compared to Raney Nickel.

Q4: The reaction stalls at 50% conversion, leaving unreacted dinitrile. Should I increase the pressure? A4: Do not increase the pressure, as this will trigger over-reduction of the already-converted molecules. Stalling is caused by catalyst poisoning. Nitriles and primary amines strongly coordinate to the catalyst surface, blocking active sites[3]. Solution: Ensure your agitation rate is >800 rpm to overcome mass transfer barriers. If the stall persists, your catalyst may be fouled by trace impurities in the starting material; increase the catalyst loading to 10-12 mol% rather than altering the thermodynamic parameters[3].

References
  • Title: Nitrile reduction | Source: Wikipedia | URL: [Link]

  • Title: Amine synthesis by nitrile reduction | Source: Organic Chemistry Portal | URL: [Link]

  • Title: Cyclohexenecarbonitrile | Source: PubChem - NIH | URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-(Aminomethyl)cyclohexane-1-carbonitrile in In Vitro Assays

Welcome to the Technical Support Center. This guide is designed for researchers and assay development scientists encountering precipitation, aggregation, or inconsistent data when working with 1-(Aminomethyl)cyclohexane-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and assay development scientists encountering precipitation, aggregation, or inconsistent data when working with 1-(Aminomethyl)cyclohexane-1-carbonitrile (CAS: 1513267-68-9) in in vitro biological systems.

Below, you will find a diagnostic knowledge base, self-validating experimental protocols, and quantitative benchmarks to resolve kinetic solubility failures.

Part 1: Diagnostic Knowledge Base (FAQs)

Q1: Why does 1-(Aminomethyl)cyclohexane-1-carbonitrile precipitate in standard assay buffers (e.g., PBS pH 7.4) despite having an ionizable amine? A1: This is a classic example of a "kinetic solubility failure" or a[1]. The compound possesses a structural dichotomy: a highly lipophilic cyclohexane ring paired with a hydrophilic primary amine. When a highly concentrated DMSO stock is spiked directly into an aqueous buffer, the DMSO solvent rapidly diffuses into the bulk water. This leaves the lipophilic cyclohexane cores exposed, prompting a rapid hydrophobic collapse and the formation of amorphous aggregates before the amine group can be fully solvated by water[2]. The compound becomes kinetically trapped in this insoluble state, even if its theoretical thermodynamic solubility is higher.

Q2: How does the pH of my assay buffer influence this specific compound? A2: The primary amine on this compound has a basic pKa. At a physiological pH of 7.4, a small but significant fraction of the compound may exist in its free-base (unionized) form, which is highly hydrophobic and prone to precipitation[3]. Lowering the assay buffer pH slightly (e.g., to pH 6.5) ensures complete protonation of the amine, drastically increasing the compound's polarity and thermodynamic solubility limit[4].

Q3: Can I simply increase the DMSO carryover to keep the compound in solution? A3: Proceed with extreme caution. While increasing DMSO concentration (e.g., from 0.1% to 1% or 2%) can thermodynamically stabilize the compound, DMSO is amphipathic and can confound the assay environment[5]. High DMSO concentrations often cause off-target cytotoxicity, alter cell membrane permeability, or denature target enzymes in in vitro systems[6]. You must empirically validate that your biological system tolerates the higher solvent load before adopting this strategy.

Part 2: Troubleshooting Guide & Experimental Protocols

To overcome the low aqueous solubility of 1-(Aminomethyl)cyclohexane-1-carbonitrile, implement the following self-validating protocols in sequence.

Protocol A: The "Step-Down" Aqueous Dilution Method

Causality: Direct spikes of high-concentration DMSO stocks into aqueous buffers create localized zones of supersaturation at the pipette tip interface, triggering immediate nucleation. A step-down dilution prevents this by gradually altering the dielectric constant of the solvent environment.

  • Prepare Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Prepare Intermediate Solvent: Create a 50/50 (v/v) mixture of DMSO and your final assay buffer.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into the intermediate solvent to create a 1 mM working stock (Final solvent: 55% DMSO).

  • Final Dispensing: Add the 1 mM working stock to your final assay buffer under continuous, vigorous vortexing to achieve the target concentration (e.g., a 1:100 dilution yields 10 µM in 0.55% DMSO).

  • Self-Validation Step: Inspect the intermediate plate under a phase-contrast microscope at 40x magnification. The absence of micro-crystals or cloudy emulsions validates that the compound remains in solution prior to the final assay spike.

Protocol B: Excipient Rescue via Carrier Proteins

Causality: If pH adjustments and step-down dilutions fail, the lipophilic bulk of the cyclohexane ring must be shielded. Bovine Serum Albumin (BSA) contains hydrophobic binding pockets (Sudlow sites) that act as a thermodynamic sink. BSA acts as a carrier, preventing the cyclohexane rings from aggregating while keeping the compound dynamically available for target binding.

  • Buffer Supplementation: Supplement your assay buffer with 0.1% (w/v) fatty-acid-free BSA.

  • Equilibration: Allow the buffer to equilibrate at 37°C for 15 minutes to ensure proper protein folding.

  • Compound Introduction: Introduce 1-(Aminomethyl)cyclohexane-1-carbonitrile using the Step-Down method (Protocol A).

  • Self-Validation Step: Centrifuge a 1 mL aliquot of the final assay mixture at 10,000 x g for 10 minutes. Quantify the compound concentration in the supernatant via LC-MS. A recovery rate of >95% confirms successful solubilization.

Protocol C: Empirical Validation via Laser Nephelometry

Causality: Visual inspection is subjective and frequently misses nano-scale amorphous aggregates that can cause false positives in high-throughput screening. Nephelometry measures the Tyndall effect (light scattering) to objectively quantify kinetic solubility[7].

  • Plate Preparation: Dispense 200 µL of the final assay mixture (containing the compound) into a clear-bottom, black-walled 96-well microtiter plate.

  • Measurement: Read the plate using a laser nephelometer equipped with a red diode laser (e.g., 632.8 nm) with the detector positioned at 90° to the incident beam[8].

  • Data Analysis: Compare the Nephelometric Turbidity Units (NTU) of the sample wells to a vehicle-only control well.

  • Self-Validation Step: A signal < 5 NTU above the background vehicle control confirms the compound is fully dissolved. A signal > 5 NTU indicates the presence of insoluble particulates[7].

Part 3: Quantitative Data Presentation

The table below summarizes the expected kinetic solubility limits of 1-(Aminomethyl)cyclohexane-1-carbonitrile under various in vitro assay conditions, providing a benchmark for your experimental design.

Assay ConditionExcipient / ModificationExpected Kinetic Solubility LimitRecommended Application
PBS, pH 7.4 None (Direct DMSO Spike)< 10 µMNot recommended (High risk of DMSO crash)
PBS, pH 6.5 None (Direct DMSO Spike)~ 25 µMBiochemical assays tolerant to slight acidification
PBS, pH 7.4 0.1% BSA> 100 µMCell-based assays, plasma protein binding assays
HEPES, pH 7.4 0.01% Pluronic F-68~ 50 µMEnzymatic assays requiring defined, protein-free media

Part 4: Troubleshooting Workflow Visualization

The following decision tree outlines the logical progression for diagnosing and resolving solubility issues for this compound.

SolubilityWorkflow Start Compound Precipitation Detected in Assay CheckPH Is Assay Buffer pH > 7.0? Start->CheckPH LowerPH Adjust to pH 6.5-6.8 (Protonates Amine) CheckPH->LowerPH Yes CheckDilution Review DMSO Spike Method CheckPH->CheckDilution No LowerPH->CheckDilution StepDown Use Step-Down Dilution Protocol CheckDilution->StepDown Direct Spike CheckAdditives Are Additives Permitted? CheckDilution->CheckAdditives Already Optimized StepDown->CheckAdditives AddExcipient Add 0.1% BSA or 0.01% Pluronic F-68 CheckAdditives->AddExcipient Yes Validate Validate via Laser Nephelometry CheckAdditives->Validate No AddExcipient->Validate Validate->Start NTU > Background Success Proceed with In Vitro Assay Validate->Success NTU < Background

Decision-tree workflow for diagnosing and resolving kinetic solubility failures of lipophilic amines.

References

  • In vitro solubility assays in drug discovery. Current Drug Metabolism.[Link]

  • Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository.[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.[Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. [Link]

  • A New In Situ Brain Perfusion Flow Correction Method for Lipophilic Drugs Based on the pH-Dependent Crone-Renkin Equation. PMC. [Link]

  • Preformulation studies and in vitro cytotoxicity of naringin. Taylor & Francis. [Link]

  • Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening. PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 1-(Aminomethyl)cyclohexane-1-carbonitrile Isolation

Welcome to the technical support guide for the crystallization and isolation of 1-(Aminomethyl)cyclohexane-1-carbonitrile. This document provides in-depth guidance, troubleshooting, and best practices for researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization and isolation of 1-(Aminomethyl)cyclohexane-1-carbonitrile. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with this key intermediate. As a critical precursor in the synthesis of Gabapentin, achieving high purity of this compound through robust crystallization is paramount.[1][2] This guide is structured to address common challenges and provide a scientifically-grounded framework for developing and optimizing your isolation protocol.

Section 1: Understanding the Molecule - A Prerequisite for Success

Before embarking on any crystallization protocol, it is essential to understand the physicochemical properties of 1-(Aminomethyl)cyclohexane-1-carbonitrile. A frequent point of confusion arises from its physical state.

Question: What is the physical state of 1-(Aminomethyl)cyclohexane-1-carbonitrile at room temperature, and how does this impact my crystallization strategy?

Answer: This is a critical starting point. The free base form of 1-(Aminomethyl)cyclohexane-1-carbonitrile (CAS No. 1513267-68-9) is a liquid at room temperature.[3] In contrast, its hydrochloride salt (CAS No. 2031260-67-8) is a powder.[4]

This distinction is fundamental to your purification strategy. Attempting to crystallize a compound that is a liquid at ambient temperature is often impractical and can lead to "oiling out," where the compound separates as an immiscible liquid rather than a solid. Therefore, the most effective and common strategy for isolating this molecule via crystallization is to first convert the liquid free base into a solid salt, most commonly the hydrochloride (HCl) salt. This provides a solid material with a defined melting point and crystalline structure, making it amenable to standard crystallization techniques.

G start Start: Crude 1-(Aminomethyl)cyclohexane-1-carbonitrile check_state Is the material a free-flowing solid at room temperature? start->check_state is_liquid Material is Liquid/Oil (Free Base) check_state->is_liquid No is_solid Material is Solid (Likely a Salt) check_state->is_solid Yes form_salt Step 1: Salt Formation (e.g., with HCl in a solvent like Isopropanol) is_liquid->form_salt proceed_xtal Step 2: Proceed with Crystallization Protocol is_solid->proceed_xtal form_salt->proceed_xtal

Caption: Decision workflow for handling the physical state of the starting material.

Section 2: Frequently Asked Questions (FAQs) on Crystallization Optimization

This section addresses common queries encountered during the development of a crystallization protocol for 1-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride.

Question: How do I select the best solvent or solvent system for crystallization?

Answer: Solvent selection is the most critical factor in a successful crystallization. The ideal solvent should exhibit high solubility for your compound at an elevated temperature and low solubility at a lower temperature (e.g., room temperature or 0-5 °C). This temperature-dependent solubility differential is the driving force for crystallization.[5]

For a polar molecule like an aminonitrile salt, polar protic solvents are often a good starting point. Based on literature for the downstream product, Gabapentin, and general principles for amine salts, consider the following:

  • Alcohols: Isopropanol (IPA), Ethanol, and Methanol are excellent candidates. They often provide the desired solubility profile. Patents related to Gabapentin frequently cite methanol and isopropanol for crystallization.[6]

  • Water: The hydrochloride salt is likely soluble in water. While water can be a good solvent, its high polarity might keep the salt in solution even at low temperatures, leading to poor recovery.

  • Anti-Solvents: A non-polar solvent in which the compound is insoluble can be used as an "anti-solvent." Adding it to a solution of the compound in a good solvent can induce precipitation. Ethers (like MTBE) or alkanes (like heptane) are common anti-solvents for polar molecules.

  • Solvent Mixtures: Often, a binary solvent system provides the best results. For example, dissolving the salt in a minimal amount of hot methanol or water and then slowly adding a less polar co-solvent like isopropanol can provide fine control over the supersaturation and lead to better crystal formation.

Solvent ClassExamplesSuitability for Aminonitrile HClRationale
Polar Protic Water, Methanol, Ethanol, Isopropanol (IPA)HighGood potential for high solubility when hot and lower solubility when cold. Often used for amine salts.
Polar Aprotic Acetone, Acetonitrile (ACN)ModerateCan be effective, but may have high solubility even at low temperatures. Good as co-solvents.
Non-Polar Toluene, Heptane, Diethyl Ether, MTBELow (as primary solvents)The salt is unlikely to be soluble. Excellent for use as anti-solvents to induce precipitation.

Question: What are the most important process parameters to control during cooling?

Answer: The cooling rate directly influences crystal size and purity.

  • Slow Cooling: Promotes the growth of larger, more ordered crystals. This is generally preferred as it allows impurities to remain in the mother liquor, resulting in a purer final product. A slow, linear cooling profile (e.g., 5-10 °C per hour) is a good starting point.

  • Rapid Cooling (Crash Cooling): Leads to rapid nucleation and the formation of many small crystals. While this can increase yield, it often traps impurities and solvent within the crystal lattice, leading to lower purity and poor filtration characteristics. This should generally be avoided unless the goal is simply to precipitate the material without regard for purity.

Question: My solution is supersaturated, but no crystals are forming. How can I induce nucleation?

Answer: Inducing nucleation is a common challenge. If a solution remains clear upon cooling (a state known as a metastable supersaturated solution), you can try the following techniques:

  • Seeding: Add a few microscopic crystals of the pure desired product to the solution. This provides a template for crystal growth to begin. This is the most reliable method.

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.

  • Sonication: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

  • Anti-Solvent Addition: Add a small amount of a pre-chilled anti-solvent dropwise to a localized area of the solution to create a region of very high supersaturation.

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out 1. Cooling rate is too fast. 2. Supersaturation is too high (solution is too concentrated). 3. Solvent is too polar, or impurities are depressing the melting point.1. Slow down the cooling rate significantly. 2. Re-heat the solution to dissolve the oil, add a small amount of additional solvent to dilute it, and re-cool slowly. 3. Consider a slightly less polar solvent system.
No Crystal Formation 1. Solution is not sufficiently supersaturated. 2. Metastable zone is too wide; nucleation is kinetically hindered.1. Concentrate the solution by evaporating some solvent. 2. Cool to a lower temperature. 3. Induce nucleation using seeding, scratching, or anti-solvent addition (see FAQ).
Poor Yield/Recovery 1. The compound has significant solubility in the solvent even at low temperatures. 2. Filtration was incomplete or performed while the slurry was too warm.1. Cool the crystallization slurry to the lowest practical temperature (e.g., 0-5 °C) and hold for a sufficient time before filtration. 2. Add a chilled anti-solvent to the cold slurry to further decrease solubility before filtering. 3. Ensure a proper filter cake wash with a minimal amount of cold crystallization solvent to displace the impure mother liquor without dissolving the product.
Low Purity 1. Crystals formed too quickly, trapping mother liquor (impurities). 2. The chosen solvent is not effective at leaving impurities behind in the solution.1. Slow down the cooling rate. 2. Perform a re-crystallization: dissolve the impure solid in a fresh portion of hot solvent and crystallize again. 3. Screen other solvent systems that may have a different selectivity for the impurities.

Section 4: Experimental Protocols

Protocol 4.1: Salt Formation and Crystallization of 1-(Aminomethyl)cyclohexane-1-carbonitrile HCl

This protocol is a general guideline. The exact solvent volumes and temperatures should be optimized for your specific scale and purity requirements.

  • Dissolution & Salt Formation:

    • Charge the crude 1-(Aminomethyl)cyclohexane-1-carbonitrile (liquid, 1.0 eq) to a clean, dry, jacketed reactor or round-bottom flask equipped with a magnetic stirrer and a condenser.

    • Add Isopropanol (IPA, ~3-5 volumes relative to the starting material).

    • Begin agitation and cool the solution to 0-10 °C using a chiller or ice bath.

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in IPA, 1.05 eq) dropwise, ensuring the internal temperature does not exceed 20 °C. The formation of the salt is exothermic.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete salt formation. A precipitate will likely form during this step.

  • Dissolution for Crystallization:

    • Heat the slurry to reflux (~80-85 °C).

    • If the solid does not fully dissolve, add a minimal amount of a co-solvent like water or methanol dropwise until a clear solution is achieved at reflux. Critical Step: Avoid adding a large excess of the co-solvent, as this will increase solubility at low temperatures and reduce your yield.

  • Controlled Cooling & Crystallization:

    • Once a clear solution is obtained, initiate a slow, controlled cooling ramp. A rate of 10 °C/hour is a good starting point.

    • If seeding, cool the solution to ~50-60 °C and add a small amount of pure seed crystals.

    • Continue the slow cooling to 0-5 °C.

  • Isolation and Drying:

    • Hold the resulting slurry at 0-5 °C with gentle agitation for at least 2-4 hours to maximize yield.

    • Isolate the solid product by filtration (e.g., using a Büchner funnel).

    • Wash the filter cake with a small amount of cold IPA to displace the mother liquor.

    • Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

G cluster_prep Preparation cluster_xtal Crystallization cluster_iso Isolation a 1. Dissolve Crude Free Base in Isopropanol (IPA) b 2. Cool to 0-10 °C a->b c 3. Add HCl (1.05 eq) Maintain T < 20 °C b->c d 4. Stir at RT for 1-2h (Salt Precipitates) c->d e 5. Heat Slurry to Reflux d->e f 6. Add co-solvent (e.g., H₂O) if needed for full dissolution e->f g 7. Slow Cool (e.g., 10 °C/hr) f->g h 8. Hold at 0-5 °C for 2-4h g->h i 9. Filter the Slurry h->i j 10. Wash Cake with Cold IPA i->j k 11. Dry under Vacuum (40-50 °C) j->k

Caption: Step-by-step workflow for the salt formation and crystallization protocol.

References

  • The Manufacturing Process of High-Purity Gabapentin: From Synthesis to Quality Control. (n.d.). Vertex AI Search.
  • Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin - PMC. (n.d.). Vertex AI Search.
  • CN1880299A - Gabapentin hydrochloride and its intermediate preparation method - Google Patents. (n.d.). Vertex AI Search.
  • WO2010023694A2 - Crystalline forms of gabapentin and process thereof - Google Patents. (n.d.). Vertex AI Search.
  • Preparation method of gabapentin intermediate - Eureka | Patsnap. (n.d.). Vertex AI Search.
  • The Aminonitrile Functional Group in Heterocyclic Chemistry: A Technical Guide to Reactivity and Synthesis - Benchchem. (n.d.). Vertex AI Search.
  • 1-(Aminomethyl)cyclohexane-1-carbonitrile | CAS No. 1513267-68-9 | Clearsynth. (n.d.). Vertex AI Search.
  • 1-(aminomethyl)cyclohexane-1-carbonitrile | 1513267-68-9 - Sigma-Aldrich. (n.d.). Vertex AI Search.
  • 1-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride | 2031260-67-8 - Sigma-Aldrich. (n.d.). Vertex AI Search.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (n.d.). MDPI. Retrieved March 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of 1-(Aminomethyl)cyclohexane-1-carbonitrile Enantiomers

Welcome to the dedicated technical support guide for resolving chiral separation challenges involving the enantiomers of 1-(Aminomethyl)cyclohexane-1-carbonitrile. This molecule is a critical chiral intermediate, notably...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for resolving chiral separation challenges involving the enantiomers of 1-(Aminomethyl)cyclohexane-1-carbonitrile. This molecule is a critical chiral intermediate, notably in the synthesis of pharmacologically significant compounds like Gabapentin. Achieving robust and reproducible enantiomeric separation is paramount for quality control, regulatory compliance, and ensuring the stereochemical purity of the final active pharmaceutical ingredient (API).[1][2]

This guide is structured to provide immediate, actionable solutions to common issues encountered in the laboratory. We will move from foundational questions to deep troubleshooting of specific chromatographic problems, grounding our advice in established scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 1-(Aminomethyl)cyclohexane-1-carbonitrile so important?

This compound is a key building block in the synthesis of various pharmaceutical products. Like many chiral molecules, its individual enantiomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[2] Regulatory bodies worldwide now strongly favor the development of single-enantiomer drugs over racemic mixtures to optimize therapeutic effects and minimize potential adverse reactions.[2] Therefore, accurately separating and quantifying the enantiomers of this intermediate is a critical step for ensuring the safety and efficacy of the final drug product.

Q2: What are the primary molecular features of this compound that make its chiral separation challenging?

The main challenge arises from the presence of a primary amine group (-NH2). This basic functional group can interact strongly and non-specifically with acidic residual silanol groups on the surface of standard silica-based chiral stationary phases (CSPs). This often leads to significant peak tailing, poor resolution, and low column efficiency. Method development must therefore focus on mitigating these undesirable interactions while promoting the specific enantioselective interactions necessary for separation.

Q3: Which type of High-Performance Liquid Chromatography (HPLC) mode is most suitable for this separation?

For separating basic compounds like 1-(Aminomethyl)cyclohexane-1-carbonitrile, Normal Phase (NP) chromatography is typically the most successful approach.[3] Polysaccharide-based CSPs, used with non-polar mobile phases (like hexane or heptane) and a polar organic modifier (like isopropanol or ethanol), provide an excellent environment for the hydrogen bonding, dipole-dipole, and steric interactions that drive chiral recognition.[4]

Q4: Is derivatization of the amine group necessary for separation?

While pre-column derivatization is a viable strategy to cap the reactive amine and potentially enhance chromophoric detection, it is often not necessary.[5][6] A well-optimized direct method using a suitable CSP and mobile phase additives is generally preferred to avoid introducing extra steps, potential side reactions, and additional sources of error. This guide will focus on the direct separation approach.

Troubleshooting Guide: From Poor Resolution to Peak Tailing

This section addresses specific chromatographic problems in a systematic, cause-and-effect format.

Symptom 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Poor resolution is the most common issue, indicating that the chosen chromatographic conditions are not creating a sufficient difference in the way the two enantiomers interact with the chiral stationary phase.

Probable Causes & Systematic Solutions
  • Inappropriate Chiral Stationary Phase (CSP): The "lock and key" interaction between the analyte and the CSP is the foundation of chiral separation.[7] An unsuitable CSP will not provide the necessary three-dimensional structure for enantioselective recognition.

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences how the analyte interacts with the CSP. Incorrect solvent strength or modifier can suppress the subtle energy differences required for separation.[8][9]

  • Missing or Incorrect Mobile Phase Additive: For basic analytes, an additive is crucial for improving peak shape and enhancing enantioselectivity by masking non-selective interactions.[10]

  • Incorrect Column Temperature: Temperature affects the thermodynamics of interaction between the enantiomers and the CSP.[11]

Workflow for Improving Resolution

The following diagram outlines a logical workflow for tackling poor resolution.

G cluster_0 Troubleshooting Poor Resolution start Start: Poor or No Resolution (Rs < 1.5) csp Step 1: Verify/Screen CSP (Polysaccharide-based) start->csp mobile_phase Step 2: Optimize Mobile Phase - Vary % Organic Modifier - Add Basic Additive (e.g., DEA) csp->mobile_phase If resolution is still poor success Success: Baseline Resolution (Rs ≥ 1.5) csp->success If resolution improves significantly temperature Step 3: Optimize Temperature (Test 15°C, 25°C, 40°C) mobile_phase->temperature If resolution is still poor mobile_phase->success If resolution improves significantly temperature->success If optimized

Caption: Systematic workflow for resolving poor enantiomeric separation.

Symptom 2: Severe Peak Tailing or Asymmetry

Peak tailing occurs when a portion of the analyte is retained more strongly on the column through secondary, non-ideal mechanisms. For this aminonitrile, the cause is almost always the interaction of the basic amine with the column's silica support.

Probable Causes & Systematic Solutions
  • Interaction with Residual Silanols: The primary cause is the basic amine group adsorbing onto acidic silanol (-Si-OH) groups on the silica backbone of the CSP.

  • Column Contamination: Strongly retained impurities from previous injections can act as active sites, causing tailing.[12]

Solution Protocol / Action Scientific Rationale
1. Add a Basic Modifier Add a small concentration (e.g., 0.1% - 0.2%) of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.[5][10]The additive is a stronger base than the analyte and will preferentially interact with and "mask" the acidic silanol sites, preventing the analyte from adsorbing non-selectively. This results in a more symmetrical peak shape.
2. Use an End-Capped Column If available, select a CSP that is specified as "end-capped."End-capping is a manufacturing process where residual silanols are chemically deactivated, reducing their availability to interact with basic analytes.
3. Perform Column Washing If peak shape degrades over time, flush the column with a strong, compatible solvent. Crucially, check the manufacturer's instructions. For immobilized CSPs, stronger solvents like THF or DCM may be used. For coated CSPs, flushing is typically restricted to solvents like Isopropanol (IPA).[12]Contaminants that build up at the column inlet can cause peak distortion. A proper washing procedure can remove these strongly adsorbed molecules and restore performance.[12]
Symptom 3: Inconsistent Retention Times and/or Elution Order Reversal

Reproducibility is key for any analytical method. Drifting retention times or, more dramatically, a reversal of the enantiomer elution order, points to sensitive method parameters that are not being adequately controlled.

Probable Causes & Systematic Solutions
  • Column "Memory Effects": CSPs, particularly polysaccharide-based ones, are highly sensitive to mobile phase additives. Traces of an additive from a previous method (e.g., an acid) can remain on the stationary phase for a long time, altering its selectivity.[7]

  • Mobile Phase Preparation/Stability: The concentration of the organic modifier and additive is critical. In NP, volatile solvents can evaporate, changing the mobile phase composition and affecting retention.

  • Temperature Fluctuations: Chiral recognition mechanisms can be highly sensitive to temperature. In some cases, a change in temperature can even reverse the elution order of enantiomers.[9]

Protocol: Ensuring Method Robustness

Step 1: Dedicate a Column

  • Whenever possible, dedicate a specific chiral column to a single method or at least to methods using the same class of additives (e.g., basic additives only). This is the most effective way to prevent memory effects.[7]

Step 2: Implement a Rigorous Flushing Protocol

  • If a column must be used for different methods, flush it extensively with an intermediate solvent (like Isopropanol) for at least 50-100 column volumes before switching to the new mobile phase.[12]

Step 3: Control Mobile Phase and Temperature

  • Always prepare the mobile phase fresh daily and keep the solvent reservoir covered to minimize evaporation.[11]

  • Use a high-quality HPLC column thermostat and allow the column to fully equilibrate at the set temperature (monitor backpressure stability) before starting any analysis. A stable temperature is crucial for reproducible results.[11]

G cluster_1 Key Factors for Reproducibility node_robustness Robust Method Consistent Retention Times & Resolution node_column Column Management - Dedicate Column to Method - Rigorous Flushing Protocol node_column->node_robustness:f0 node_mp Mobile Phase Control - Prepare Fresh Daily - Keep Reservoir Covered node_mp->node_robustness:f0 node_temp Temperature Stability - Use Column Thermostat - Ensure Full Equilibration node_temp->node_robustness:f0

Caption: Core pillars for achieving a robust and reproducible chiral separation method.

Key Experimental Protocols

Protocol 1: Systematic Screening of Chiral Stationary Phases

This protocol outlines a starting point for selecting an appropriate CSP. Polysaccharide-based CSPs are the most versatile and successful for a wide range of chiral compounds.[9][13]

Recommended Starting CSPs:

CSP Name (Example)Polysaccharide BaseCommon Coated SelectorKey Characteristics
Chiralpak® AD / Lux® Amylose-1 Amylosetris(3,5-dimethylphenylcarbamate)Often provides excellent selectivity for a broad range of compounds. A great first choice for screening.[3]
Chiralcel® OD / Lux® Cellulose-1 Cellulosetris(3,5-dimethylphenylcarbamate)Complementary selectivity to amylose-based phases. If AD fails, OD is a logical next step.[14]
Chiralpak® IA / IB / IC etc. Amylose / CelluloseVarious (Immobilized)Immobilized phases offer greater solvent compatibility, allowing for more extensive column washing and method development options.[12]

Screening Procedure:

  • Prepare a Stock Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Prepare Additive-Containing Mobile Phase: To the stock mobile phase, add Diethylamine (DEA) to a final concentration of 0.1% (v/v).

  • Install the first CSP (e.g., Chiralpak AD) and equilibrate the column with the additive-containing mobile phase at a flow rate of 1.0 mL/min until the baseline is stable.

  • Set Column Temperature: 25°C.

  • Inject the Sample: Inject a 5-10 µL solution of the racemic 1-(Aminomethyl)cyclohexane-1-carbonitrile.

  • Evaluate: Assess the resulting chromatogram for any sign of peak splitting or separation.

  • Repeat: If no separation is observed, repeat steps 3-6 for the next CSP on the list (e.g., Chiralcel OD).

Protocol 2: Mobile Phase Optimization

Once a promising CSP is identified, the mobile phase should be fine-tuned to achieve baseline resolution (Rs ≥ 1.5).

  • Vary Organic Modifier Percentage:

    • Using the best CSP from Protocol 1, prepare mobile phases with varying percentages of the organic modifier (e.g., Isopropanol).

    • Test compositions such as Hexane/IPA (95:5), (90:10), and (80:20), all containing 0.1% DEA.

    • Rationale: Decreasing the percentage of the polar modifier generally increases retention time and often improves resolution, but may also broaden peaks. The goal is to find the optimal balance.[8]

  • Test Different Organic Modifiers:

    • If IPA does not yield satisfactory results, test Ethanol (EtOH) as an alternative modifier. Start with a Hexane/EtOH (90:10, v/v) + 0.1% DEA mixture.

    • Rationale: Different alcohol modifiers can alter the hydrogen-bonding interactions involved in chiral recognition, sometimes leading to dramatic changes in selectivity.[4]

  • Optimize Additive Concentration:

    • If peak shape is still suboptimal, try adjusting the DEA concentration between 0.05% and 0.2%.

    • Rationale: The ideal additive concentration effectively masks silanols without competing excessively with the analyte for the chiral recognition sites on the CSP.[10]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Key Intermediates in Gabapentin Synthesis: 1-(Aminomethyl)cyclohexane-1-carbonitrile vs. 1-Cyanocyclohexaneacetic Acid

For Researchers, Scientists, and Drug Development Professionals In the synthesis of gabapentin, a widely used anticonvulsant and analgesic, the choice of synthetic route and the intermediates involved are critical decisi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of gabapentin, a widely used anticonvulsant and analgesic, the choice of synthetic route and the intermediates involved are critical decisions that impact overall yield, purity, and process safety.[1][2][3] This guide provides an in-depth technical comparison of two pivotal intermediates: 1-(Aminomethyl)cyclohexane-1-carbonitrile and 1-cyanocyclohexaneacetic acid. By examining the experimental data and underlying chemical principles, we aim to equip researchers and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.

Introduction to the Intermediates

Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, possesses a unique structure that necessitates multi-step synthesis.[4] The two intermediates at the heart of this guide represent distinct approaches to constructing the final molecule.

  • 1-(Aminomethyl)cyclohexane-1-carbonitrile: This intermediate already contains the aminomethyl group and the cyclohexane ring, with a nitrile group that can be hydrolyzed to the final carboxylic acid. Its synthesis and subsequent conversion are a key focus in several gabapentin production methods.

  • 1-Cyanocyclohexaneacetic acid: This intermediate features the cyclohexane ring and the acetic acid side chain, with a nitrile group that requires reduction to the aminomethyl group.[5] This pathway often involves a chemoenzymatic approach, which has gained traction for its green chemistry advantages.[1][6]

Synthesis and Comparative Performance

The selection of an intermediate is intrinsically linked to the efficiency and feasibility of its synthesis and subsequent conversion to gabapentin. Below, we compare the common synthetic routes for each intermediate and their performance based on available data.

Synthesis of 1-Cyanocyclohexaneacetic Acid

A prevalent and highly efficient method for synthesizing 1-cyanocyclohexaneacetic acid is through the chemoenzymatic hydrolysis of 1-cyanocyclohexaneacetonitrile.[1][7] This "green" approach utilizes a nitrilase enzyme to selectively hydrolyze one of the two nitrile groups.[1][7]

Key Advantages:

  • High Selectivity and Yield: The enzymatic approach offers high regioselectivity, leading to quantitative conversion to 1-cyanocyclohexaneacetic acid in some reported procedures.[1]

  • Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous solutions under mild temperature and pH, avoiding the harsh conditions of traditional chemical hydrolysis.[7]

  • Improved Safety and Environmental Profile: This method avoids the use of hazardous reagents often employed in other synthetic routes.[6]

Experimental Data Summary:

ParameterReported ValueSource
Starting Material1-Cyanocyclohexaneacetonitrile[1]
MethodEnzymatic Hydrolysis[1][7]
CatalystNitrilase Enzyme[1][6][7]
ConversionQuantitative[1]
Overall Yield (to Gabapentin)77.3%[8]

Experimental Protocol: Chemoenzymatic Synthesis of 1-Cyanocyclohexaneacetic Acid

  • Enzymatic Hydrolysis: 1-Cyanocyclohexaneacetonitrile is suspended in a buffered aqueous solution. A whole-cell catalyst expressing a suitable nitrilase is added. The mixture is agitated at a controlled temperature and pH until the reaction is complete.[1]

  • Catalyst Removal: The enzyme-containing cells are removed by centrifugation or filtration.[1]

  • Hydrogenation: The resulting aqueous solution of 1-cyanocyclohexaneacetic acid is then subjected to catalytic hydrogenation using a catalyst like Raney Nickel under pressure to reduce the remaining nitrile group and form the gabapentin lactam.[1][8]

  • Hydrolysis: The gabapentin lactam is subsequently hydrolyzed using an acid or base to yield gabapentin.[1]

Diagram: Chemoenzymatic Synthesis of Gabapentin

G A 1-Cyanocyclohexaneacetonitrile B Enzymatic Hydrolysis (Nitrilase) A->B C 1-Cyanocyclohexaneacetic acid B->C D Catalytic Hydrogenation (Raney Nickel) C->D E Gabapentin Lactam D->E F Hydrolysis E->F G Gabapentin F->G

Caption: Chemoenzymatic route to Gabapentin.

Synthesis of 1-(Aminomethyl)cyclohexane-1-carbonitrile

Information regarding the direct synthesis and subsequent conversion of 1-(aminomethyl)cyclohexane-1-carbonitrile in widely adopted industrial processes for gabapentin is less detailed in the provided search results. However, we can infer a potential synthetic pathway based on related reactions. A plausible route would involve the reduction of one of the nitrile groups of 1-cyanocyclohexaneacetonitrile.

Challenges and Considerations:

  • Selective Reduction: Achieving selective reduction of one nitrile group in the presence of another can be challenging and may require specific catalysts and controlled reaction conditions to avoid over-reduction.

  • Alternative Routes: Other established industrial methods for gabapentin synthesis, such as those starting from 1,1-cyclohexane diacetic acid monoamide (CDMA) via a Hofmann rearrangement, are well-documented and offer high purity of the intermediate lactam (>99%).[1] These routes bypass the direct use of 1-(aminomethyl)cyclohexane-1-carbonitrile.

Diagram: Hofmann Rearrangement Route to Gabapentin

G A 1,1-Cyclohexane diacetic acid monoamide (CDMA) B Hofmann Rearrangement (e.g., NaOBr) A->B C Gabapentin Lactam B->C D Hydrolysis C->D E Gabapentin D->E

Caption: Gabapentin synthesis via Hofmann rearrangement.

Comparative Analysis and Discussion

Feature1-Cyanocyclohexaneacetic Acid Route1-(Aminomethyl)cyclohexane-1-carbonitrile Route (Inferred)
Key Transformation Selective enzymatic hydrolysis of a dinitrile.Selective reduction of a dinitrile.
Advantages High selectivity, mild conditions, "green" process, well-documented high yields.[1][6][8]Potentially a more direct route if selective reduction is efficient.
Disadvantages Requires specialized enzymes and equipment.[1]Challenges in selective reduction, less documented in recent industrial practice for gabapentin.
Industrial Viability A promising and increasingly adopted method due to its efficiency and environmental benefits.[6]Less common compared to the chemoenzymatic and Hofmann rearrangement routes.

The chemoenzymatic synthesis of 1-cyanocyclohexaneacetic acid stands out as a robust and efficient pathway. The use of nitrilase enzymes allows for a highly selective and high-yielding conversion under environmentally friendly conditions.[1][6][7] This method aligns with the growing demand for sustainable and "green" pharmaceutical manufacturing processes.

While the direct synthesis and use of 1-(aminomethyl)cyclohexane-1-carbonitrile is plausible, the challenges associated with the selective reduction of a dinitrile make it a less straightforward approach compared to the well-established chemoenzymatic and Hofmann rearrangement routes. The Hofmann rearrangement, despite using hazardous reagents, remains a widely used industrial method due to its high purity intermediate and well-established process.[1]

Conclusion

For researchers and drug development professionals, the choice between these intermediates hinges on a balance of efficiency, safety, cost, and sustainability. The chemoenzymatic route starting from 1-cyanocyclohexaneacetonitrile to produce 1-cyanocyclohexaneacetic acid offers significant advantages in terms of yield, selectivity, and environmental impact.[1][6][8] This makes it a highly attractive and modern approach for the large-scale synthesis of gabapentin.

While 1-(Aminomethyl)cyclohexane-1-carbonitrile represents a conceptually direct intermediate, the practical challenges of its selective synthesis likely contribute to its less prominent role in current industrial gabapentin production. The established reliability of the Hofmann rearrangement and the clear benefits of the chemoenzymatic process position the route via 1-cyanocyclohexaneacetic acid as a superior choice for modern, efficient, and sustainable gabapentin synthesis.

References

  • Alternative precursors for Gabapentin synthesis versus 1-(Cyanomethyl)cyclohexanecarbonitrile. Benchchem.
  • 1-Cyanocyclohexaneacetic acid Formula. ECHEMI.
  • Highly efficient conversion of 1-cyanocycloalkaneacetonitrile using a “super nitrilase mutant”. (2025).
  • Biocatalytic preparation of 1-cyanocyclohexaneacetic acid.
  • Highly efficient production of 1-cyanocyclohexaneacetic acid by cross-linked cell aggregates (CLCAs) of recombinant E. coli harboring nitrilase gene.
  • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. MDPI. (2024).
  • Mechanisms of action of gabapentin. PubMed.
  • (Top) Gabapentin, 1-(aminomethyl)cycloheaxaneacetic acid. (Bottom) Superposition of the two possible chair forms of the 1,1-disubstituted cyclohexane.

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Comparative

A Comparative Analysis of Synthetic Routes to Gabapentin: The Nitrile Pathway vs. Classical Rearrangements

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of Gabapentin, a crucial pharmaceutical for treating epilepsy and neuropathic pain, can be approached through v...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of Gabapentin, a crucial pharmaceutical for treating epilepsy and neuropathic pain, can be approached through various chemical pathways. The selection of a synthetic route is a critical decision in drug development and manufacturing, profoundly impacting yield, purity, cost, and safety. This guide provides an in-depth comparative analysis of two major strategies: a modern chemoenzymatic route starting from a dinitrile precursor and the well-established industrial method involving the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide (CDMA).

Introduction to Gabapentin Precursors

The core structure of Gabapentin, 1-(aminomethyl)-cyclohexaneacetic acid, necessitates a synthetic sequence that can efficiently install both an aminomethyl group and an acetic acid group onto a central quaternary carbon of a cyclohexane ring. The efficiency and elegance of this installation are the primary determinants of a successful synthesis.

The two precursors at the heart of this comparison are:

  • 1-(Cyanomethyl)cyclohexanecarbonitrile : This dinitrile is a precursor for a chemoenzymatic route that leverages enzymes for selective hydrolysis, followed by chemical reduction.

  • 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) : This is the key intermediate for classical rearrangement reactions, most notably the Hofmann rearrangement, which has been a workhorse in industrial Gabapentin production.[1][2]

Pathway 1: The Chemoenzymatic Route via Dinitrile Precursor

A promising and greener approach to Gabapentin synthesis begins with 1-cyanocyclohexylacetonitrile. This method is distinguished by its use of a nitrilase enzyme for selective hydrolysis.

An efficient chemoenzymatic process has been developed that first uses a nitrilase from Acidovorax facilis to selectively hydrolyze one of the two nitrile groups on 1-cyanocyclohexylacetonitrile.[3] This step produces 1-cyanocyclohexaneacetic acid with high selectivity. The resulting intermediate is then subjected to hydrogenation, typically using a catalyst like Raney Nickel, which reduces the remaining nitrile group to a primary amine, yielding Gabapentin.[3][4] This chemoenzymatic process boasts a high overall yield of 77.3%.[3]

G cluster_0 Chemoenzymatic Route A 1-Cyanocyclohexyl- acetonitrile B 1-Cyanocyclohexane- acetic Acid A->B  Nitrilase Enzyme (Selective Hydrolysis) C Gabapentin B->C  Raney Nickel, H2 (Hydrogenation)

Caption: Chemoenzymatic synthesis of Gabapentin.

Pathway 2: The Hofmann Rearrangement of CDMA

The most established and widely documented industrial synthesis of Gabapentin proceeds via the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide (CDMA).[1][5][6] This multi-step process is a classic in organic synthesis and has been refined for large-scale production.[2]

The typical sequence is as follows:

  • Anhydride Formation : 1,1-Cyclohexanediacetic acid is first converted to its corresponding anhydride, typically by heating with a dehydrating agent like acetic anhydride.[7]

  • Amidation : The resulting 1,1-cyclohexanediacetic anhydride is then reacted with ammonia to form the crucial CDMA intermediate.[7][8][9]

  • Hofmann Rearrangement : CDMA is treated with an alkaline solution of sodium hypobromite or sodium hypochlorite.[8][10] This converts the amide into a primary amine with one less carbon, directly forming Gabapentin (or its lactam, which is then hydrolyzed).[11][12]

G cluster_1 Hofmann Rearrangement Route D 1,1-Cyclohexane- diacetic Acid E 1,1-Cyclohexane- diacetic Anhydride D->E  Acetic Anhydride, Heat F 1,1-Cyclohexane- diacetic Acid Monoamide (CDMA) E->F  Aqueous NH3 G Gabapentin F->G  NaOBr or NaOCl, NaOH (aq)

Caption: Hofmann rearrangement synthesis of Gabapentin.

Comparative Analysis: Performance and Experimental Data

The choice between these synthetic pathways involves a trade-off between green chemistry principles, process complexity, and the use of hazardous reagents.

PrecursorSynthetic RouteReported Overall Yield (%)Reported Purity (%)Key AdvantagesKey Disadvantages
1-(Cyanomethyl)cyclohexanecarbonitrileChemoenzymatic Hydrolysis & Hydrogenation77.3%[3]High (unspecified)Green chemistry approach, high selectivity.[3][13]May require specialized enzymes and equipment.[13]
1,1-Cyclohexanediacetic Acid Monoamide (CDMA)Hofmann Rearrangement~75-85% (estimated)[13]>99% (for lactam intermediate)[11][13]Well-established industrial process, high purity intermediate.[2][13]Use of hazardous reagents like bromine or hypochlorite.[1][13]

Causality Behind Experimental Choices

The chemoenzymatic route is favored when environmental impact and atom economy are primary concerns. The high selectivity of the nitrilase enzyme minimizes byproduct formation.[3] However, it requires expertise in biocatalysis and potentially significant investment in fermentation and enzyme immobilization technologies.

Conversely, the Hofmann rearrangement route, while being a cornerstone of industrial chemistry, involves hazardous materials like bromine and strong bases.[1][2] The reaction conditions, particularly temperature, must be carefully controlled at low temperatures (e.g., -5°C to 10°C) to manage the exothermic reaction and prevent side reactions.[8][10] Its continued use is a testament to its reliability, robustness, and the high purity of the resulting product, which is critical for pharmaceuticals.[11] Alternative rearrangement reactions like the Curtius and Lossen rearrangements exist but are less common in recent industrial practice for Gabapentin synthesis.[1][13]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) from Anhydride

This protocol outlines the formation of the key intermediate for the Hofmann rearrangement.

  • Anhydride Amination : 1,1-Cyclohexanediacetic anhydride is reacted with an aqueous solution of ammonia (e.g., 25-35 wt%).[7] The molar ratio of ammonia to the anhydride is typically kept high, between 5 and 10, to ensure complete reaction.[7]

  • Temperature Control : The reaction temperature is maintained below 20-30°C to control the exothermic reaction.[7][14]

  • Precipitation : Following the amination, the reaction mixture is neutralized with an acid, such as sulfuric or hydrochloric acid, to a slightly acidic pH.[6][7] This causes the crude 1,1-cyclohexanediacetic acid monoamide to precipitate out of the solution.

  • Isolation and Purification : The precipitated solid is collected by filtration and can be further purified by recrystallization from a suitable solvent like aqueous acetonitrile.[7]

Protocol 2: Gabapentin Synthesis via Hofmann Rearrangement of CDMA

This protocol details the conversion of CDMA to Gabapentin.

  • Preparation of Hypobromite Solution : An aqueous solution of sodium hydroxide is prepared in a reactor and cooled to between -5°C and -10°C.[1][8] Bromine is then slowly added to this cold solution to form sodium hypobromite in situ.

  • Addition of CDMA : A solution of 1,1-cyclohexanediacetic acid monoamide in aqueous sodium hydroxide is added slowly to the cold sodium hypobromite solution with vigorous stirring, maintaining the temperature between -5°C and 0°C.[8][10]

  • Reaction Progression : After the addition is complete, the mixture is typically stirred at low temperature for a period, then allowed to warm to room temperature, and sometimes gently heated (e.g., to 35-55°C) to ensure the reaction goes to completion.[8][11]

  • Isolation and Purification : The reaction mixture is cooled and then acidified with hydrochloric acid to precipitate Gabapentin as its hydrochloride salt.[1][8] The crude Gabapentin hydrochloride can be filtered and then further purified, often by ion-exchange chromatography or recrystallization, to yield the final, high-purity active pharmaceutical ingredient.[12][14]

Conclusion

Both the chemoenzymatic route starting from 1-(cyanomethyl)cyclohexanecarbonitrile and the classical Hofmann rearrangement of CDMA are viable and effective methods for synthesizing Gabapentin. The chemoenzymatic process offers a modern, greener alternative with high yields, aligning with the industry's push towards sustainable manufacturing.[3][13] The Hofmann rearrangement, despite its use of hazardous reagents, remains a highly optimized and reliable industrial process capable of producing Gabapentin of exceptional purity.[2][11] The ultimate choice of precursor and route will depend on a company's specific capabilities, regulatory landscape, and strategic priorities regarding cost, safety, and environmental stewardship.

References

  • Benchchem. "Application Notes and Protocols for the Synthesis of Gabapentin from Cyclohexaneacetic Acid.
  • Benchchem. "In-Depth Technical Guide to 1,1-Cyclohexanediacetic Anhydride (CAS 1010-26-0).
  • ResearchGate. "Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs.
  • Google Patents. "US20080103334A1 - Process For Synthesis Of Gabapentin.
  • Patent 3604272. "PROCESS FOR THE PREPARATION OF GABAPENTIN.
  • European Patent Office. "Process for the preparation of Gabapentin - EP 2368872 A1.
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  • ACS Publications. "A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam (2-Aza-spiro[6][8]decan-3-one) | Organic Process Research & Development." Available at:

  • Google Patents. "US20070287861A1 - A Process Suitable for Industrial Scale Production of Gabapentin.
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Validation

benchmarking green chemistry synthesis routes for 1-(Aminomethyl)cyclohexane-1-carbonitrile

Introduction: The Imperative for Greener Pathways In the landscape of pharmaceutical development and fine chemical synthesis, the pursuit of molecular complexity must be balanced with environmental stewardship. The molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener Pathways

In the landscape of pharmaceutical development and fine chemical synthesis, the pursuit of molecular complexity must be balanced with environmental stewardship. The molecule 1-(Aminomethyl)cyclohexane-1-carbonitrile is a key structural motif and a potential intermediate for various active pharmaceutical ingredients (APIs). Its structure, featuring a quaternary carbon center with both a nitrile and an aminomethyl group, presents unique synthetic challenges. Historically, the synthesis of such α-aminonitriles has relied on methods like the Strecker reaction, a powerful tool that is often marred by the use of acutely toxic cyanide reagents and harsh reaction conditions.[1][2]

This guide provides a comparative analysis of synthetic routes to 1-(Aminomethyl)cyclohexane-1-carbonitrile, benchmarking a traditional, cyanide-based approach against modern, greener alternatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer quantitative comparisons using established green chemistry metrics. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select and develop synthetic routes that are not only efficient and high-yielding but also safer and more sustainable.

Route 1: The Traditional Strecker-Type Synthesis (A Baseline for Comparison)

The classical Strecker synthesis, first reported in 1850, is a cornerstone of amino acid and aminonitrile synthesis.[1][3] A plausible traditional route to our target molecule would involve a one-pot, three-component reaction between cyclohexanone, a cyanide source like sodium cyanide (NaCN), and an amine source, in this case, aminoacetonitrile.

Mechanism and Rationale: The reaction likely proceeds through the initial formation of an imine between cyclohexanone and aminoacetonitrile, which is then attacked by the cyanide anion. The use of sodium cyanide provides a potent nucleophile, but its extreme toxicity is a significant drawback.[4][5][6][7] The reaction is typically performed in an aqueous or alcoholic medium, often requiring acidic or basic conditions to facilitate imine formation and subsequent nucleophilic attack.

Drawbacks:

  • Extreme Toxicity: Sodium cyanide is fatal if swallowed, inhaled, or absorbed through the skin.[6][8] Its use necessitates stringent safety protocols and specialized handling.

  • Hazardous Waste: The reaction generates cyanide-containing waste streams that require detoxification before disposal, adding complexity and cost to the process.

  • Harsh Conditions: The use of strong acids or bases can lead to side reactions and limit the functional group tolerance of the substrates.

Experimental Protocol: Traditional Strecker-Type Synthesis

Disclaimer: This protocol involves highly hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and emergency cyanide antidotes available.

  • Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add cyclohexanone (10.0 g, 0.102 mol) and aminoacetonitrile hydrochloride (10.4 g, 0.112 mol) in 100 mL of methanol.

  • Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide (5.0 g, 0.102 mol) in 20 mL of water. (EXTREME CAUTION: NaCN is highly toxic) .

  • Reaction Execution: Cool the flask to 0-5 °C using an ice bath. Slowly add the sodium cyanide solution dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Isolation: Quench the reaction by carefully adding it to a solution of 10% sodium hypochlorite (bleach) to decompose excess cyanide. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-(Aminomethyl)cyclohexane-1-carbonitrile.

Route 2: Organocatalyzed Synthesis: A Step Towards Greener Chemistry

Organocatalysis offers an environmentally benign alternative to metal-based catalysts and can circumvent the need for harsh reaction conditions.[3] For aminonitrile synthesis, catalysts like thioureas or simple organic acids can activate the electrophile (ketone) and facilitate the reaction under milder conditions, often with improved yields and selectivity.

Mechanism and Rationale: In this approach, a dual-function organocatalyst, such as a squaramide or thiourea derivative, can activate the ketone carbonyl group through hydrogen bonding, making it more susceptible to imine formation.[3] Simultaneously, it can activate the imine for nucleophilic attack by the cyanide source. A key advantage is the ability to use a less toxic and easier-to-handle cyanide source like trimethylsilyl cyanide (TMSCN).[9] The reaction can often be performed under solvent-free conditions or in green solvents.[10]

Green Advantages:

  • Reduced Toxicity: Replaces highly toxic metal cyanides with TMSCN, which is a liquid and less hazardous to handle.

  • Mild Conditions: Reactions often proceed efficiently at room temperature, reducing energy consumption.

  • Catalytic Efficiency: Low catalyst loadings (1-10 mol%) are typically required.

  • Atom Economy: One-pot, three-component reactions maximize atom economy.

Experimental Protocol: Organocatalyzed Strecker-Type Synthesis
  • Reaction Setup: To a 50 mL round-bottom flask, add cyclohexanone (1.0 g, 10.2 mmol), aniline (0.95 g, 10.2 mmol), and a thiourea-based organocatalyst (5 mol%).

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 g, 12.2 mmol) to the mixture.

  • Reaction Execution: Stir the mixture at room temperature. For this route, we will conduct the reaction under solvent-free conditions.[10]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-8 hours).

  • Workup and Isolation: Upon completion, add 20 mL of diethyl ether and filter the solution. Wash the filtrate with brine and water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting α-aminonitrile via column chromatography.

Route 3: Biocatalysis: A Cyanide-Free Future

The ultimate goal of green chemistry is to eliminate the use of hazardous reagents altogether. Biocatalysis, using enzymes to perform chemical transformations, represents a powerful strategy to achieve this.[11][12] A potential cyanide-free route to a related nitrile can be envisioned using an aldoxime dehydratase (Oxd) enzyme.[13][14][15]

Mechanism and Rationale: This innovative, though more complex, pathway avoids cyanide entirely.

  • Oxime Formation: Cyclohexanone is first condensed with hydroxylamine to form the stable cyclohexanone oxime intermediate.

  • Enzymatic Dehydration: The Oxd enzyme then catalyzes the dehydration of the aldoxime directly to the corresponding nitrile, in this case, cyclohexanecarbonitrile.[13][16] This reaction occurs in water under mild pH and temperature conditions.

  • Further Functionalization: The final step, which presents a significant synthetic challenge, would involve the selective introduction of the aminomethyl group at the alpha position of cyclohexanecarbonitrile.

While this route does not directly yield the target molecule in one step, it completely circumvents the use of cyanide for the nitrile formation, a major green chemistry achievement. Further research into the chemo- or biocatalytic C-H functionalization of the resulting nitrile is needed to complete the synthesis.

Green Advantages:

  • Cyanide-Free: Completely eliminates the use of toxic cyanide reagents.

  • Aqueous Medium: The enzymatic step proceeds in water, the greenest possible solvent.

  • Mild Conditions: Reactions occur at or near ambient temperature and neutral pH.

  • High Selectivity: Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, reducing byproduct formation.

Visualizing the Synthetic Pathways

G cluster_0 Route 1: Traditional Strecker-Type Synthesis cluster_1 Route 2: Organocatalyzed Synthesis cluster_2 Route 3: Biocatalytic (Cyanide-Free) Approach A0 Cyclohexanone E0 Imine Intermediate A0->E0 + H₂N-CH₂CN - H₂O B0 Aminoacetonitrile B0->E0 C0 NaCN (Toxic) D0 1-(Aminomethyl)cyclohexane- 1-carbonitrile C0->D0 E0->D0 + NaCN (Nucleophilic Attack) A1 Cyclohexanone E1 [Catalyst-Imine Complex] A1->E1 + Aniline - H₂O B1 Aniline B1->E1 C1 TMSCN D1 α-Aminonitrile Product C1->D1 E1->D1 + TMSCN F1 Organocatalyst F1->E1 Activation A2 Cyclohexanone B2 Cyclohexanone Oxime A2->B2 + NH₂OH C2 Cyclohexanecarbonitrile B2->C2 - H₂O (Enzymatic) D2 Target Molecule C2->D2 Further Functionalization (Future Work) E2 Aldoxime Dehydratase E2->C2

Caption: Comparative workflows for the synthesis of 1-(Aminomethyl)cyclohexane-1-carbonitrile.

Quantitative Comparison of Synthesis Routes

To objectively compare these routes, we evaluate them based on key performance and green chemistry metrics. Note that values for Route 1 and 2 are based on typical literature values for similar Strecker reactions, while Route 3 metrics reflect the enzymatic step only.

ParameterRoute 1: Traditional StreckerRoute 2: OrganocatalyzedRoute 3: Biocatalytic (Nitrile Step)
Yield (%) 60-75% (Estimated)85-95%[9]>95%[13]
Primary Reagent Hazard Sodium Cyanide (Acutely Toxic, Fatal)[6]TMSCN (Toxic, Flammable)Hydroxylamine (Irritant)
Catalyst None (Stoichiometric)Organocatalyst (e.g., Thiourea)Aldoxime Dehydratase (Enzyme)
Solvent Methanol / WaterSolvent-free / Green SolventsWater
Reaction Temperature 0 - 25 °C25 °C (Room Temp)30 - 40 °C
Reaction Time 12 - 24 hours4 - 8 hours2 - 6 hours
Atom Economy Moderate-GoodGoodExcellent
E-Factor (Waste/Product) High (due to salts and workup)Low-ModerateVery Low
Overall Green Score Poor Good Excellent (for nitrile formation)

Conclusion and Future Outlook

This guide demonstrates a clear progression towards a greener synthesis of 1-(Aminomethyl)cyclohexane-1-carbonitrile.

  • The Traditional Strecker-type route , while chemically straightforward, poses unacceptable safety and environmental risks due to its reliance on sodium cyanide. It serves as a crucial baseline to illustrate the need for innovation.

  • The Organocatalyzed route represents a significant and practical improvement. By replacing highly toxic reagents, operating under milder conditions, and minimizing solvent use, it aligns well with the principles of green chemistry and offers a viable pathway for laboratory and industrial-scale synthesis.

  • The Biocatalytic route is the most forward-looking approach. Although it does not yet provide a direct path to the final molecule, its ability to form the crucial nitrile group from a simple ketone in water without any cyanide is a landmark achievement. It highlights the transformative potential of enzymes in chemical manufacturing.

For immediate application, the organocatalyzed synthesis offers the best balance of efficiency, safety, and environmental performance. However, for long-term, sustainable production, further research into completing the biocatalytic pathway is highly encouraged. The development of a chemo- or biocatalytic method to introduce the aminomethyl group to the enzymatically produced cyclohexanecarbonitrile would represent a truly green and elegant synthesis of this valuable chemical building block.

References

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  • Simbera, J., Sevcik, R., & Pazdera, P. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Green and Sustainable Chemistry, 4, 70-79. [Link]

  • Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 54. [Link]

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  • NextSDS. (n.d.). 1-(aminomethyl)cyclohexane-1-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • SCIRP. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. [Link]

  • Cantillo, D., & Kappe, C. O. (2021). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. ChemSusChem, 14(3), 734-749. [Link]

  • Medium. (2025). Sodium Cyanide: An In-Depth Look at Its Impact on Human Health. [Link]

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  • American Chemical Society. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. [Link]

  • ResearchGate. (n.d.). Various synthetic routes for the synthesis of amine 1 Comparison of the.... [Link]

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  • PubMed. (2019). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. [Link]

  • ResearchGate. (2025). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. [Link]

  • ACS Publications. (2015). Enantioselective Biotransformations of Nitriles in Organic Synthesis. [Link]

  • MDPI. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. [Link]

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  • MDPI. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. [Link]

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Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of High-Throughput Screening Assays for 1-(Aminomethyl)cyclohexane-1-carbonitrile

Abstract High-throughput screening (HTS) is the cornerstone of modern early-stage drug discovery, enabling the rapid evaluation of vast chemical libraries. For promising scaffolds such as 1-(Aminomethyl)cyclohexane-1-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-throughput screening (HTS) is the cornerstone of modern early-stage drug discovery, enabling the rapid evaluation of vast chemical libraries. For promising scaffolds such as 1-(Aminomethyl)cyclohexane-1-carbonitrile, which contains a reactive nitrile moiety, the integrity of HTS data is paramount. Nitriles can act as covalent or non-covalent inhibitors, but they are also susceptible to assay artifacts.[1] This guide provides an in-depth comparison of two orthogonal HTS assay methodologies for characterizing inhibitors of a model enzyme target, a cysteine protease. We present a fluorescence-based primary assay and a label-free mass spectrometry-based secondary assay. This document details the experimental protocols, outlines a robust cross-validation workflow, and discusses the interpretation of comparative data to ensure the selection of high-quality, validated hit compounds, thereby minimizing costly downstream failures.

Introduction: The Imperative for Rigorous Cross-Validation

The 1-(Aminomethyl)cyclohexane-1-carbonitrile scaffold is of significant interest in medicinal chemistry. The nitrile group, a versatile functional group, can engage in various interactions with enzyme active sites, including acting as an electrophile that covalently modifies nucleophilic residues like cysteine.[1] This reactivity profile makes it a compelling starting point for inhibitor design but also raises a red flag for potential assay interference.[2][3]

High-throughput screening campaigns inevitably identify compounds that appear active due to artifacts rather than true target engagement.[3] These "false positives" can arise from compound autofluorescence, light scattering, or non-specific reactivity with assay components.[2] Therefore, a primary screening campaign must be followed by a rigorous validation process using an orthogonal assay—a method that relies on a different detection principle.[2][4] This practice is essential for distinguishing genuine, target-specific inhibitors from misleading artifacts, a critical early step in any successful hit-to-lead campaign.[4]

This guide will compare two powerful, widely used HTS technologies:

  • Assay A: Fluorescence Resonance Energy Transfer (FRET) Assay. A sensitive, cost-effective biochemical assay ideal for primary HTS.[5][6]

  • Assay B: RapidFire Mass Spectrometry (RF-MS) Assay. A label-free, direct detection method that serves as the gold standard for hit confirmation and validation.[7][8][9]

Section 1: Overview of HTS Methodologies

Assay A: FRET-Based Protease Activity Assay

Principle: This assay quantifies enzyme activity by measuring the disruption of Fluorescence Resonance Energy Transfer (FRET). A peptide substrate is synthesized with a fluorescent donor molecule at one end and a quencher molecule at the other. In the intact peptide, the quencher absorbs the energy emitted by the donor, resulting in a low fluorescence signal. Upon cleavage by the target protease, the donor and quencher are separated, leading to a measurable increase in fluorescence.[5][6][10] Inhibitors of the protease will prevent this cleavage, keeping the fluorescence signal low.

Causality Behind Experimental Choices: FRET assays are chosen for primary screening due to their high sensitivity, scalability to 384- and 1536-well formats, and relatively low cost.[6] The ratiometric signal (increase in donor fluorescence) helps to mitigate some forms of interference, providing a more robust readout than simple fluorescence intensity assays.[3]

Assay B: RapidFire Mass Spectrometry (RF-MS) Assay

Principle: This is a label-free technique that directly measures the enzymatic conversion of a native substrate to its product.[7] The reaction is performed in a microtiter plate and then quenched. The sample is rapidly aspirated onto a small solid-phase extraction (SPE) cartridge to remove salts and buffers, and then injected directly into a triple quadrupole mass spectrometer.[11][12] The instrument is set to specifically detect the mass-to-charge ratio (m/z) of the substrate and product, providing a direct and unambiguous measure of enzymatic activity.[7][8] Inhibition is observed as a decrease in the product-to-substrate ratio.

Causality Behind Experimental Choices: RF-MS is the ideal orthogonal assay because its detection principle is fundamentally different from fluorescence-based methods.[4][13] It is immune to optical interference (e.g., autofluorescence, light scattering) that can plague FRET assays.[9] By directly monitoring the turnover of an unmodified, native substrate, it provides the most biologically relevant data and serves as an authoritative arbiter of true inhibitory activity.[7]

Section 2: Head-to-Head Performance Comparison

2.1: Experimental Protocols

The following protocols are designed for a 384-well plate format and assume the target is a cysteine protease like Papain or a viral protease.

  • Objective: To identify inhibitors of the target protease in a primary HTS campaign.

  • Trustworthiness: Each plate must include positive controls (e.g., a known, potent inhibitor like E-64) and negative controls (DMSO vehicle) to calculate the Z'-factor, a statistical measure of assay robustness.[14]

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds (from a 10 mM DMSO stock) into the appropriate wells of a 384-well, low-volume, black assay plate. Dispense DMSO alone into control wells.

  • Enzyme Preparation: Prepare a solution of the target cysteine protease in assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100). The final enzyme concentration should be predetermined to yield a linear reaction rate (e.g., 5 nM).

  • Enzyme Addition & Pre-incubation: Add 10 µL of the enzyme solution to each well. Mix by gentle centrifugation (1 min at 1,000 rpm). Incubate for 30 minutes at room temperature. This pre-incubation step is crucial for covalent inhibitors, allowing time for the reaction with the enzyme to occur.[15]

  • Substrate Addition & Reaction Initiation: Prepare a solution of the FRET peptide substrate in assay buffer. Add 10 µL of the substrate solution to each well to initiate the reaction. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • Kinetic Read: Immediately place the plate in a fluorescent plate reader (e.g., equipped for time-resolved FRET). Measure the fluorescence emission of the donor fluorophore every 60 seconds for 20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the data to the plate's controls (% inhibition). Hits are typically defined as compounds that produce an inhibition level greater than three standard deviations from the mean of the DMSO controls.[16]

  • Objective: To confirm hits from the primary screen and eliminate false positives.

  • Trustworthiness: The direct detection of substrate and product provides a self-validating system.[8] An isotopically labeled internal standard can be included in the quench solution to normalize for any variations in sample injection or ionization efficiency.[11]

Step-by-Step Methodology:

  • Compound Dispensing: Dispense 50 nL of selected hit compounds into a 384-well polypropylene plate. Include DMSO and positive control inhibitor wells.

  • Enzyme & Substrate Preparation: Prepare the enzyme and a native, unlabeled peptide substrate in the same assay buffer used for the FRET assay.

  • Reaction Incubation: Add 10 µL of enzyme solution, pre-incubate with the compound for 30 minutes. Initiate the reaction by adding 10 µL of the native substrate solution. Incubate for a fixed time point (e.g., 20 minutes) at which the reaction remains in the linear range (typically <20% substrate conversion).

  • Reaction Quenching: Stop the reaction by adding 20 µL of an acidic quench solution (e.g., 1% formic acid in water) containing a heavy-isotope labeled internal standard (e.g., the product peptide with ¹³C and ¹⁵N labeled amino acids).

  • RF-MS Analysis: Place the quenched assay plate onto the Agilent RapidFire/MS system. The system will automatically aspirate each sample, perform SPE cleanup, and inject the sample into the mass spectrometer. The analysis time per sample is typically 6-10 seconds.[7][11]

  • Data Analysis: The mass spectrometer will generate peak areas for the substrate, product, and internal standard. Calculate the product/substrate ratio for each well. Determine the IC₅₀ value for each confirmed hit by performing a dose-response curve.

2.2: Key Performance Metrics

The choice between assays involves trade-offs in speed, cost, and data quality. The following table summarizes the expected performance characteristics for each methodology.

MetricAssay A: FRETAssay B: RF-MSRationale & Justification
Throughput ~10-20 seconds/plate (read)~1 hour/plate (6-10 sec/well)FRET plate readers read the entire plate simultaneously, whereas RF-MS is a sequential well-by-well analysis.[7][12]
Z'-Factor > 0.6> 0.7Both assays are robust, but RF-MS often has lower variability due to direct detection, leading to a higher Z'-factor.[8][14]
Susceptibility to Artifacts HighVery LowFRET is prone to optical interference (compound fluorescence/quenching).[2][3] RF-MS is immune to these but can have rare matrix effects.[9]
Cost per Well Low (~$0.10 - $0.50)High (~$1.00 - $3.00)FRET reagents are relatively inexpensive. RF-MS requires specialized SPE cartridges and significant capital instrument investment.
Data Relevance Good (Biochemical Activity)Excellent (Direct Measurement)FRET uses a modified substrate, which may not perfectly mimic the native one. RF-MS uses the native substrate, providing the most biologically relevant data.[7]
Primary Application Primary HTS, Hit FindingHit Confirmation, IC₅₀ Determination, False Positive TriageThe speed and cost of FRET make it ideal for large library screening, while the precision and reliability of RF-MS are perfect for validating the most promising hits.[4][13]
2.3: Cross-Validation Workflow

A systematic workflow is essential to leverage the strengths of both assays. This process ensures that resources are focused only on chemically tractable and biologically active compounds.

HTS_Workflow cluster_primary Primary Screen (Assay A: FRET) cluster_triage Hit Triage & Confirmation cluster_secondary Orthogonal Validation (Assay B: RF-MS) cluster_output Final Output HTS Screen Library (e.g., 250k compounds) in single concentration Hit_Selection Hit Selection (% Inhibition > 3σ from control) HTS->Hit_Selection Dose_Response_A Dose-Response in Assay A (Confirm Potency & Efficacy) Hit_Selection->Dose_Response_A Hit_Picking Select Confirmed Hits (e.g., IC₅₀ < 10 µM) Dose_Response_A->Hit_Picking Dose_Response_B Dose-Response in Assay B (Orthogonal Confirmation) Hit_Picking->Dose_Response_B Data_Analysis Correlate IC₅₀ (A vs. B) Identify & Discard False Positives Dose_Response_B->Data_Analysis Validated_Hits High-Confidence Validated Hits (Ready for Hit-to-Lead Chemistry) Data_Analysis->Validated_Hits

Caption: Workflow for hit discovery and validation.

Section 3: Interpretation of Cross-Validation Data

After running dose-response curves in both Assay A (FRET) and Assay B (RF-MS), the potencies (IC₅₀ values) are compared. The outcomes fall into three categories:

  • Concordant Results (Validated Hit): The compound shows similar potency in both assays (e.g., IC₅₀ values within a 3-5 fold difference).[4] This provides high confidence that the compound is a genuine inhibitor of the target enzyme. These compounds are prioritized for further medicinal chemistry efforts.

  • Discordant Results (False Positive): The compound is potent in the FRET assay but inactive or significantly less potent in the RF-MS assay. This is a classic signature of an assay artifact.[2] The compound likely interferes with the fluorescence detection method and does not truly inhibit the enzyme. These compounds should be deprioritized and flagged as potential Pan-Assay Interference Compounds (PAINS).[3]

  • Discordant Results (Technology-Specific Hit): In rare cases, a compound might be active in the RF-MS assay but not the FRET assay. This could occur if the compound specifically interacts with the modified FRET substrate, or if the FRET assay conditions (e.g., protein or substrate concentration) are not sensitive enough to detect its activity. This scenario warrants further investigation into the compound's mechanism of action.

Assay_Principles cluster_FRET Assay A: FRET (Indirect Detection) cluster_RFMS Assay B: RF-MS (Direct Detection) FRET_Substrate Donor-Substrate-Quencher Protease_A Protease FRET_Substrate->Protease_A FRET_Cleaved Cleaved Fragments (Donor + Quencher) Protease_A->FRET_Cleaved Signal_A Increased Fluorescence FRET_Cleaved->Signal_A Readout Native_Substrate Native Substrate Protease_B Protease Native_Substrate->Protease_B Native_Product Native Product Protease_B->Native_Product Signal_B Mass Shift (S → P) Native_Product->Signal_B Readout

Caption: Comparison of FRET and RF-MS detection principles.

Conclusion

For compounds containing potentially reactive moieties like the nitrile in 1-(Aminomethyl)cyclohexane-1-carbonitrile, a single HTS assay is insufficient to declare a compound a "hit." A rigorous, multi-step validation process is not a luxury but a necessity. By combining a high-throughput, sensitive primary assay like FRET with a highly specific, label-free orthogonal assay such as RapidFire Mass Spectrometry, researchers can effectively filter out artifacts and focus on compounds with genuine, on-target activity. This dual-assay strategy maximizes the return on investment of an HTS campaign and builds a solid foundation for successful hit-to-lead optimization and subsequent drug development.

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  • Castillo-Olivares, J., et al. (2020). Development of a Fluorescence-Based, High-Throughput SARS-CoV-2 3CLpro Reporter Assay. mSphere, 5(5), e00793-20. [Link]

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  • Target Discovery Institute. (n.d.). Introduction - Assay Guidance Manual. Retrieved from University of Oxford website. [Link]

  • Angelini, A., et al. (2014). A high-throughput screening assay for distinguishing nitrile hydratases from nitrilases. Brazilian Journal of Microbiology, 46(1), 113-116. [Link]

  • Tan, C., et al. (2005). Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes. Proceedings of the National Academy of Sciences, 102(14), 4918-4923. [Link]

  • Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection. Retrieved from Assay Development website. [Link]

  • Iversen, P. W., et al. (2012, May 1). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Pearson, L. A., et al. (2021). Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry. SLAS Discovery, 26(6), 749–756. [Link]

  • Berteotti, A., et al. (2014, February 24). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2024, March 15). Improved fluorescence-based assay for rapid screening and evaluation of SARS-CoV-2 main protease inhibitors. Journal of Biochemical and Molecular Toxicology. [Link]

  • Angelini, A., et al. (2013, August 6). A high-throughput screening assay for distinguishing nitrile hydratases from nitrilases. Semantic Scholar. [Link]

  • Norecopa. (2019, June 4). Assay Guidance Manual. Retrieved from Norecopa website. [Link]

  • Kumar, A., et al. (2021, September 15). Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. Molecules. [Link]

  • Cohen, S. M., et al. (2026, February 9). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. ResearchGate. [Link]

  • Van Veller, B., et al. (2025, February 27). 'Need for speed: high throughput' – mass spectrometry approaches for high-throughput directed evolution screening of natural product enzymes. Natural Product Reports. [Link]

  • Agilent Technologies. (n.d.). RapidFire for Automated High-Throughput LC/MS. Proven. Rapid. Complete. Retrieved from Agilent Technologies website. [Link]

  • Pruneda, J. N., & Cohen, M. S. (2016, December 4). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Drug Discovery World. [Link]

  • Lin, D., et al. (2025, January 24). Identification of a novel false-positive mechanism in RapidFire mass spectrometry and application in drug discovery. bioRxiv. [Link]

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Validation

A Senior Application Scientist's Guide to Metal-Catalyzed Reduction of 1-(Aminomethyl)cyclohexane-1-carbonitrile

Introduction: The Synthetic Challenge and Strategic Importance The catalytic reduction of nitriles to primary amines is a cornerstone transformation in industrial and pharmaceutical chemistry. The target of this guide, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and Strategic Importance

The catalytic reduction of nitriles to primary amines is a cornerstone transformation in industrial and pharmaceutical chemistry. The target of this guide, the reduction of 1-(aminomethyl)cyclohexane-1-carbonitrile, yields 1,1-cyclohexanebis(methylamine), a valuable geminal diamine. Such diamines are critical building blocks for high-performance polymers, epoxy curing agents, and complex pharmaceutical intermediates, where the specific geminal arrangement imparts unique conformational rigidity and reactivity.[1][2][3]

However, the hydrogenation of nitriles is not without its challenges. The reaction proceeds through a reactive imine intermediate. This intermediate can be attacked by an already-formed primary amine molecule, leading to the formation of undesirable secondary and tertiary amine byproducts.[4][5] Consequently, achieving high selectivity for the primary diamine is the principal objective, dictating the choice of catalyst and reaction conditions. This guide provides a comparative analysis of common heterogeneous metal catalysts, offering field-proven insights and experimental data to aid researchers in selecting the optimal system for their needs.

The Catalytic Landscape: A Head-to-Head Comparison

The choice of a metal catalyst is the most critical factor for the selective synthesis of primary amines from nitriles.[5] We will compare the industry workhorse, Raney Nickel, with noble metal catalysts such as Palladium, Rhodium, and Ruthenium.

Raney® Nickel: The High-Activity Workhorse

Raney Nickel, a high-surface-area nickel-aluminum alloy, is arguably the most common and economical catalyst for nitrile hydrogenation on an industrial scale.[5][6][7] Its high activity allows for efficient reduction under relatively harsh conditions.

  • Mechanism and Selectivity: The reaction occurs on the catalyst surface where hydrogen is adsorbed. The nitrile group is sequentially hydrogenated to an imine, which is then further reduced to the primary amine. To suppress the formation of secondary amines, the reaction is often conducted in the presence of ammonia, which competitively adsorbs to the catalyst surface and shifts the equilibrium away from imine-amine coupling.

  • Reaction Conditions: Typically requires high pressures of hydrogen (e.g., 500-1500 psi) and elevated temperatures (50-150 °C).[7][8] Solvents like methanol or ethanol are common.

  • Causality Behind Experimental Choices: The high pressure ensures sufficient hydrogen concentration on the catalyst surface to favor the rapid reduction of the intermediate imine before it can react with the product amine. The use of ammonia is a classic strategy to maximize primary amine selectivity.

  • Advantages: High activity, low cost, and extensive industrial precedent.

  • Disadvantages: Requires high pressure and temperature, which necessitates specialized equipment. Raney Nickel is pyrophoric when dry and requires careful handling. Selectivity can be an issue without additives like ammonia.

Palladium (Pd): The Selective Catalyst

Palladium, typically supported on carbon (Pd/C), is another widely used catalyst known for its excellent activity at lower temperatures and pressures compared to Raney Nickel.[9][10]

  • Mechanism and Selectivity: The mechanism is similar to other metal-catalyzed hydrogenations. However, palladium's selectivity can be exquisitely controlled. A significant challenge with some substrates is hydrogenolysis, an unwanted side reaction that cleaves C-N bonds.[9][11] For the reduction of aminonitriles, the key to high selectivity is often the use of an acidic additive.[11] The acid protonates the newly formed primary amine, forming a salt. This prevents the amine from acting as a nucleophile and attacking the imine intermediate, thus inhibiting secondary amine formation.[11]

  • Reaction Conditions: Can be effective at lower pressures (50-500 psi) and temperatures (25-80 °C). Acidic additives like sulfuric or acetic acid are often employed.

  • Causality Behind Experimental Choices: Using a supported catalyst like Pd/C simplifies catalyst handling and recovery compared to Raney Nickel slurry. The addition of acid is a deliberate process control to chemically "protect" the desired product in situ, guiding the reaction pathway towards high primary amine yield.

  • Advantages: High activity under milder conditions, excellent selectivity with additives, easier handling than Raney Nickel, and suitability for continuous-flow processes.[10]

  • Disadvantages: Higher cost than nickel. Susceptible to poisoning by sulfur or other functional groups. Hydrogenolysis can be a competing side reaction.

Rhodium (Rh) and Ruthenium (Ru): High-Performance Alternatives

Rhodium and Ruthenium are premium catalysts employed when high selectivity is paramount or when other functional groups in the molecule might be sensitive to Raney Nickel or Palladium conditions.

  • Rhodium (Rh): Rhodium catalysts are exceptionally active and can operate under very mild conditions. They are particularly renowned in the field of asymmetric hydrogenation for producing chiral amines when paired with chiral ligands.[12][13][14] For a non-chiral substrate like 1-(aminomethyl)cyclohexane-1-carbonitrile, their primary advantage is high chemoselectivity.

  • Ruthenium (Ru): Ruthenium catalysts are also highly versatile.[15] A key application is in transfer hydrogenation, which avoids the need for high-pressure gaseous hydrogen.[16] In this process, a hydrogen donor molecule, such as isopropanol or formic acid, provides the hydrogen in situ.[16] This enhances operational safety and simplifies the experimental setup.

  • Reaction Conditions: Often effective at or near room temperature and at low pressures. Transfer hydrogenation with Ru catalysts typically involves heating with a hydrogen donor solvent.

  • Advantages: Extremely high activity and selectivity, operability under mild conditions, and unique reactivity profiles (e.g., transfer hydrogenation with Ru).

  • Disadvantages: Significantly higher cost compared to both Nickel and Palladium, which often limits their use to high-value applications.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the catalytic reduction of aliphatic nitriles, providing a baseline for selecting a catalyst for 1-(aminomethyl)cyclohexane-1-carbonitrile.

CatalystTypical Yield (Primary Amine)SelectivityTemperature (°C)H₂ Pressure (psi)Key AdvantagesCommon Drawbacks
Raney® Nickel 80-95% (with ammonia)Good to Excellent70 - 150500 - 1500Low cost, high activityPyrophoric, requires high P/T
Palladium/Carbon (Pd/C) >90% (with acid)Excellent25 - 8050 - 500Mild conditions, high selectivityHigher cost, potential hydrogenolysis
Rhodium/Carbon (Rh/C) >95%Excellent25 - 6050 - 200Very high activity, mild conditionsHigh cost
Ruthenium/Carbon (Ru/C) 85-95%Good to Excellent80 - 150 (Transfer)N/A (Transfer)Enables transfer hydrogenationHigh cost

Visualizing the Process and Logic

To better understand the reaction and the selection process, the following diagrams have been created.

G cluster_0 Reaction Pathway Start 1-(Aminomethyl)cyclohexane- 1-carbonitrile Imine Intermediate Imine Start->Imine + H₂ (Catalyst) Product 1,1-Cyclohexanebis(methylamine) (Desired Primary Diamine) Imine->Product + H₂ (Catalyst) SideProduct Secondary/Tertiary Amines (Byproducts) Imine->SideProduct + Product Amine

Caption: The reduction pathway from nitrile to the desired primary diamine, highlighting the formation of the key imine intermediate and potential side products.

G cluster_1 General Hydrogenation Workflow A Reactor Setup (Substrate, Solvent, Catalyst) B Inerting (Purge with N₂ or Ar) A->B C Pressurization (Introduce H₂ to desired pressure) B->C D Reaction (Heat and stir for specified time) C->D E Cooling & Depressurization D->E F Catalyst Filtration E->F G Product Isolation (Solvent removal, distillation/crystallization) F->G H Analysis (GC, NMR, etc.) G->H

Caption: A standard workflow for a batch heterogeneous catalytic hydrogenation experiment.

G node_result node_result start Primary Goal? cost Is Cost the Main Driver? start->cost mild Are Mild Conditions (Low P/T) Required? cost->mild No node_result_ni Start with Raney Nickel cost->node_result_ni Yes safety Is Avoiding H₂ Gas a Priority? mild->safety No node_result_pd Evaluate Pd/C with Acid mild->node_result_pd Yes node_result_ru Consider Ru-catalyzed Transfer Hydrogenation safety->node_result_ru Yes node_result_rh Use Rh/C for Maximum Activity safety->node_result_rh No

Caption: A decision tree for selecting the optimal catalyst based on key experimental constraints.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing a solid starting point for laboratory investigations.

Protocol 1: High-Pressure Hydrogenation using Raney® Nickel

This protocol prioritizes throughput and cost-effectiveness, mirroring industrial approaches.

  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (slurry in water, ~5-10 wt% of the substrate) three times with ethanol to remove water. Use a decantation method or filter under a blanket of inert gas.

  • Reactor Charging: To a high-pressure autoclave reactor, add 1-(aminomethyl)cyclohexane-1-carbonitrile (1.0 eq), methanol (or ethanol) as the solvent (approx. 5-10 mL per gram of substrate), and the washed Raney® Nickel catalyst.

  • Ammonia Addition (Optional but Recommended): If high primary amine selectivity is critical, saturate the solvent with ammonia gas before adding the substrate and catalyst, or use a solution of ammonia in methanol (e.g., 7N).

  • System Sealing and Purging: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to 1000 psi. Begin stirring and heat the reactor to 100 °C. Monitor the reaction progress by observing the pressure drop (as H₂ is consumed) or by taking periodic samples (if the reactor allows).

  • Work-up: Once the reaction is complete (no further H₂ uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney® Nickel catalyst. Keep the filter cake wet with solvent at all times.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude 1,1-cyclohexanebis(methylamine) can be purified by vacuum distillation.

Protocol 2: Selective Hydrogenation using Palladium on Carbon (Pd/C)

This protocol emphasizes milder conditions and high selectivity through the use of an acidic additive.

  • Reactor Charging: To a pressure reactor (e.g., Parr shaker), add 1-(aminomethyl)cyclohexane-1-carbonitrile (1.0 eq), 5% Pd/C (2-5 mol%), and ethanol as the solvent.

  • Acid Addition: Add glacial acetic acid (1.1 eq) to the mixture. The acid will react with the amine functionality of the starting material and the product.

  • System Sealing and Purging: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to 100 psi. Begin stirring/shaking at room temperature. If the reaction is slow, it can be gently warmed to 40-50 °C.

  • Work-up: Upon completion, vent the hydrogen and purge with nitrogen. Filter the mixture to remove the Pd/C catalyst.

  • Isolation: Remove the solvent under reduced pressure. The product will be the di-acetate salt. To obtain the free diamine, dissolve the residue in water, basify with a strong base (e.g., 50% NaOH) to pH >12, and extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic extracts, filter, and remove the solvent to yield the purified product.

Conclusion

The selective reduction of 1-(aminomethyl)cyclohexane-1-carbonitrile to 1,1-cyclohexanebis(methylamine) is a synthetically important transformation that can be achieved with high efficiency using several metal catalysts.

  • Raney Nickel remains the catalyst of choice for large-scale, cost-sensitive production, provided the necessary high-pressure equipment and safety protocols are in place.

  • Palladium on Carbon offers an excellent alternative for achieving high selectivity under much milder and safer conditions, making it ideal for laboratory and fine chemical synthesis, especially when paired with an acid additive.

  • Rhodium and Ruthenium represent the pinnacle of activity and selectivity, with Ruthenium offering the unique advantage of transfer hydrogenation pathways. Their use is justified for high-value products where cost is secondary to performance and purity.

The optimal choice depends on a careful analysis of project goals, balancing catalyst cost, desired selectivity, available equipment, and safety considerations.

References

  • The palladium catalysed hydrogenation of multi-functional aromatic nitriles. (2015). University of Glasgow.
  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (n.d.). Semantic Scholar.
  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (2007). PubMed.
  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (n.d.). PMC.
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical.
  • Raney nickel. (n.d.). Wikipedia.
  • Nitrile reduction. (n.d.). Wikipedia.
  • Reduction of nitriles. (1962). Google Patents.
  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? (2017). ResearchGate.
  • Selective rhodium-catalyzed reduction of tertiary amides in amino acid esters and peptides. (2015). Angewandte Chemie International Edition.
  • Rhodium-catalyzed enantioselective hydrogenation of α-amino acrylonitriles: an efficient approach to synthesizing chiral α-amino nitriles. (2017). Chemical Communications.
  • Rhodium-catalyzed enantioselective hydrogenation of α-amino acrylonitriles: an efficient approach to synthesizing chiral α-amino nitriles. (2017). RSC Publishing.
  • Rhodium-catalyzed enantioselective hydrogenation of α-amino acrylonitriles: an efficient approach to synthesizing chiral α-amino nitriles. (2017). RSC Publishing.
  • Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines. (2017). PMC.
  • Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane. (n.d.). Google Patents.
  • Catalysis with Ruthenium for Sustainable Carbon Cycles. (2023). IntechOpen.
  • Chemical Properties and Industrial Uses of 1,3-Cyclohexanebis(methylamine). (2026). MilliporeSigma.
  • 1-(Aminomethyl)cyclohexane-1-carbonitrile | CAS No. 1513267-68-9. (n.d.). Clearsynth.
  • CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane. (n.d.). CymitQuimica.
  • 1,3-Cyclohexanebis(methylamine), mixture of isomers 98. (n.d.). MilliporeSigma.

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Comparative

A Comparative Guide to Scale-Up Efficiency: Key Intermediates in the Synthesis of Pregabalin

In the landscape of active pharmaceutical ingredient (API) manufacturing, the pursuit of efficiency is paramount. This is particularly true for blockbuster drugs like (S)-Pregabalin, a GABA analogue widely prescribed for...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of active pharmaceutical ingredient (API) manufacturing, the pursuit of efficiency is paramount. This is particularly true for blockbuster drugs like (S)-Pregabalin, a GABA analogue widely prescribed for neuropathic pain, epilepsy, and anxiety disorders. The commercial success of Pregabalin has spurred extensive research into optimizing its synthesis, with a primary focus on the cost-effectiveness, sustainability, and scalability of its various synthetic routes.

This guide provides an in-depth technical comparison of the scale-up efficiency of different synthetic strategies for (S)-Pregabalin, centered around their key chemical intermediates. While the prompt specified a comparison with 1-(aminomethyl)cyclohexane-1-carbonitrile, it is critical to note that this molecule is a well-established intermediate for the synthesis of Gabapentin, a related but structurally distinct GABA analogue. Therefore, this guide will analyze the leading industrial routes to Pregabalin and use the Gabapentin synthesis via its carbonitrile intermediate as a structural and process chemistry benchmark. We will dissect the causality behind experimental choices, present supporting data, and offer a field-proven perspective for researchers, scientists, and drug development professionals navigating the complexities of API scale-up.

The Landscape of Pregabalin Synthesis: A Strategic Overview

The industrial synthesis of (S)-Pregabalin has evolved significantly from its initial market approval. The primary challenge lies in the stereoselective creation of the single (S)-enantiomer, which is solely responsible for its therapeutic activity. The choice of a synthetic route is a complex decision balancing yield, enantioselectivity, cost of goods, process safety, and green chemistry principles.[1]

The major strategies can be broadly categorized as:

  • Classical Resolution: Synthesizing a racemic mixture of Pregabalin and then separating the desired (S)-enantiomer.

  • Chemoenzymatic Synthesis: Utilizing enzymes for the key stereoselective step to produce a chiral intermediate.

  • Asymmetric Catalysis: Employing chiral catalysts (metal-based or organocatalytic) to directly generate the desired enantiomer.

The diagram below illustrates these divergent approaches to the target molecule.

G cluster_approaches Synthetic Approaches to (S)-Pregabalin cluster_intermediates Key Intermediates Racemic Racemic Synthesis Rac_Pregabalin Racemic Pregabalin Racemic->Rac_Pregabalin Multiple Steps Asymmetric Asymmetric Synthesis Chiral_Nitro (R)-3-nitro-5-methylhexanoic acid Asymmetric->Chiral_Nitro Organocatalysis Enzymatic Chemoenzymatic Synthesis Chiral_Cyano (S)-3-cyano-5-methylhexanoic acid (S-CMHA) Enzymatic->Chiral_Cyano Nitrilase / Lipase Pregabalin (S)-Pregabalin Rac_Pregabalin->Pregabalin Classical Resolution (e.g., (S)-Mandelic Acid) Chiral_Nitro->Pregabalin Reduction Chiral_Cyano->Pregabalin Reduction (Hydrogenation)

Caption: Divergent strategies for the synthesis of (S)-Pregabalin.

Classical Resolution: The First-Generation Benchmark

The initial manufacturing process for Pregabalin relied on a classical resolution of a racemic mixture.[2] This route, while conceptually simple, presents inherent efficiency limitations on a large scale.

Key Intermediate: Racemic 3-(aminomethyl)-5-methylhexanoic acid

The synthesis begins with a Knoevenagel condensation of isovaleraldehyde and diethyl malonate, followed by a Michael addition of cyanide.[1] Subsequent hydrolysis, decarboxylation, and reduction of the nitrile group yield racemic Pregabalin.

Resolution Protocol: The core of this method is the separation of enantiomers using a chiral resolving agent, most commonly (S)-(+)-mandelic acid.[2]

  • Salt Formation: Racemic Pregabalin is dissolved in a suitable solvent system (e.g., water/isopropanol). (S)-(+)-mandelic acid is added to form diastereomeric salts.

  • Selective Crystallization: The salt of (S)-Pregabalin with (S)-mandelic acid is less soluble and selectively precipitates from the solution upon cooling.

  • Filtration & Purification: The diastereomeric salt is isolated by filtration. Multiple recrystallizations are often necessary to achieve the desired enantiomeric purity (>99% ee).[1][3]

  • Liberation of API: The purified salt is treated with a base to neutralize the mandelic acid, liberating the free (S)-Pregabalin, which is then isolated.

Scale-Up Efficiency Analysis:

  • Yield: The theoretical maximum yield is 50%. In practice, overall yields are often in the range of 25-29% due to losses during recrystallization steps.[1]

  • Throughput: The need for multiple crystallizations and the recovery and racemization of the unwanted (R)-enantiomer (if performed) significantly lowers process throughput.

  • Cost: While mandelic acid is relatively inexpensive, the low overall yield and high solvent and energy consumption for heating/cooling cycles make this route less cost-effective for very large volumes.

  • Environmental Impact: This route generates a significant amount of waste, including the resolving agent and large volumes of solvent. Life cycle assessments show that classical chemical routes have a much larger environmental footprint compared to biocatalytic processes, primarily due to solvent usage.[4]

G start Racemic Pregabalin + (S)-Mandelic Acid dissolve Dissolve in Solvent (e.g., IPA/Water) start->dissolve cool Cool & Crystallize dissolve->cool filter Filter Precipitate cool->filter precipitate (S)-Pregabalin-(S)-Mandelate Salt filter->precipitate Solid mother_liquor Mother Liquor (Contains (R)-Enantiomer) filter->mother_liquor Liquid recrystallize Recrystallize (Optional) precipitate->recrystallize liberate Liberate Free Base recrystallize->liberate final_product (S)-Pregabalin liberate->final_product

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Aminomethyl)cyclohexane-1-carbonitrile

Comprehensive Safety and Operational Guide for Handling 1-(Aminomethyl)cyclohexane-1-carbonitrile As a Senior Application Scientist, I frequently consult with drug discovery teams scaling up syntheses involving constrain...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-(Aminomethyl)cyclohexane-1-carbonitrile

As a Senior Application Scientist, I frequently consult with drug discovery teams scaling up syntheses involving constrained cyclic amino acids and spirocyclic scaffolds. 1-(Aminomethyl)cyclohexane-1-carbonitrile (CAS: 1513267-68-9) is a highly valuable bifunctional building block in these workflows. However, its dual functional groups—a primary amine and a nitrile—present unique safety challenges that require strict logistical and operational controls.

This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound. Our goal is to move beyond generic safety data sheets by explaining the causality behind each safety measure, empowering your laboratory staff to make informed, scientifically sound decisions.

Chemical Profile and Mechanistic Hazard Assessment

Before selecting PPE, we must understand the physicochemical properties driving the hazards. 1-(Aminomethyl)cyclohexane-1-carbonitrile (C₈H₁₄N₂, MW: 138.21 g/mol ) combines the nucleophilic, basic nature of an aliphatic amine with the potential metabolic toxicity of a nitrile group ()[1].

  • Corrosivity and Eye Damage (H315, H318): The primary amine moiety is highly basic. Upon contact with physiological moisture (such as the tear film in the eye or sweat on the skin), it undergoes rapid protonation, generating a localized high pH. In the eyes, this causes rapid saponification of corneal lipids, leading to irreversible severe eye damage ()[2].

  • Acute Systemic Toxicity (H302, H312, H332): The molecule is small and lipophilic enough to cross the stratum corneum, making dermal absorption a significant route of systemic exposure ()[2]. Furthermore, enzymatic cleavage of the nitrile group in the liver can potentially release free cyanide ions, contributing to its acute toxicity profile.

  • Respiratory Target Organ Toxicity (H336): Inhalation of aerosols or vapors can cause central nervous system depression (drowsiness/dizziness) and respiratory tract irritation ()[2].

Quantitative Hazard Data & PPE Matrix

To mitigate these specific mechanistic risks, standard laboratory attire is insufficient. The following table summarizes the quantitative hazard classifications and the mandatory PPE driven by the compound's chemical properties.

Hazard ClassGHS CodeScientific Rationale & CausalityRequired PPE SpecificationReplacement Protocol
Acute Toxicity (Oral/Dermal/Inhal)H302, H312, H332Low MW (138.21 g/mol ) allows rapid dermal absorption and aerosol inhalation.Gloves: Double-layered Nitrile (min 0.12mm) or Butyl Rubber.Change outer gloves immediately upon suspected contact or every 2 hours.
Skin Irritation H315Amine basicity causes localized lipid saponification on skin contact.Body: Flame-resistant (FR) lab coat with fitted knit cuffs.Launder routinely; replace immediately if contaminated.
Serious Eye Damage H318Rapid protonation in tear film causes irreversible corneal damage.Eyes: Splash-proof chemical safety goggles (ANSI Z87.1+). Add Face Shield for >5g scale.Inspect for scratches or degradation before each use.
STOT SE 3 (CNS/Respiratory)H336Vapor/aerosol exposure triggers respiratory irritation and dizziness.Engineering: Chemical Fume Hood (face velocity 80-100 fpm).N/A (Verify hood certification annually).

Operational Workflow and Handling Protocol

A robust safety protocol relies on engineering controls first, followed by PPE. The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

Phase 1: Environmental Preparation
  • Verify Ventilation: Ensure the chemical fume hood has a certified face velocity of at least 80–100 feet per minute (fpm).

  • Clear Workspace: Remove any strong oxidizers or acids from the hood. Causality: The amine group can react violently and exothermically with acids, while the nitrile can be dangerously oxidized.

Phase 2: Dispensing & Weighing Protocol
  • Don PPE: Equip all Level 1 PPE (Double nitrile gloves, FR lab coat, safety goggles).

  • Containment: Place the reagent bottle inside the fume hood or a dedicated vented balance enclosure. Causality: The compound's low molecular weight makes it prone to aerosolization during transfer; local exhaust prevents inhalation (H332) ()[2].

  • Dispense: Use a static-dissipative spatula to weigh the desired mass into a pre-tared, sealable vial.

  • Seal: Cap the vial tightly before removing it from the balance enclosure to prevent transit exposure.

Phase 3: Reaction Setup
  • Transport: Transfer the sealed vial to the primary reaction fume hood using a secondary containment carrier.

  • Scale-Up Protection: If handling quantities >5 grams or preparing highly concentrated stock solutions, don a face shield over your safety goggles. Causality: The risk of splashing a concentrated basic amine necessitates maximum ocular protection against H318 (Severe Eye Damage) ()[2].

  • Execution: Dissolve the compound in the chosen organic solvent (e.g., DCM, THF) while maintaining continuous stirring and inert gas (N₂/Ar) flow if required by the synthesis.

Workflow Start Reagent Retrieval (Inert Storage) Weighing Weighing & Dispensing (Vented Enclosure) Start->Weighing Don Level 1 PPE Transfer Sealed Transport (Secondary Containment) Weighing->Transfer Seal container Reaction Reaction Execution (Chemical Fume Hood) Transfer->Reaction Don Level 2 PPE Decon Equipment Decon (Aqueous Acid Wash) Reaction->Decon Quench & Clean Disposal Waste Segregation (Amine/Nitrile Waste) Decon->Disposal Liquid/Solid Waste

Workflow for the safe handling, transfer, and disposal of 1-(Aminomethyl)cyclohexane-1-carbonitrile.

Spill Response and Decontamination Plan

In the event of a spill, immediate and chemically logical action is required.

  • Isolate: Evacuate the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust draw.

  • Neutralize (Do NOT use strong acids): Because the compound is a basic amine, applying strong acids will generate excessive, dangerous heat. Instead, cover the spill with a chemically inert, mildly acidic absorbent (e.g., sodium bisulfate-treated sand) to gently protonate the amine, reducing its volatility and nucleophilicity.

  • Collect: Sweep the absorbed material using non-sparking tools into a highly visible, labeled hazardous waste container.

  • Decontaminate: Wash the affected surface with a dilute aqueous acidic solution (e.g., 5% citric acid) to neutralize residual traces, followed by copious amounts of water.

Waste Segregation and Disposal

Improper disposal of nitrile-containing amines can lead to dangerous cross-reactions in waste streams.

  • Segregation: Do NOT mix with acidic waste streams (risk of exothermic salt formation) or strong oxidizing waste (risk of violent oxidation of the amine/nitrile).

  • Labeling: Collect all liquid and solid waste in dedicated containers explicitly labeled: "Halogen-Free Organic Waste - Contains Amines/Nitriles".

  • Disposal: Ensure the waste is handled by a certified hazardous waste contractor capable of high-temperature incineration. This safely combusts the nitrogen content into N₂ and CO₂, preventing environmental contamination.

References

  • Title: 1-(aminomethyl)cyclohexane-1-carbonitrile — Chemical Substance Information Source: NextSDS URL: [Link]

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